molecular formula C15H18N2O3 B3075897 Mal-AMCHC-N-Propargylamide CAS No. 1036847-90-1

Mal-AMCHC-N-Propargylamide

Cat. No.: B3075897
CAS No.: 1036847-90-1
M. Wt: 274.31 g/mol
InChI Key: RAFMOXYVCNOXTP-UHFFFAOYSA-N
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Description

Mal-AMCHC-N-Propargylamide is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2,5-dioxopyrrol-1-yl)methyl]-N-prop-2-ynylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-9-16-15(20)12-5-3-11(4-6-12)10-17-13(18)7-8-14(17)19/h1,7-8,11-12H,3-6,9-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFMOXYVCNOXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture of Mal-AMCHC-N-Propargylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a detailed structural analysis of Mal-AMCHC-N-Propargylamide, a heterobifunctional crosslinker integral to the fields of bioconjugation and antibody-drug conjugate (ADC) development. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this reagent's molecular framework.

This compound is a molecule with the systematic IUPAC name trans-4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-N-(prop-2-yn-1-yl)cyclohexane-1-carboxamide[1]. Its structure is characterized by three key functional components: a maleimide group, a trans-aminomethylcyclohexanecarboxylic acid (AMCHC) linker, and a terminal propargylamide group. This unique combination of functionalities allows for a two-step conjugation strategy, making it a valuable tool in creating complex biomolecular architectures.

Core Structural Components

The molecule is composed of three distinct moieties, each with a specific role in bioconjugation reactions:

  • Maleimide Group: This moiety contains a reactive α,β-unsaturated carbonyl system. It is specifically employed for its ability to undergo a Michael addition reaction with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. This reaction is highly selective and proceeds efficiently under mild, physiological conditions, forming a stable thioether bond.

  • trans-Aminomethylcyclohexanecarboxylic Acid (AMCHC) Linker: This saturated carbocyclic linker provides a rigid and defined spacing between the two terminal functional groups. The "trans" configuration of the substituents on the cyclohexane ring imparts a specific spatial orientation, which can be critical in optimizing the binding and activity of the final conjugate. The linker enhances the stability of the maleimide group and improves the overall solubility of the molecule.

  • Propargylamide Group: This terminal functional group contains an alkyne. The alkyne is a key component for "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions. This allows for the highly efficient and specific conjugation to molecules bearing an azide functional group.

The connectivity of these components is as follows: The maleimide group is attached to the aminomethyl substituent of the AMCHC linker. The carboxylic acid of the AMCHC linker is converted to an amide via a bond with a propargylamine molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 2027476-42-0[1][2]
Molecular Formula C15H18N2O3[2]
Molecular Weight 274.3 g/mol [2]
SMILES O=C([C@H]1CC--INVALID-LINK--CN2C(C=CC2=O)=O)NCC#C[2]

Experimental Applications and Workflow

This compound is primarily utilized as a crosslinking agent in the synthesis of antibody-drug conjugates and other targeted therapeutic and diagnostic agents[1][3][4]. The experimental workflow for its use typically involves a two-step conjugation process.

G cluster_0 Step 1: Thiol Conjugation cluster_1 Step 2: Click Chemistry A Antibody or Protein (with Cysteine residue) C Antibody-Linker Intermediate A->C Michael Addition B This compound B->C E Final Conjugate (e.g., Antibody-Drug Conjugate) C->E CuAAC or SPAAC D Azide-containing Payload (e.g., Drug, Fluorophore) D->E G cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate Receptor Target Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload Release Lysosome->Payload Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Action Apoptosis Apoptosis Target->Apoptosis

References

An In-depth Technical Guide to the Mechanism of Action of Mal-AMCHC-N-Propargylamide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Heterobifunctional Crosslinking

In the fields of drug development, diagnostics, and proteomics, the ability to specifically and stably link different molecular entities is paramount. Heterobifunctional crosslinkers are powerful tools that enable the precise conjugation of two different molecules, such as a protein to a therapeutic payload or a fluorescent dye.

Mal-AMCHC-N-Propargylamide is a prime example of such a reagent. Its name delineates its structure and dual functionality:

  • Mal: A Maleimide group, which exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups.

  • AMCHC: An Aminomethylcyclohexanecarboxylic acid linker, providing a defined spacer between the reactive ends.

  • N-Propargylamide: A terminal alkyne group (within the propargyl moiety), which is poised for "click chemistry" reactions.[1][2]

This unique architecture allows for a sequential, two-step conjugation strategy, providing researchers with exceptional control over the construction of complex biomolecular architectures. This guide will provide an in-depth exploration of the mechanisms of action, present quantitative data, and offer detailed protocols for the use of this versatile crosslinker.

Core Mechanism of Action: A Two-Step Orthogonal Strategy

The utility of this compound lies in its two chemically distinct reactive handles that can be addressed in a stepwise fashion. This orthogonal reactivity is crucial for preventing unwanted homodimerization and ensuring the desired A-to-B conjugation.

The overall workflow involves:

  • Step 1 (Thiol-Maleimide Ligation): The maleimide group is used to conjugate the linker to a thiol-containing molecule, typically a protein or peptide bearing a cysteine residue.[]

  • Step 2 (Alkyne-Azide "Click" Chemistry): The now-tethered alkyne group is reacted with an azide-functionalized molecule to complete the bioconjugate.[4]

Step 1: Thiol-Maleimide Michael Addition

The first step of the conjugation process leverages the highly efficient and selective reaction between a maleimide and a thiol.

Mechanism: The reaction proceeds via a Michael addition mechanism.[5] The sulfur atom of the thiol group (typically from a cysteine residue in a protein) acts as a nucleophile and attacks one of the electron-deficient carbons of the maleimide's double bond. This forms a stable, covalent thioether bond.[5][6] This reaction is highly chemoselective for thiols within a specific pH range.[7]

Critical Parameters:

  • pH: The reaction rate is highly pH-dependent. The optimal range is pH 6.5-7.5 .[8] In this range, the thiol is sufficiently deprotonated to its more nucleophilic thiolate form, while minimizing the competing reaction with amines (e.g., lysine residues). At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[7][8]

  • Thiol Availability: Disulfide bonds within proteins must be reduced to free thiols prior to conjugation. Reagents like TCEP (tris(2-carboxyethyl)phosphine) are commonly used for this purpose as they are stable and do not contain thiols themselves.[9]

  • Maleimide Stability: The maleimide ring can undergo hydrolysis at pH values above 7.5, opening the ring to form an unreactive maleamic acid derivative.[5] Therefore, it is crucial to work within the recommended pH range and use freshly prepared maleimide solutions.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

After the first molecule is successfully conjugated to the linker, the terminal alkyne group becomes the reactive site for the second conjugation step. The most common and robust method for this is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[10]

Mechanism: The CuAAC reaction is a [3+2] cycloaddition between the terminal alkyne of the linker and an azide-functionalized molecule.[11] The reaction is catalyzed by Cu(I) ions, which significantly accelerate the reaction rate and ensure the exclusive formation of the 1,4-disubstituted 1,2,3-triazole isomer.[10][12] The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form a stable triazole ring.[13]

Critical Parameters:

  • Catalyst System: The active catalyst is Cu(I). Since Cu(I) is prone to oxidation, the reaction is typically set up using a Cu(II) salt (e.g., CuSO₄) along with a reducing agent, most commonly sodium ascorbate, to generate and maintain the Cu(I) state in situ.[14]

  • Ligands: To stabilize the Cu(I) catalyst, prevent protein damage from reactive oxygen species, and accelerate the reaction, a copper-chelating ligand such as THPTA or BTTAA is highly recommended.[11][15]

  • Biocompatibility: The reaction is highly biocompatible, proceeding efficiently in aqueous buffers and across a wide pH range (4-12), making it ideal for modifying sensitive biological molecules.[12][16]

Quantitative Data and Reaction Parameters

The following tables summarize typical quantitative parameters for the two-step conjugation process. These values serve as a general guideline and may require optimization for specific biomolecules.

Table 1: Thiol-Maleimide Ligation Parameters

ParameterRecommended Value/RangeNotes
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability.[8]
Temperature 4°C to 25°C (Room Temp)Reaction is efficient at room temperature or colder.
Reaction Time 30 min to 4 hoursCan be extended overnight at 4°C.[17]
Maleimide:Thiol Molar Ratio 5:1 to 20:1An excess of the maleimide linker ensures complete reaction with the thiol.[17]
Typical Efficiency/Yield 50% - 95%Highly dependent on the specific protein and reaction conditions.[17]
Buffer Composition Phosphate, HEPES, TrisMust be free of extraneous thiol-containing reagents.

Table 2: CuAAC "Click" Chemistry Parameters

ParameterRecommended Value/RangeNotes
pH 4 - 11Reaction is remarkably tolerant of pH.[18]
Temperature 4°C to 37°CEfficient at room temperature.[19]
Reaction Time 1 to 12 hoursNear-quantitative yields are often achieved within 1-4 hours.[15]
Reactant Concentration >10 µMHigher concentrations lead to faster reaction rates.[15]
CuSO₄ Concentration 50 µM - 1 mM
Sodium Ascorbate Conc. 1 mM - 5 mMTypically used in excess relative to copper.[14]
Ligand (e.g., THPTA) Conc. 0.25 mM - 2.5 mMUsed in excess of copper to ensure chelation.[14]
Typical Efficiency/Yield >95%The reaction is known for being highly efficient and often quantitative.[12]
Experimental Protocols

The following are detailed, generalized protocols. It is critical to optimize these protocols for your specific molecules of interest.

Protocol 1: Thiol-Maleimide Ligation

This protocol describes the conjugation of this compound to a cysteine-containing protein.

Materials:

  • Protein with accessible cysteine residue(s).

  • This compound.

  • Reaction Buffer: Degassed 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2.

  • Reducing Agent (Optional): TCEP-HCl (tris(2-carboxyethyl)phosphine hydrochloride).

  • Solvent: Anhydrous DMSO or DMF for dissolving the linker.

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette).

Methodology:

  • Protein Preparation: a. Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.[9] b. (Optional) Reduction of Disulfides: If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Add a 20-50 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[9][17] c. Remove excess TCEP using a desalting column or dialysis against the Reaction Buffer. This step is crucial as TCEP will compete for the maleimide.

  • Linker Preparation: a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: a. Add a 10-20 fold molar excess of the dissolved linker to the protein solution while gently stirring. The final concentration of organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[20] If the protein or linker is light-sensitive, protect the reaction from light.

  • Purification: a. Remove unreacted linker and byproducts by purifying the protein conjugate. Size-exclusion chromatography (e.g., a G-25 column) is a common and effective method.[20] Dialysis against the desired storage buffer is also a suitable alternative.

  • Characterization: a. Confirm successful conjugation using techniques such as SDS-PAGE (which will show a mass shift), mass spectrometry (MALDI-TOF or ESI-MS) for precise mass determination, or UV-Vis spectroscopy if either component has a unique chromophore.

Protocol 2: CuAAC "Click" Chemistry

This protocol describes the conjugation of an azide-functionalized molecule to the alkyne-modified protein from Protocol 1.

Materials:

  • Alkyne-modified protein conjugate (from Protocol 1).

  • Azide-functionalized molecule (e.g., drug, dye).

  • Catalyst Stock Solutions:

    • 50 mM Copper(II) Sulfate (CuSO₄) in deionized water.

    • 50 mM Ligand (e.g., THPTA) in deionized water.

    • 100 mM Sodium Ascorbate in deionized water (must be prepared fresh).

  • Solvent: DMSO or DMF for dissolving the azide molecule.

Methodology:

  • Reactant Preparation: a. Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO. b. The alkyne-modified protein should be in a suitable buffer (e.g., PBS, pH 7.4). Avoid Tris buffer as it can chelate copper.[21]

  • Click Reaction Assembly: a. In a reaction tube, add the alkyne-modified protein. b. Add the azide-functionalized molecule to the tube. A 5-10 fold molar excess relative to the protein is a good starting point. c. IMPORTANT: Add the catalyst components sequentially with gentle mixing after each addition. The recommended order is: i. Copper(II) Sulfate (to a final concentration of 1 mM). ii. Ligand (to a final concentration of 2-5 mM). iii. Freshly prepared Sodium Ascorbate (to a final concentration of 5 mM).[15]

  • Incubation: a. Allow the reaction to proceed for 1-4 hours at room temperature. The reaction can be performed at 4°C overnight if required for protein stability.

  • Purification: a. Purify the final bioconjugate from excess reagents and catalyst components using size-exclusion chromatography, dialysis, or tangential flow filtration, depending on the scale and nature of the conjugate.

  • Characterization: a. Analyze the final product using methods like SDS-PAGE, mass spectrometry, and HPLC to confirm the successful second conjugation step and assess the purity of the final product. The degree of labeling can be calculated using spectroscopic methods if the azide-tagged molecule is a dye.

Conclusion

This compound is a highly effective heterobifunctional crosslinker that enables the precise and sequential assembly of complex bioconjugates. By understanding the distinct mechanisms of the thiol-maleimide addition and the CuAAC click reaction, researchers can harness this tool to advance a wide range of applications, from the development of antibody-drug conjugates to the creation of sophisticated molecular probes for biological imaging and diagnostics. Careful control over reaction parameters and adherence to robust protocols are key to achieving high yields and pure, well-defined final products.

References

The Role of Mal-AMCHC-N-Propargylamide in Click Chemistry: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Mal-AMCHC-N-Propargylamide, a heterobifunctional linker pivotal in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs). We will explore its chemical structure, its role in click chemistry, and provide detailed experimental protocols for its application.

Introduction to this compound

This compound is a key reagent in click chemistry, designed for the covalent attachment of molecules to biomolecules.[1][2] Its structure features three key components: a maleimide group, an aminomethylcyclohexanecarboxamide (AMCHC) spacer, and a terminal propargylamide (alkyne) group. This trifunctional nature allows for a two-step conjugation strategy, making it an invaluable tool in the development of complex bioconjugates like ADCs.[1][2]

The maleimide group provides reactivity towards thiol groups, commonly found in cysteine residues of proteins, enabling the initial attachment of the linker to a biomolecule.[3][4][5] The propargylamide group, with its terminal alkyne, is the handle for the subsequent "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7][8] The AMCHC core acts as a stable spacer, providing distance between the biomolecule and the clicked payload, which can be crucial for maintaining the biological activity of both components.

The Core Chemistry: Maleimide-Thiol Conjugation and CuAAC

The utility of this compound is rooted in two highly efficient and specific chemical reactions:

  • Maleimide-Thiol Conjugation: This reaction forms a stable thioether bond between the maleimide group of the linker and a thiol group from a cysteine residue on a protein or other biomolecule. The reaction is highly selective for thiols within a pH range of 6.5-7.5.[3][5]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click" reaction. It involves the formation of a stable triazole ring from the reaction between the terminal alkyne of the propargylamide group and an azide-functionalized molecule (e.g., a cytotoxic drug, a fluorescent dye).[6][7][8] The reaction is characterized by its high yield, specificity, and compatibility with aqueous environments.[6][7][8]

Application in Antibody-Drug Conjugate (ADC) Synthesis

A primary application of this compound is in the synthesis of ADCs. ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a critical role in the stability and efficacy of an ADC.

The general workflow for using this compound to generate an ADC is as follows:

  • Antibody Modification: The antibody is first treated with a reducing agent to break interchain disulfide bonds, exposing free thiol groups.

  • Linker Conjugation: The alkyne-functionalized linker, this compound, is then reacted with the reduced antibody. The maleimide groups on the linker form covalent bonds with the free thiols on the antibody, resulting in an alkyne-modified antibody.

  • Click Reaction with Payload: The azide-containing cytotoxic payload is then "clicked" onto the alkyne-modified antibody via CuAAC. This reaction is catalyzed by a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

This workflow is visualized in the diagram below:

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Thiolation cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: Click Chemistry Antibody Antibody (mAb) Reduced_Antibody Reduced Antibody (mAb-SH) Antibody->Reduced_Antibody Reduction Alkyne_mAb Alkyne-Modified Antibody Reduced_Antibody->Alkyne_mAb Maleimide-Thiol Conjugation Reducing_Agent Reducing Agent (e.g., TCEP) Alkyne_Linker This compound Alkyne_Linker->Alkyne_mAb ADC Antibody-Drug Conjugate (ADC) Alkyne_mAb->ADC Azide_Payload Azide-Payload Azide_Payload->ADC Cu_Catalyst Cu(I) Catalyst

Workflow for ADC synthesis using this compound.

The mechanism of the key click chemistry step, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is detailed in the following diagram:

CuAAC_Mechanism start R1-C≡CH (Alkyne) + R2-N3 (Azide) Cu_Alkyne Copper(I)-Acetylide Intermediate start->Cu_Alkyne Coordination Coordination Azide Coordination Cu_Alkyne->Coordination Cyclization Cyclization Coordination->Cyclization Cu_Triazole Copper(I)-Triazolide Intermediate Cyclization->Cu_Triazole Protonolysis Protonolysis Cu_Triazole->Protonolysis product 1,4-Disubstituted Triazole Protonolysis->product catalyst Cu(I) Catalyst Protonolysis->catalyst Catalyst Regeneration catalyst->Cu_Alkyne

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following are generalized protocols for the use of this compound in the preparation of an antibody-drug conjugate. Optimization may be required for specific antibodies and payloads.

Protocol for Maleimide-Thiol Conjugation of Antibody

This protocol describes the conjugation of this compound to a reduced antibody.

Materials:

  • Antibody solution (e.g., in PBS, pH 7.2-7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • This compound solution (in a compatible organic solvent like DMSO)

  • Phosphate buffer (pH 6.5-7.5)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 1-10 mg/mL in phosphate buffer.

    • Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

    • Incubate for 1-2 hours at room temperature to reduce the disulfide bonds.

  • Linker Conjugation:

    • Prepare a stock solution of this compound in DMSO.

    • Add a 10- to 20-fold molar excess of the this compound solution to the reduced antibody solution with gentle mixing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the excess linker and TCEP by size-exclusion chromatography.

    • The alkyne-modified antibody is collected.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing payload to the alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody

  • Azide-containing payload solution

  • Copper(II) sulfate (CuSO₄) solution

  • Sodium ascorbate solution (freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) solution

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified antibody and the azide-containing payload (typically in a 5- to 10-fold molar excess over the alkyne groups on the antibody).

    • Add the copper-chelating ligand to the mixture.

  • Catalyst Addition:

    • Premix the CuSO₄ and sodium ascorbate solutions.

    • Add the catalyst mixture to the antibody-payload solution to initiate the click reaction.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by analytical techniques like HPLC or mass spectrometry.

  • Purification:

    • Purify the resulting ADC from excess payload and catalyst components using size-exclusion chromatography or dialysis.

Quantitative Data and Characterization

The efficiency of each conjugation step is critical for producing a well-defined ADC with a specific drug-to-antibody ratio (DAR).

Maleimide-Thiol Conjugation Efficiency

The efficiency of the maleimide-thiol conjugation can be determined by quantifying the number of unreacted thiols before and after the reaction using Ellman's reagent or by mass spectrometry to determine the mass shift corresponding to the attached linker.

ParameterTypical Value/RangeReference
Molar Ratio (Linker:Thiol)10:1 to 20:1[3][4]
pH6.5 - 7.5[3][5]
Reaction Time1 - 2 hours at RT or overnight at 4°C[3][4]
Conjugation Efficiency> 90%[9]
CuAAC Reaction Efficiency

The efficiency of the CuAAC reaction can be assessed by HPLC, mass spectrometry (to confirm the final ADC mass), or UV-Vis spectroscopy if the payload has a distinct chromophore.

ParameterTypical Value/RangeReference
Molar Ratio (Payload:Alkyne)5:1 to 10:1[8]
Copper(I) Concentration50 - 200 µM[8]
Reducing Agent (e.g., NaAsc)5- to 10-fold excess over Cu(II)[8]
Reaction Time1 - 2 hours at RT[8]
Conversion> 95%[6][7]

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation. Its heterobifunctional nature, enabling a sequential and highly efficient two-step conjugation strategy, makes it particularly well-suited for the construction of complex biomolecules such as antibody-drug conjugates. The robustness of both the maleimide-thiol reaction and the copper-catalyzed azide-alkyne cycloaddition provides researchers with a reliable method for developing novel targeted therapeutics and other advanced bioconjugates. A thorough understanding of the underlying chemistry and optimization of the reaction protocols are key to harnessing the full potential of this important click chemistry reagent.

References

An In-depth Technical Guide to Mal-AMCHC-N-Propargylamide for Antibody-Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Mal-AMCHC-N-Propargylamide, a heterobifunctional linker designed for the synthesis of advanced antibody-drug conjugates (ADCs). By leveraging both maleimide and click chemistry, this linker offers a versatile platform for the development of next-generation targeted therapeutics.

Introduction to this compound in ADC Synthesis

Antibody-drug conjugates represent a powerful class of targeted therapies, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker connecting the antibody to the drug payload is a critical component that dictates the stability, efficacy, and safety of the ADC. This compound is a novel linker that incorporates two distinct reactive moieties: a maleimide group and a propargylamide group.

The maleimide group allows for covalent attachment to cysteine residues on the antibody, a well-established and widely used conjugation strategy. The propargylamide group, which contains a terminal alkyne, enables conjugation to azide-modified drug payloads or other molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry". This dual functionality provides researchers with enhanced flexibility in ADC design and synthesis.

The core structure of the linker includes 4-(Aminomethyl)-1-cyclohexanecarboxylic acid (AMCHC), which acts as a spacer to bridge the maleimide and propargylamide functionalities. This spacer can influence the physicochemical properties of the resulting ADC, such as solubility and stability.

Quantitative Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, we can infer its expected performance based on data from ADCs constructed with similar maleimide and click chemistry linkers. The following tables summarize typical data for relevant linker technologies.

Table 1: Comparative in vitro Cytotoxicity of ADCs with Different Linker Chemistries

Linker TypeADC TargetCell LineIC50 (pM)Reference
Maleimide-based (cleavable)HER2BT-474 (HER2+)10-100[1][2]
Maleimide-based (cleavable)HER2MCF-7 (HER2-)>10,000[1][2]
Click Chemistry-basedCD30Karpas-29916-34[3]
Non-cleavable (Maleimide)HER2BT-474 (HER2+)50-200[4]

Table 2: Comparative Stability of ADC Linkers in Plasma

Linker TypePlasma SourceTime (days)% Intact ADC RemainingReference
Maleimide-based (Thiol-Michael Adduct)Human7~65%[5]
Stabilized Maleimide (e.g., N-phenyl)Human7>90%[5]
Disulfide-basedMouse1<50%[2]
Peptide-based (e.g., Val-Cit)Mouse1Unstable[6]
Silyl ether-based (acid-cleavable)Human>7Highly Stable[2]

Table 3: Drug-to-Antibody Ratio (DAR) for Different Conjugation Strategies

Conjugation MethodTypical Average DARDAR RangeReference
Cysteine-Maleimide (reduced interchain disulfides)3.5 - 4.00 - 8[4]
Lysine-NHS Ester3.50 - 8[7]
Site-specific (engineered cysteines)2.0 or 4.0Homogeneous[7]
Site-specific (enzymatic)2.0Homogeneous[]
Click Chemistry (site-specific)1.8 - 2.0Homogeneous[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of ADCs using a linker with dual maleimide and alkyne functionality, such as this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. While a detailed, publicly available protocol for this specific molecule is limited, a general synthetic route can be outlined based on its constituent parts:

  • Protection of AMCHC: The amino group of 4-(Aminomethyl)-1-cyclohexanecarboxylic acid (AMCHC) is protected with a suitable protecting group (e.g., Boc).

  • Activation of the Carboxylic Acid: The carboxylic acid of the protected AMCHC is activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester.

  • Amide Bond Formation with Propargylamine: The activated carboxylic acid is reacted with propargylamine to form the N-propargylamide.

  • Deprotection of the Amino Group: The protecting group on the amino group is removed.

  • Reaction with Maleic Anhydride: The deprotected amino group is reacted with maleic anhydride, followed by cyclization to form the maleimide ring.

Protocol for Two-Step ADC Synthesis

This protocol describes a sequential conjugation approach, first utilizing the maleimide group and then the alkyne group.

Step 1: Maleimide-Cysteine Conjugation

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, with EDTA).

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), at a molar excess to reduce the interchain disulfide bonds. The molar ratio of TCEP to antibody will determine the number of available cysteine residues.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column or tangential flow filtration (TFF).

  • Conjugation of this compound to the Antibody:

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO).

    • Add the linker solution to the reduced antibody solution at a defined molar excess.

    • Incubate at room temperature for 1-2 hours.

    • The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.

    • Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) or TFF to remove unreacted linker and quenching agent.

Step 2: Alkyne-Azide Click Chemistry

  • Preparation of Azide-Modified Payload:

    • The cytotoxic drug must be functionalized with an azide group. This may require custom synthesis.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Prepare a stock solution of the azide-modified payload in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

    • To the antibody-linker conjugate solution, add the azide-modified payload.

    • Add the copper(I) source, ligand, and reducing agent to initiate the click reaction.

    • Incubate at room temperature for 1-2 hours.

    • Purify the final ADC using SEC or TFF to remove unreacted payload and reaction components.

In Vitro Cytotoxicity Assay
  • Cell Culture:

    • Culture the target cancer cell line (antigen-positive) and a control cell line (antigen-negative) in appropriate media.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug payload.

    • Add the different concentrations of the test articles to the cells and incubate for a defined period (e.g., 72-96 hours).

  • Viability Assessment:

    • Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) for each compound by fitting the data to a dose-response curve.[10]

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the HER2 signaling pathway, a common target for ADCs in breast and gastric cancers.[11][12] Upon binding of an anti-HER2 ADC, the receptor-ADC complex is internalized, leading to the release of the cytotoxic payload and subsequent cell death.[4]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor HER3 HER3 HER2->HER3 Heterodimerization RAS RAS HER2->RAS Activation Internalization Internalization & Lysosomal Trafficking HER2->Internalization Endocytosis PI3K PI3K HER3->PI3K Activation ADC Anti-HER2 ADC ADC->HER2 Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Payload Cytotoxic Payload (e.g., MMAE, DM1) Apoptosis Apoptosis Payload->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Payload->Cell_Cycle_Arrest Internalization->Payload Payload Release

HER2 Signaling and ADC Mechanism of Action.
Experimental Workflow

The following diagram outlines the comprehensive workflow for the development of an ADC using a bifunctional linker like this compound.

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization & QC cluster_evaluation Preclinical Evaluation mAb_Production Monoclonal Antibody Production & Purification Conjugation Two-Step Conjugation: 1. Maleimide-Cysteine 2. Click Chemistry mAb_Production->Conjugation Linker_Synthesis This compound Synthesis Linker_Synthesis->Conjugation Payload_Modification Payload-Azide Synthesis Payload_Modification->Conjugation Purification ADC Purification (SEC / TFF) Conjugation->Purification DAR_Analysis DAR Analysis (HIC / LC-MS) Purification->DAR_Analysis Stability_Analysis Plasma Stability Assessment Purification->Stability_Analysis Binding_Assay Antigen Binding Assay (ELISA / SPR) Purification->Binding_Assay In_Vitro In Vitro Cytotoxicity Assays DAR_Analysis->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) Stability_Analysis->In_Vivo Binding_Assay->In_Vitro In_Vitro->In_Vivo

Workflow for ADC Development.

References

In-Depth Technical Guide: Solubility and Stability of Mal-AMCHC-N-Propargylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mal-AMCHC-N-Propargylamide

This compound is a bifunctional linker commonly employed in the field of bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs). Its structure features a maleimide group, a cyclohexyl moiety, an amide bond, and a terminal propargyl group. This strategic combination of functional groups allows for the covalent linkage of a targeting moiety (e.g., an antibody via reaction of the maleimide with a thiol) and a payload molecule (e.g., a cytotoxic drug via click chemistry with the propargyl group). Understanding the solubility and stability of this linker is critical for the successful development, formulation, and in vivo application of the resulting bioconjugates.

Solubility Profile

The solubility of this compound is influenced by its constituent parts. The maleimide group can undergo hydrolysis, especially at neutral to high pH, which can affect solubility. The cyclohexyl ring and the propargyl group contribute to its lipophilicity, suggesting that solubility in aqueous solutions may be limited. Conversely, the amide bond can participate in hydrogen bonding, which may aid solubility in polar solvents.

Expected Solubility

Based on its structure, this compound is expected to have moderate to low solubility in aqueous buffers. Its solubility is likely to be higher in organic solvents commonly used in bioconjugation, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. For use in bioconjugation reactions, it is typically dissolved in a water-miscible organic solvent first and then added to the aqueous reaction buffer, ensuring the final concentration of the organic solvent is low enough not to denature the biomolecule.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for this compound is not publicly available. The following table is a template for how such data should be structured once determined experimentally.

Solvent/Buffer SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (M)Method of Determination
Deionized Water25Data not availableData not availablee.g., Shake-flask method
Phosphate-Buffered Saline (PBS) pH 7.425Data not availableData not availablee.g., HPLC-based assay
Dimethyl Sulfoxide (DMSO)25Data not availableData not availablee.g., Gravimetric analysis
Ethanol25Data not availableData not availablee.g., UV-Vis Spectroscopy
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the aqueous solubility of a compound like this compound.

  • Materials:

    • This compound

    • Selected aqueous buffer (e.g., PBS pH 7.4)

    • Vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Calibrated analytical balance

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Procedure:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the aqueous buffer to the vial.

    • Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Equilibrate the suspension for a sufficient period (e.g., 24-48 hours) to ensure saturation.

    • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a standard curve.

    • Calculate the original concentration in the supernatant to determine the solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of buffer A->B C Equilibrate on shaker (e.g., 24-48h at 25°C) B->C D Centrifuge to pellet solid C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: Workflow for Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter, as its degradation can lead to the loss of conjugation efficiency and the formation of undesirable byproducts. The primary sites of potential degradation are the maleimide ring and the amide bond.

Potential Degradation Pathways
  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative. This reaction is pH-dependent and is accelerated at higher pH values. The resulting maleamic acid is no longer reactive towards thiols, thus preventing bioconjugation.

  • Amide Bond Hydrolysis: The amide bond can undergo hydrolysis under strongly acidic or basic conditions, although it is generally more stable than the maleimide group under typical bioconjugation conditions (pH 6.5-7.5).

Stability Data

Specific kinetic data for the degradation of this compound is not available. A well-structured stability study would generate data for the following table.

ConditionpHTemperature (°C)Half-life (t½)Degradation Products Identified
Aqueous Buffer5.025Data not availablee.g., Maleamic acid derivative
Aqueous Buffer7.425Data not availablee.g., Maleamic acid derivative
Aqueous Buffer9.025Data not availablee.g., Maleamic acid derivative, amide hydrolysis products
In DMSON/A25Data not availablee.g., Minimal degradation
Experimental Protocol for a Forced Degradation Study

This protocol is designed to identify the degradation pathways and assess the stability of this compound under various stress conditions.

  • Materials:

    • This compound

    • Aqueous buffers of different pH (e.g., pH 3, 5, 7.4, 9)

    • Hydrogen peroxide solution (for oxidative stress)

    • Hydrochloric acid and sodium hydroxide (for acid/base hydrolysis)

    • HPLC-MS system for separation and identification of degradants

    • Temperature-controlled chambers

  • Procedure:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • For each stress condition, dilute the stock solution into the respective stress medium (e.g., acidic buffer, basic buffer, oxidative solution).

    • Incubate the samples at a set temperature (e.g., 40°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

    • Quench the degradation reaction if necessary (e.g., by neutralizing the pH).

    • Analyze the samples by HPLC-MS to determine the remaining concentration of this compound and to identify and quantify any degradation products.

    • Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life.

G A This compound B Maleamic Acid Derivative A->B Maleimide Hydrolysis (High pH) C Amine and Carboxylic Acid Fragments A->C Amide Hydrolysis (Strong Acid/Base)

Caption: Potential Degradation Pathways.

Summary and Recommendations

While specific experimental data for this compound is lacking in the public domain, its chemical structure provides valuable insights into its likely solubility and stability characteristics. Researchers and drug developers should anticipate limited aqueous solubility and potential instability of the maleimide group, particularly at pH values above 7.5.

It is strongly recommended that comprehensive solubility and stability studies, following protocols similar to those outlined in this guide, be conducted as part of any drug development program utilizing this linker. Such studies will ensure the robustness of the bioconjugation process, the quality of the final product, and the reliability of its performance in preclinical and clinical settings.

An In-depth Technical Guide to Mal-AMCHC-N-Propargylamide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-AMCHC-N-Propargylamide, a heterobifunctional crosslinker pivotal in the field of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Molecular Properties

This compound is a key reagent in click chemistry, designed for the precise linkage of molecules. It features a maleimide group for reaction with sulfhydryl groups and a propargylamide (alkyne) group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).

PropertyValue
Molecular Formula C₁₅H₁₈N₂O₃
Molecular Weight 274.32 g/mol
Synonyms MCC-Yne, trans-4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-N-(prop-2-yn-1-yl)cyclohexane-1-carboxamide, SMCC Propargyl amide

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a critical linker for conjugating a cytotoxic payload to a monoclonal antibody (mAb). The general strategy involves a two-step process: first, the maleimide end of the linker reacts with a thiol group on the antibody, and second, the alkyne group is used to "click" onto an azide-modified drug payload. This approach allows for the creation of stable and defined ADCs. A general synthetic scheme involves an acetylene-azide click cycloaddition, often with a polyethylene glycol spacer to enhance aqueous solubility, and a maleimide group for conjugation[1].

Experimental Workflow for ADC Synthesis

The following diagram outlines the typical workflow for the synthesis of an antibody-drug conjugate using this compound.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_click_reaction Payload Attachment (Click Chemistry) cluster_purification_analysis Purification and Analysis mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (e.g., TCEP/DTT) mAb_linker mAb-Linker Conjugate reduced_mAb->mAb_linker Maleimide-Thiol Reaction (pH 6.5-7.5) linker This compound linker->mAb_linker ADC_unpurified Unpurified ADC mAb_linker->ADC_unpurified CuAAC or SPAAC payload Azide-Modified Payload payload->ADC_unpurified ADC_purified Purified ADC ADC_unpurified->ADC_purified Purification (e.g., SEC) analysis Characterization (HIC-HPLC, LC/MS) ADC_purified->analysis Quality Control

Experimental workflow for ADC synthesis.

Detailed Experimental Protocol: ADC Synthesis

This protocol provides a representative methodology for the conjugation of an azide-modified cytotoxic drug to a monoclonal antibody using this compound.

Part 1: Antibody Reduction

  • Antibody Preparation : Prepare the monoclonal antibody in a phosphate-buffered saline (PBS) solution, pH 7.4, containing 1 mM EDTA, to a final concentration of 5-10 mg/mL.

  • Reducing Agent Preparation : Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) in the same buffer.

  • Reduction Reaction : Add the reducing agent to the antibody solution. The molar equivalence of the reducing agent will determine the number of disulfide bonds reduced and, consequently, the number of available thiol groups for conjugation. For a target drug-to-antibody ratio (DAR) of 4, a typical starting point is a 2-5 molar excess of TCEP. Incubate the reaction at 37°C for 30-60 minutes.

  • Purification : Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) or through buffer exchange with a centrifugal concentrator. The buffer should be exchanged to a conjugation buffer (e.g., PBS, pH 7.2 with 1 mM EDTA).

Part 2: Conjugation of this compound to the Antibody

  • Linker Preparation : Dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Conjugation Reaction : Add the linker solution to the reduced antibody solution. A molar excess of 5-10 fold of the linker over the antibody is typically used. The reaction is generally carried out at 4°C for 1-2 hours or at room temperature for 1 hour. The maleimide groups will react with the free thiol groups on the antibody to form a stable thioether bond. The reaction should be performed at a pH between 6.5 and 7.5 to ensure specificity for thiols[2].

  • Quenching : The reaction can be quenched by adding an excess of a thiol-containing compound like N-acetylcysteine to react with any unreacted maleimide groups.

  • Purification : The resulting antibody-linker conjugate should be purified from excess linker and quenching reagent, typically by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Part 3: Click Chemistry for Payload Attachment

  • Payload Preparation : Dissolve the azide-functionalized cytotoxic payload in a click-chemistry compatible solvent.

  • Click Reaction (CuAAC) :

    • To the antibody-linker conjugate solution, add the azide-payload.

    • Add the copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA) to catalyze the reaction.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification : The final antibody-drug conjugate is purified to remove the catalyst, unreacted payload, and other reagents. SEC is a commonly used method for this final purification step.

Quantitative Data and Characterization

The resulting ADC must be thoroughly characterized to determine its critical quality attributes, most notably the drug-to-antibody ratio (DAR). Hydrophobic Interaction Chromatography (HIC) is a powerful technique for this purpose, as it can separate ADC species with different numbers of conjugated drugs[2][3]. Mass spectrometry (LC/MS) is also used to confirm the identity and purity of the ADC and to determine the DAR[4].

Table of Representative ADC Characterization Data

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR) 3.8HIC-HPLC, LC/MS
Drug Load Distribution
      DAR 05%HIC-HPLC
      DAR 215%HIC-HPLC
      DAR 460%HIC-HPLC
      DAR 615%HIC-HPLC
      DAR 85%HIC-HPLC
Purity >95%Size-Exclusion Chromatography (SEC)
Monomer Content >98%Size-Exclusion Chromatography (SEC)
Endotoxin Levels <0.5 EU/mgLAL Assay

Note: The data presented in this table are representative and may vary depending on the specific antibody, payload, and reaction conditions.

References

An In-Depth Technical Guide to Bifunctional Crosslinkers in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology, the dynamic interplay of proteins governs nearly all cellular processes.[1] Protein-protein interactions (PPIs) are fundamental to cellular function, and their dysregulation is often at the core of disease.[1] Bifunctional crosslinkers are powerful chemical tools that enable researchers to capture both transient and stable protein interactions, providing invaluable insights into protein structure, function, and the organization of complex cellular machinery.[1] These reagents possess two reactive moieties, connected by a spacer arm, capable of forming covalent bonds with specific functional groups on amino acid residues within proteins.[1][2][3] By linking proteins that are in close proximity, these reagents effectively "freeze" protein complexes, allowing for their isolation and subsequent analysis by mass spectrometry (MS).[1] This powerful combination, known as crosslinking mass spectrometry (XL-MS), provides distance constraints that are instrumental in elucidating protein-protein interaction interfaces, mapping the topology of protein complexes, and studying dynamic conformational changes in proteins.[1][4]

This technical guide provides a comprehensive overview of the applications of bifunctional crosslinkers in proteomics. It details the various types of crosslinkers, provides in-depth experimental protocols, summarizes quantitative data, and explores their applications in understanding complex biological systems and in the development of novel therapeutics.

Types of Bifunctional Crosslinkers

Bifunctional crosslinkers can be classified based on several key features, including the reactivity of their functional groups, whether they are cleavable by mass spectrometry, and their permeability to cell membranes.

Based on Reactive Groups
  • Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are typically used to link similar functional groups, such as amine-to-amine or sulfhydryl-to-sulfhydryl.[1][2][3] They are often employed for intramolecular crosslinking to study protein conformation or to polymerize monomers.[1][3] A "shotgun" approach with homobifunctional crosslinkers can be used to identify protein complexes by crosslinking all interacting molecules within the spacer's length.[3]

  • Heterobifunctional Crosslinkers: Containing two different reactive groups, these crosslinkers are ideal for linking two distinct molecules or functional groups, such as an amine to a sulfhydryl group.[2][5] This allows for more controlled and specific conjugation, which is particularly useful in creating antibody-drug conjugates or immobilizing proteins on surfaces.[5]

Based on Cleavability
  • Non-cleavable Crosslinkers: These form stable covalent bonds that are not readily cleaved under mass spectrometry conditions. While robust, the analysis of peptides linked by non-cleavable crosslinkers can be complex due to the combined fragmentation spectra of two peptides.[6]

  • MS-cleavable Crosslinkers: To simplify data analysis, MS-cleavable crosslinkers have been developed.[7][8] These reagents contain a labile bond within their spacer arm that can be selectively cleaved in the mass spectrometer, for instance, by collision-induced dissociation (CID).[8][9] This allows for the separate analysis of the individual crosslinked peptides, greatly simplifying their identification.[6][9]

Based on Membrane Permeability
  • Membrane Impermeable Crosslinkers: These are typically water-soluble and are used to study protein interactions on the cell surface.

  • Membrane Permeable Crosslinkers: These are more hydrophobic and can cross the cell membrane, enabling the study of intracellular protein-protein interactions in their native environment (in vivo crosslinking).[10]

Core Applications in Proteomics

Bifunctional crosslinkers, coupled with mass spectrometry, have become an indispensable tool in structural and systems biology.[4][9][11] This approach provides low-resolution structural information that is highly complementary to high-resolution techniques like X-ray crystallography and cryo-electron microscopy.[4][9]

Mapping Protein-Protein Interactions and Networks

A primary application of XL-MS is the identification of direct protein-protein interactions and the mapping of complex interaction networks within cells.[12] By capturing both stable and transient interactions, researchers can build comprehensive interaction maps that provide insights into cellular pathways and the organization of molecular machines.[12]

Structural Elucidation of Proteins and Protein Complexes

The distance constraints provided by crosslinking are invaluable for determining the three-dimensional structure of proteins and protein complexes.[4][12] Intramolecular crosslinks provide information on protein folding and conformation, while intermolecular crosslinks reveal the arrangement of subunits within a complex.[10] This information can be used to validate and refine computational models of protein structures.[4]

Analysis of Protein Conformational Changes

Quantitative XL-MS can be used to study dynamic changes in protein conformation.[13][14][15] By using isotopically labeled crosslinkers or label-free quantification methods, researchers can compare the crosslinking patterns of a protein in different states (e.g., with and without a ligand bound).[13][14][15] Changes in the abundance of specific crosslinks can indicate regions of the protein that undergo conformational changes.[15]

Quantitative Data Presentation

The tables below summarize hypothetical quantitative data that could be obtained from XL-MS experiments to study protein conformational changes and protein-ligand interactions.

Table 1: Quantitative Analysis of Protein Conformational Changes Upon Ligand Binding

Crosslinked Residues (Protein A)Fold Change (Ligand-Bound / Unbound)p-valueStructural Implication
K45 - K1213.2< 0.01Domains containing these residues move closer upon ligand binding.
K89 - K950.80.04Local unfolding or minor conformational shift in this loop region.
K210 - K350No significant change> 0.05This inter-domain distance remains stable.

Table 2: Identification of a Small Molecule's Binding Site using Photo-reactive Crosslinking

Crosslinked Peptide (Target Protein)SequenceCrosslinker Adduct Mass (Da)Relative Abundance (Competition with excess free ligand)
T15G-L-I-K -V-F-P-R315.18Decreased by 95%
T28A-F-K -E-T-S-L-Q-R315.18No significant change

The bolded Lysine (K) indicates the site of crosslinking.

Experimental Protocols

Detailed methodologies are crucial for successful XL-MS experiments. Below are representative protocols for key experimental workflows.

Protocol 1: In-Solution Protein Crosslinking using DSS

This protocol describes the crosslinking of a purified protein or protein complex in solution using the homobifunctional crosslinker Disuccinimidyl suberate (DSS).[7][16]

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., HEPES, PBS), pH 7.2-8.0

  • DSS (Disuccinimidyl suberate)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer: 1 M Ammonium Bicarbonate or 1 M Tris-HCl, pH 7.5

  • Denaturation buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5

  • Reducing agent: 10 mM Dithiothreitol (DTT)

  • Alkylating agent: 55 mM Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Protein Preparation: Ensure the protein sample is in a buffer free of primary amines. The protein concentration should be in the range of 0.1-1 mg/mL.

  • DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO to a concentration of 25-50 mM.

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration of 1 mM. The optimal molar excess of crosslinker to protein should be determined empirically. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[7][16]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[7][16]

  • Sample Preparation for MS:

    • Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteines by adding IAA to a final concentration of 55 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the sample 4-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.

    • Acidify the reaction with formic acid to a final concentration of 1% to stop the digestion.

    • Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 2: In Vivo Crosslinking of Mammalian Cells with Formaldehyde

This protocol outlines a general procedure for crosslinking proteins within living cells using formaldehyde.[17][18]

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (methanol-free), 16% stock solution

  • Quenching solution: 1.25 M Glycine in PBS

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Preparation: Grow cells to the desired confluency. Wash the cells twice with ice-cold PBS.

  • Crosslinking: Resuspend the cells in PBS containing 1% formaldehyde to a cell density of approximately 1 x 10^7 cells/mL. Incubate for 10 minutes at room temperature with gentle agitation.[18]

  • Quenching: Add quenching solution to a final concentration of 125 mM glycine to stop the crosslinking reaction. Incubate for 5 minutes at room temperature.

  • Cell Lysis: Pellet the cells by centrifugation and wash twice with ice-cold PBS. Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Further Processing: The crosslinked lysate can then be subjected to sonication to shear chromatin, followed by immunoprecipitation for specific protein complexes, or directly processed for whole-proteome analysis as described in Protocol 1 (from step 5 onwards, with appropriate modifications for a complex lysate).

Protocol 3: Enrichment of Crosslinked Peptides by Size Exclusion Chromatography (SEC)

Crosslinked peptides are generally larger than linear peptides, a property that can be exploited for their enrichment using size exclusion chromatography.[8][11]

Materials:

  • Digested peptide mixture from a crosslinking experiment

  • SEC column suitable for peptide separation

  • SEC mobile phase (e.g., 30% acetonitrile, 0.1% formic acid)

Procedure:

  • Sample Preparation: Resuspend the dried peptide digest in the SEC mobile phase.

  • SEC Fractionation: Inject the sample onto the SEC column and collect fractions. The larger, crosslinked peptides will elute in the earlier fractions.[8]

  • Analysis: Analyze the collected fractions by LC-MS/MS. This enrichment step significantly reduces sample complexity and increases the identification rate of crosslinked peptides.[8][11]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a representative protein-protein interaction network.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis Protein_Sample Protein Sample (Purified or Lysate) Crosslinking Bifunctional Crosslinking Protein_Sample->Crosslinking Quenching Quenching Crosslinking->Quenching Denaturation Denaturation & Reduction Quenching->Denaturation Alkylation Alkylation Denaturation->Alkylation Digestion Proteolytic Digestion Alkylation->Digestion Enrichment Enrichment of Crosslinked Peptides (Optional) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis (e.g., XlinkX, pLink) LC_MSMS->Data_Analysis Structural_Modeling Structural Modeling & Interaction Network Data_Analysis->Structural_Modeling

Caption: General workflow for a crosslinking mass spectrometry experiment.

Quantitative_XL_MS_Workflow cluster_labeling Isotopic Labeling cluster_processing Sample Processing cluster_analysis Analysis State_A Protein State A (e.g., Unbound) Light_Crosslinker Light Isotope Crosslinker (d0) State_A->Light_Crosslinker State_B Protein State B (e.g., Ligand-Bound) Heavy_Crosslinker Heavy Isotope Crosslinker (d4) State_B->Heavy_Crosslinker Mixing Mix Samples 1:1 Light_Crosslinker->Mixing Heavy_Crosslinker->Mixing MS_Prep Sample Prep for MS (Denaturation, Digestion, etc.) Mixing->MS_Prep LC_MSMS LC-MS/MS Analysis MS_Prep->LC_MSMS Quantification Quantification of Light/Heavy Peptide Pairs LC_MSMS->Quantification Interpretation Interpretation of Fold Changes Quantification->Interpretation

Caption: Workflow for quantitative XL-MS using isotope-labeled crosslinkers.

Caption: Simplified interaction network of the 26S proteasome based on XL-MS data.

Applications in Drug Discovery and Development

Bifunctional crosslinkers are increasingly being utilized in the pharmaceutical industry to accelerate drug discovery and development.

Target Identification and Validation

Photo-affinity labeling, which employs heterobifunctional crosslinkers with a photo-reactive group, is a powerful technique for identifying the cellular targets of small molecule drugs.[6] A small molecule of interest is modified to include a photo-reactive group and a reporter tag (e.g., biotin).[6] Upon UV irradiation, the photo-reactive group forms a covalent bond with the target protein, allowing for its subsequent enrichment and identification by mass spectrometry.[6] This method is invaluable for elucidating the mechanism of action of drugs discovered through phenotypic screens.

Characterization of Antibody-Drug Conjugates (ADCs)

Bifunctional crosslinkers are the central component of ADCs, linking a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen.[2][12] The choice of crosslinker is critical as it influences the stability of the ADC in circulation and the efficiency of drug release at the target site. XL-MS is also used to characterize the final ADC product, for example, to determine the drug-to-antibody ratio (DAR) and to identify the specific sites of conjugation on the antibody.

Probing Drug-Target Engagement and Mechanism of Action

Quantitative XL-MS can be used to study how a drug binds to its target and modulates its conformation and interactions. By comparing the crosslinking pattern of a target protein in the presence and absence of a drug, researchers can identify the drug's binding site and understand how it allosterically regulates the protein's function. This information is crucial for optimizing drug candidates and for understanding their mechanism of action at a molecular level.

Conclusion

Bifunctional crosslinkers have emerged as indispensable tools in modern proteomics, offering a versatile approach to capture and analyze the intricate networks of protein-protein interactions that underpin cellular function.[1] The continuous development of novel crosslinking chemistries, enrichment strategies, and sophisticated data analysis software continues to enhance the power of XL-MS.[1] This enables ever-deeper insights into the structural and functional organization of the proteome, with significant implications for basic research and the development of new therapeutic strategies. This guide provides a foundational understanding of the principles and practices of using bifunctional crosslinkers, empowering researchers to effectively apply this transformative technology to their scientific inquiries.[1]

References

Methodological & Application

Application Note: Site-Specific Antibody Modification Using a Maleimide-Alkyne Linker

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Mal-AMCHC-N-Propargylamide Bioconjugation Protocol for Antibodies

Introduction Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[1][2] The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, efficacy, and safety.[3][4] This application note provides a detailed protocol for the bioconjugation of this compound, a bifunctional linker, to an antibody. This linker contains a maleimide group for covalent attachment to thiol groups on the antibody and a terminal alkyne handle for subsequent "click chemistry" ligation of an azide-modified payload.[][6] This two-step strategy allows for the creation of homogenous and stable ADCs with a controlled drug-to-antibody ratio (DAR).[7] The protocol is designed for researchers, scientists, and drug development professionals engaged in the development of next-generation targeted therapeutics.

Principle of Reaction The conjugation process involves two primary stages. First, the interchain disulfide bonds within the antibody's hinge region are partially reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free sulfhydryl (thiol) groups.[8][9] Second, the maleimide moiety of the this compound linker undergoes a highly specific Michael addition reaction with these thiol groups, forming a stable covalent thioether bond.[10] This reaction is most efficient and selective for thiols at a pH range of 6.5-7.5.[11][12] The resulting antibody-linker conjugate is equipped with a terminal alkyne group, ready for the attachment of any azide-functionalized molecule via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[13][14][15]

G cluster_reactants Reactants cluster_product Product Ab Reduced Antibody (-SH) Conjugate Antibody-Linker Conjugate (Thioether Bond + Alkyne Handle) Ab->Conjugate pH 6.5 - 7.5 Michael Addition Linker This compound (Maleimide-Alkyne) Linker->Conjugate

Caption: Chemical pathway for maleimide-thiol bioconjugation.

Materials and Reagents

  • Antibody: IgG isotype (e.g., Trastuzumab, ~150 kDa) at a concentration of 5-10 mg/mL.

  • Linker: this compound (MW: 274.3 g/mol )[16].

  • Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl).

  • Solvent for Linker: Anhydrous Dimethyl sulfoxide (DMSO).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed and purged with nitrogen or argon.

  • Quenching Reagent (Optional): N-acetylcysteine.

  • Purification:

    • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or equivalent PD-10 desalting columns).[8]

    • Or, Amicon Ultra centrifugal filter units (10 kDa MWCO).[17]

  • Equipment:

    • Benchtop microcentrifuge.

    • Spectrophotometer (for protein concentration measurement at 280 nm).

    • Reaction tubes (e.g., 1.5 mL microcentrifuge tubes).

    • Pipettes and tips.

    • Nitrogen or Argon gas source.

Experimental Protocols

Part 1: Partial Reduction of Antibody

This step aims to reduce the interchain disulfide bonds in the antibody hinge region, typically yielding 4 or 8 free thiol groups per antibody.

  • Antibody Preparation: Prepare the antibody in the Reaction Buffer at a concentration of 5-10 mg/mL. Ensure the buffer is cold and has been thoroughly degassed to minimize re-oxidation of thiols.[18]

  • TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the Reaction Buffer. TCEP is preferred over DTT as it does not need to be removed prior to the maleimide reaction.[8][19]

  • Reduction Reaction: Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution.[8] For example, for an antibody at 10 mg/mL (~67 µM), add TCEP to a final concentration of ~270 µM.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[8] The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the re-formation of disulfide bonds.[12]

Part 2: Conjugation with this compound

This step conjugates the linker to the newly generated thiol groups on the antibody.

  • Linker Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO immediately before use. Maleimides are susceptible to hydrolysis in aqueous solutions.[10]

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the linker solution over the antibody to the reduction reaction mixture.[11] The final DMSO concentration should be kept below 10% (v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11][18] Gentle mixing is recommended.

  • Quenching (Optional): To cap any unreacted maleimide groups, add N-acetylcysteine to a final concentration of 1 mM and incubate for 20 minutes.

Part 3: Purification of the Antibody-Linker Conjugate

This step removes excess linker and other small molecules from the reaction mixture.

  • Column Equilibration: Equilibrate the desalting column (e.g., PD-10) with at least 5 column volumes of cold PBS, pH 7.4.

  • Sample Loading: Carefully load the reaction mixture onto the center of the equilibrated column bed.

  • Elution: Elute the conjugate with PBS buffer according to the manufacturer's instructions. The antibody-linker conjugate will elute in the void volume, while smaller molecules like excess linker and TCEP byproducts are retained.

  • Concentration and Analysis: Pool the protein-containing fractions and measure the protein concentration using a spectrophotometer at 280 nm. The purified conjugate is now ready for characterization or the subsequent click chemistry reaction.

  • Storage: For short-term storage (up to one week), keep the conjugate at 4°C. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C or below.[11][18]

G start Start: IgG Antibody Solution reduction 1. Antibody Reduction Add TCEP (2.5-4x molar excess) Incubate at 37°C for 1-2h start->reduction Prepare Ab in degassed buffer conjugation 2. Linker Conjugation Add this compound (10-20x molar excess) Incubate at RT for 1-2h reduction->conjugation Directly add linker to mixture purification 3. Purification Size Exclusion Chromatography (e.g., PD-10 Desalting Column) conjugation->purification Remove excess reagents characterization 4. Analysis & Downstream Use Measure Concentration (A280) Characterize DAR Proceed to Click Chemistry purification->characterization end End: Purified Antibody-Alkyne Conjugate characterization->end

Caption: Experimental workflow for antibody-alkyne conjugation.

Characterization and Data Presentation

The resulting antibody-alkyne conjugate should be characterized to determine the average number of linkers per antibody, known as the Drug-to-Antibody Ratio (DAR), although in this intermediate step it is more accurately a Linker-to-Antibody Ratio. Techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry (MS) are commonly used.

Table 1: Representative Conjugation Results

The following table summarizes expected outcomes based on varying molar equivalents of the reducing agent, which is a key parameter influencing the final DAR.[20]

Molar Ratio (TCEP:Antibody)Target DARAchieved DAR (by MS)Conjugation EfficiencyAggregation (%) (by SEC)
2.5x43.8 ± 0.2~95%< 2%
5.0x87.5 ± 0.4~94%< 5%

Note: Data are representative and may vary depending on the specific antibody, buffer conditions, and reaction scale.

Downstream Application: Click Chemistry

The purified antibody-alkyne conjugate is a versatile intermediate. The terminal alkyne handle is bioorthogonal and ready to be conjugated with an azide-containing payload (e.g., cytotoxic drug, fluorescent dye, or imaging agent) through a click reaction.[][13] This highly efficient and specific reaction provides a robust method for synthesizing well-defined, homogenous ADCs for therapeutic or diagnostic applications.

References

Application Notes and Protocols for Bioconjugation using Mal-AMCHC-N-Propargylamide via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mal-AMCHC-N-Propargylamide is a heterobifunctional linker designed for the precise and efficient conjugation of molecules to proteins, peptides, or other biomolecules containing a free thiol group. This linker employs a two-step bioconjugation strategy. The first step involves the reaction of its maleimide group with a sulfhydryl group (e.g., from a cysteine residue) on a target protein. The second step utilizes the terminal alkyne of the propargylamide group to attach an azide-modified molecule via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1]

This two-stage approach allows for the modular and specific creation of complex bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, or PEGylated proteins for improved pharmacokinetics.[][]

Principle of the Reaction

The overall bioconjugation process involves two distinct, highly specific chemical reactions:

  • Thiol-Maleimide Ligation: The maleimide moiety reacts specifically with the sulfhydryl group of a cysteine residue through a Michael addition reaction. This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5, forming a stable thioether bond.[] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is a highly reliable method for joining the alkyne-functionalized protein with an azide-bearing molecule (e.g., a cytotoxic drug, a fluorescent dye, or a PEG chain). The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[4][5] This cycloaddition forms a chemically stable triazole ring, securely linking the two components.[4]

Experimental Workflow for Bioconjugation

The following diagram illustrates the sequential workflow for creating a bioconjugate using the this compound linker.

G cluster_0 Step 1: Thiol-Maleimide Ligation cluster_1 Step 2: CuAAC Click Reaction A Thiol-Containing Biomolecule (e.g., Protein with Cysteine) C Thiol-Maleimide Reaction (pH 6.5-7.5) A->C B This compound Linker B->C D Azide-Modified Payload (e.g., Drug, Dye, PEG) F CuAAC Reaction (Cu(I) Catalyst, Ascorbate, Ligand) D->F E Alkyne-Functionalized Biomolecule E->F C->E G Final Bioconjugate F->G

Caption: Bioconjugation workflow using a maleimide-alkyne linker.

Application Notes

  • Reaction Selectivity: The thiol-maleimide reaction is highly selective at a pH of 6.5-7.5. Above pH 7.5, competitive reaction with primary amines (e.g., lysine residues) can occur.[] It is crucial to maintain the recommended pH for specific conjugation.

  • Disulfide Bond Reduction: Proteins often contain cysteine residues that form disulfide bridges, which are unreactive towards maleimides.[6] To ensure the availability of free thiols for conjugation, pretreatment with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often necessary. Dithiothreitol (DTT) can also be used, but it must be completely removed before adding the maleimide linker, as it also contains a thiol group.

  • Copper Catalyst in CuAAC: The active catalyst in CuAAC is Cu(I), which can be unstable. Therefore, it is typically formed in situ from a Cu(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7]

  • Protecting the Biomolecule: Copper ions can potentially damage proteins through the generation of reactive oxygen species (ROS).[8] To mitigate this, a copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended. THPTA stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects the biomolecule from oxidative damage.[9][10] The addition of aminoguanidine can further prevent damage by intercepting deleterious byproducts from ascorbate oxidation.[9][10]

  • Alternative: Copper-Free Click Chemistry (SPAAC): For applications where copper is a concern (e.g., in vivo studies), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative.[11][12] However, SPAAC requires a strained cyclooctyne (like DBCO or BCN) instead of a terminal alkyne like the propargylamide group in this linker. Therefore, this compound is specifically designed for CuAAC.

Quantitative Data

The efficiency of the CuAAC reaction depends on the electronic and steric properties of the alkyne. Propargylamides are highly reactive in CuAAC due to their electron-deficient nature.

Table 1: Comparative Reactivity of Terminal Alkynes in CuAAC

Alkyne Class Example Structure Relative Reactivity Time to 50% Completion (10 µM Cu⁺) Time to 90% Completion (10 µM Cu⁺) Key Considerations
Propiolamides R-CO-NH-CH₂-C≡CH Very High ~ 5 min ~ 15 min Electronically activated, leading to faster reactions. May be susceptible to Michael addition side reactions.[13]
Propargyl Ethers R-O-CH₂-C≡CH High ~ 8 min ~ 20 min Excellent combination of reactivity and stability.[13]

| Simple Alkynes | R-CH₂-C≡CH | Moderate | ~ 20 min | ~ 60 min | Standard reactivity, generally stable. |

Data is representative and sourced from comparative studies. Actual reaction times may vary based on specific substrates and conditions.[13]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

This protocol details the first step: attaching the alkyne linker to a protein via the thiol-maleimide reaction.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme).

  • This compound linker.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[6]

  • Anhydrous DMSO or DMF.

  • TCEP (tris(2-carboxyethyl)phosphine) solution (optional, for disulfide reduction).

  • Desalting column (e.g., PD-10) for purification.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[6]

  • (Optional) Reduce Disulfide Bonds: If the protein's target cysteines are in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature under an inert gas (e.g., nitrogen or argon).

  • Prepare Linker Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[14]

  • Perform Conjugation Reaction: While gently stirring the protein solution, add the linker stock solution to achieve a 10-20 fold molar excess of the linker relative to the protein.[14]

  • Incubate: Seal the reaction vessel, protect it from light, and incubate at room temperature for 2 hours or overnight at 4°C.[6][14]

  • Purify the Alkyne-Modified Protein: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[6] The purified alkyne-functionalized protein is now ready for the click reaction.

Protocol 2: CuAAC "Click" Reaction with the Alkyne-Modified Protein

This protocol describes the second step: conjugating an azide-modified payload to the alkyne-functionalized protein.

Materials:

  • Purified alkyne-modified protein (from Protocol 1).

  • Azide-modified payload (e.g., drug, fluorescent dye).

  • Reaction Buffer: PBS or other suitable buffer, pH 7.4.

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[7]

  • THPTA ligand stock solution (e.g., 50 mM in water).[7]

  • Sodium Ascorbate stock solution (e.g., 100 mM in water). Must be prepared fresh. [7][9]

  • Aminoguanidine stock solution (e.g., 100 mM in water, optional).[7]

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein (to a final concentration of ~25-50 µM).[7]

    • Azide-modified payload (2-10 fold molar excess over the protein).[15]

    • Reaction Buffer to reach the desired final volume (minus the volume of other reagents to be added).

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. A common ratio is 1:2 to 1:5 (Cu:Ligand). Let it stand for a few minutes.[15]

  • Add Catalyst and Additives:

    • Add the CuSO₄/THPTA premix to the reaction mixture to achieve a final copper concentration of 50-200 µM.[7][13]

    • (Optional) Add aminoguanidine to a final concentration of ~5 mM.[7]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. Mix gently by inverting the tube.[7][13]

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.[15]

  • Purify the Final Bioconjugate: Purify the final product to remove the copper catalyst, excess payload, and other reagents using size-exclusion chromatography (SEC), affinity purification, or dialysis.[15]

CuAAC Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

CuAAC_Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Alkyne R1-C≡CH (from Protein) Azide R2-N3 (Payload) Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->Cu_I Releases Product & Regenerates Catalyst Product 1,4-Disubstituted Triazole (Final Conjugate) Cu_Triazolide->Product + H+

Caption: Simplified catalytic cycle for the CuAAC reaction.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Mal-AMCHC-N-Propargylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Mal-AMCHC-N-Propargylamide, a heterobifunctional linker, in bioconjugation. This linker contains a maleimide group for selective reaction with thiols (e.g., from cysteine residues in proteins) and a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. This dual functionality allows for the sequential conjugation of two different molecules, making it a valuable tool in drug development, diagnostics, and proteomics.

Introduction to this compound

This compound is a linker molecule designed for two-step bioconjugation strategies. Its structure consists of:

  • Maleimide (Mal): A thiol-reactive group that forms a stable thioether bond with sulfhydryl groups, commonly found in cysteine residues of proteins and peptides. This reaction is highly selective within a specific pH range.

  • Aminomethylcyclohexanecarboxylic acid (AMCHC): A spacer that provides distance between the conjugated molecules, which can help to maintain their biological activity.

  • N-Propargylamide: Contains a terminal alkyne, a functional group for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing molecule.

The sequential nature of the conjugation allows for a controlled and specific assembly of complex biomolecular structures, such as antibody-drug conjugates (ADCs).

Key Applications

  • Antibody-Drug Conjugates (ADCs): The maleimide group can be used to attach the linker to a monoclonal antibody via a cysteine residue, followed by the "clicking" of a cytotoxic drug azide to the alkyne terminus.

  • Protein Labeling and Functionalization: Proteins can be dually functionalized with different moieties, such as a fluorescent dye and a targeting ligand.

  • Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with either thiols or azides.

Experimental Considerations

Sequential Reaction Strategy: It is highly recommended to perform the maleimide-thiol conjugation prior to the CuAAC reaction. The maleimide group can be unstable in the presence of the copper catalyst and reducing agents used in CuAAC, with a reported half-life of less than an hour under such conditions[1]. Therefore, a sequential approach with an intermediate purification step is crucial for successful dual conjugation.

pH Control: The maleimide-thiol reaction is most efficient and selective at a pH between 6.5 and 7.5[2][3]. At pH values above 7.5, the maleimide group can react with amines (e.g., lysine residues) and is also more susceptible to hydrolysis[2][3].

Reduction of Disulfides: For proteins where cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent that is effective and does not need to be removed before the maleimide conjugation step.

Experimental Protocols

Protocol 1: Maleimide-Thiol Conjugation of this compound to a Protein

This protocol describes the first step of the sequential conjugation, attaching the linker to a thiol-containing protein.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • This compound (FW: 274.3 g/mol )

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: N-ethylmaleimide or L-cysteine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If necessary, add a 10-20 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in a compatible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a 2-fold molar excess of a quenching reagent (relative to the initial amount of linker) to cap any unreacted maleimide groups. Incubate for 15 minutes.

  • Purification: Remove the excess linker and other small molecules by size-exclusion chromatography or dialysis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the second step, the "clicking" of an azide-modified molecule to the alkyne-functionalized protein from Protocol 1.

Materials:

  • Alkyne-functionalized protein (from Protocol 1)

  • Azide-containing molecule (e.g., drug, dye)

  • Copper(II) Sulfate (CuSO₄)

  • Reducing Agent: Sodium Ascorbate

  • Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-containing molecule in a suitable solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For a typical reaction, you might use 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this mixture stand for a few minutes.

  • Reaction Setup:

    • In a reaction tube, add the alkyne-functionalized protein to the Reaction Buffer.

    • Add the azide-containing molecule to the reaction mixture. A 2-10 fold molar excess relative to the protein is a good starting point.

    • Add the premixed CuSO₄/THPTA catalyst to the reaction mixture. The final copper concentration is typically between 50 and 250 µM.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5 mM.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using size-exclusion chromatography or another suitable method to remove the copper catalyst, excess reagents, and byproducts.

Data Presentation

Table 1: Recommended Reaction Parameters for Maleimide-Thiol Conjugation

ParameterRecommended ValueNotes
pH 6.5 - 7.5Optimal for thiol selectivity and maleimide stability[2][3].
Temperature 4°C or Room Temperature4°C for sensitive proteins to minimize degradation[3].
Reaction Time 1 - 16 hoursLonger incubation at 4°C (overnight)[3].
Molar Excess of Linker 10 - 20 foldTo drive the reaction to completion[3].

Table 2: Recommended Reaction Parameters for CuAAC

ParameterRecommended ValueNotes
Copper (Cu²⁺) Source CuSO₄Common and readily available.
Reducing Agent Sodium AscorbateUsed in excess to maintain copper in the Cu¹⁺ state[2].
Copper Ligand THPTAWater-soluble and accelerates the reaction while protecting the biomolecule[2].
Final Copper Concentration 50 - 250 µMTo be optimized for each specific reaction.
Final Sodium Ascorbate Conc. 5 mMA 10 to 50-fold excess over copper is common.
Reaction Time 1 - 4 hoursTypically proceeds to completion within this timeframe at room temperature.
Temperature Room TemperatureMild conditions are sufficient for the reaction.

Visualizations

experimental_workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_purification1 Purification cluster_step2 Step 2: CuAAC Reaction cluster_purification2 Purification protein Thiol-containing Protein conjugation pH 6.5-7.5 Room Temp, 1-2h protein->conjugation linker This compound linker->conjugation alkyne_protein Alkyne-functionalized Protein conjugation->alkyne_protein purify1 Size-Exclusion Chromatography alkyne_protein->purify1 cuaac CuSO₄, NaAsc, THPTA Room Temp, 1-4h purify1->cuaac azide_molecule Azide-containing Molecule azide_molecule->cuaac final_conjugate Final Dual Conjugate cuaac->final_conjugate purify2 Size-Exclusion Chromatography final_conjugate->purify2

Caption: Experimental workflow for sequential dual conjugation using this compound.

logical_relationship start Start with Thiol-containing Biomolecule and Azide-containing Molecule of Interest step1 Step 1: Maleimide-Thiol Reaction (pH 6.5-7.5) start->step1 linker This compound (Bifunctional Linker) linker->step1 intermediate Intermediate: Alkyne-functionalized Biomolecule step1->intermediate purification1 Purification to remove excess linker intermediate->purification1 step2 Step 2: CuAAC Reaction (Cu(I) catalyst) purification1->step2 final_product Final Product: Dually Functionalized Biomolecule step2->final_product

Caption: Logical flow for the dual functionalization strategy.

References

Application Notes and Protocols for Bioconjugation using Mal-AMCHC-N-Propargylamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Understanding the Chemistry of Mal-AMCHC-N-Propargylamide in Bioconjugation

The following application notes provide a detailed guide for utilizing this compound in bioconjugation applications. It is crucial to note a key distinction in "click chemistry" reactions. The user-specified "Strain-Promoted Azide-Alkyne Cycloaddition" (SPAAC) is a powerful, catalyst-free reaction that relies on the high ring strain of cyclooctynes to react with azides.[1][2] However, This compound contains a terminal alkyne, not a strained cyclooctyne, and is therefore not suitable for SPAAC reactions.

Instead, this compound is designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , another highly efficient and widely used click chemistry reaction. This reaction requires a copper(I) catalyst to join the terminal alkyne with an azide-functionalized molecule.

This compound is a bifunctional linker, featuring:

  • A maleimide group , which reacts specifically with free thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins.

  • A propargylamide group (containing a terminal alkyne), which can undergo a CuAAC reaction with an azide-modified molecule.

This dual functionality allows for a two-step conjugation strategy, which is invaluable in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins.

Application: Two-Step Bioconjugation Workflow

The primary application of this compound is the stable linkage of a thiol-containing biomolecule (e.g., a protein, peptide) to an azide-functionalized molecule of interest (e.g., a small molecule drug, a fluorescent dye, a biotin tag).

The workflow involves two sequential steps:

  • Thiol-Maleimide Conjugation: The maleimide group of this compound reacts with a thiol group on the target protein to form a stable thioether bond. This step introduces a terminal alkyne onto the protein.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly introduced alkyne on the protein is then reacted with an azide-functionalized molecule in the presence of a copper(I) catalyst. This forms a stable triazole linkage.

G cluster_0 Step 1: Thiol-Maleimide Conjugation cluster_1 Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein_SH Protein with Thiol Group (Protein-SH) Reaction1 + Protein_SH->Reaction1 Mal_Linker This compound Mal_Linker->Reaction1 Protein_Alkyne Alkyne-Modified Protein Protein_Alkyne_2 Alkyne-Modified Protein Reaction1->Protein_Alkyne Azide_Molecule Azide-Functionalized Molecule (N3-Molecule) Reaction2 + Azide_Molecule->Reaction2 Final_Conjugate Final Bioconjugate Protein_Alkyne_2->Reaction2 Reaction2->Final_Conjugate Catalyst Cu(I) Catalyst Catalyst->Reaction2

Two-Step Bioconjugation Workflow

Quantitative Data for Reaction Parameters

The following tables provide typical reaction parameters for the two-step conjugation process. Optimal conditions may vary depending on the specific biomolecule and reagents used.

Table 1: Thiol-Maleimide Conjugation Parameters

ParameterRecommended RangeNotes
pH 6.5 - 7.5Maleimides are more stable and specific to thiols at this pH. Above pH 7.5, reaction with amines can occur.
Temperature 4 - 25 °CLower temperatures can be used to minimize protein degradation.
Reaction Time 1 - 4 hoursMonitor reaction progress by LC-MS or other appropriate methods.
Molar Ratio (Linker:Protein) 5:1 to 20:1The optimal ratio should be determined empirically to achieve the desired degree of labeling.
Quenching Reagent Free cysteine, β-mercaptoethanolAdd in excess to consume any unreacted maleimide groups.

Table 2: CuAAC Reaction Parameters

ParameterRecommended RangeNotes
Copper(I) Source Copper(II) sulfate with a reducing agent (e.g., sodium ascorbate)Pre-formed Cu(I) sources can also be used.
Ligand THPTA, TBTALigands stabilize the Cu(I) oxidation state and protect the biomolecule.
Temperature 4 - 37 °CReaction is typically rapid at room temperature.
Reaction Time 1 - 2 hoursCan be monitored by SDS-PAGE, LC-MS, or fluorescence (if using a fluorescent azide).
Molar Ratio (Azide:Alkyne) 2:1 to 10:1An excess of the azide-functionalized molecule is often used to drive the reaction to completion.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

This protocol describes the first step of introducing the terminal alkyne onto a protein with an available cysteine residue.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 1-5 mM EDTA

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M L-cysteine in PBS

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP, followed by removal of the reducing agent. Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein integrity.

    • Incubate the reaction mixture at room temperature for 2 hours (or at 4°C for 4 hours) with gentle mixing.

  • Quenching: Add quenching solution to a final concentration of 10-20 mM to react with any excess maleimide linker. Incubate for 15 minutes.

  • Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.

  • Characterization: Confirm the conjugation and determine the degree of labeling (DOL) using techniques such as LC-MS.

G Start Start: Thiol-Containing Protein Prep_Linker Prepare 10-50 mM Linker Stock in DMSO Start->Prep_Linker Add_Linker Add Linker to Protein (5-20x Molar Excess) Start->Add_Linker Prep_Linker->Add_Linker Incubate Incubate 2h @ RT or 4h @ 4°C Add_Linker->Incubate Quench Quench with Excess Cysteine Incubate->Quench Purify Purify via Desalting Column or Dialysis Quench->Purify Characterize Characterize (LC-MS) Purify->Characterize End End: Alkyne-Modified Protein Characterize->End

Workflow for Protocol 1
Protocol 2: CuAAC Reaction with the Alkyne-Modified Protein

This protocol describes the second step of conjugating an azide-functionalized molecule to the alkyne-modified protein.

Materials:

  • Alkyne-modified protein (from Protocol 1)

  • Azide-functionalized molecule of interest

  • CuAAC Reaction Buffer: PBS, pH 7.4

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 250 mM in water, freshly prepared)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Desalting column or dialysis cassette for final purification

Procedure:

  • Prepare Reactants:

    • Dissolve the alkyne-modified protein in the CuAAC reaction buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water) to prepare a concentrated stock solution.

  • Prepare Catalyst Premix:

    • In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution. The typical molar ratio of ligand to copper is 2:1 to 5:1.

  • Reaction Setup:

    • To the alkyne-modified protein solution, add the azide-functionalized molecule to the desired final concentration (typically 2-10 molar excess over the alkyne).

    • Add the Copper-THPTA premix to the reaction mixture. The final concentration of copper is typically 50-200 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing. Protect the reaction from light if using photosensitive reagents.

  • Purification: Purify the final bioconjugate from excess reagents and catalyst using a desalting column, dialysis, or other appropriate chromatography techniques.

  • Analysis: Analyze the final product by SDS-PAGE, LC-MS, and functional assays to confirm successful conjugation and integrity of the biomolecule.

G Start Start: Alkyne-Modified Protein Add_Azide Add Azide-Molecule to Protein Start->Add_Azide Prep_Catalyst Prepare Cu-THPTA Premix Add_Catalyst Add Cu-THPTA Premix Prep_Catalyst->Add_Catalyst Add_Azide->Add_Catalyst Initiate Initiate with Sodium Ascorbate Add_Catalyst->Initiate Incubate Incubate 1-2h @ RT Initiate->Incubate Purify Purify Final Conjugate Incubate->Purify Analyze Analyze (SDS-PAGE, LC-MS) Purify->Analyze End End: Final Bioconjugate Analyze->End

Workflow for Protocol 2

References

Application Notes and Protocols for the Purification of Mal-AMCHC-N-Propargylamide Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics like antibody-drug conjugates (ADCs), sophisticated imaging agents, and immobilized proteins for various assays.[1][2] The heterobifunctional linker, Maleimide-AMCHC-N-Propargylamide (Mal-AMCHC-N-Propargylamide), is a powerful tool for this purpose. It facilitates a two-stage functionalization strategy:

  • Cysteine-Specific Conjugation: The maleimide group reacts with high specificity to the thiol (-SH) group of cysteine residues under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[3][4] This allows for predictable, site-specific labeling of proteins.

  • Bioorthogonal Handle Introduction: The terminal propargylamide group introduces an alkyne moiety onto the target protein. This alkyne serves as a versatile handle for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][5]

This application note provides detailed protocols for the purification of proteins after their conjugation with this compound, focusing on affinity-based methods that leverage the newly introduced alkyne handle.

Principle of the Method

The overall process involves the initial conjugation of the protein with the maleimide-alkyne linker, followed by a purification step designed to isolate the alkyne-modified protein. The most robust purification strategy involves capturing the alkyne-tagged protein on an azide-functionalized resin. This covalent capture method allows for stringent washing conditions, effectively removing non-specifically bound proteins and unreacted reagents, leading to a highly enriched sample ready for downstream applications or analysis.[6][7]

G cluster_0 Stage 1: Conjugation cluster_1 Stage 2: Purification Protein Target Protein (with Cys residue) Conjugation Thiol-Maleimide Reaction (pH 6.5-7.5) Protein->Conjugation Linker This compound Linker->Conjugation Crude Crude Conjugate Mix Conjugation->Crude Affinity Click Chemistry Affinity Capture (Azide Resin) Crude->Affinity Wash Stringent Washes Affinity->Wash Elute Elution / Cleavage Wash->Elute Pure Purified Alkyne-Protein Elute->Pure

Caption: General workflow for protein conjugation and subsequent affinity purification.

Experimental Protocols

Protocol 1: Conjugation of Target Protein with this compound

This protocol describes the initial labeling of the target protein.

Materials:

  • Target protein containing at least one accessible cysteine residue.

  • This compound linker.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 5 mM EDTA.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching Reagent: N-acetyl-L-cysteine or L-Cysteine.[4]

  • DMSO (anhydrous).

  • Size-exclusion chromatography (SEC) column (e.g., PD-10) for buffer exchange.

Methodology:

  • Protein Preparation:

    • Dissolve or buffer-exchange the target protein into the Conjugation Buffer to a final concentration of 1-5 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to free a cysteine, add a 5-10 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Note: DTT should be avoided as it contains a free thiol.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (see Table 1). A common starting point is a 10-fold molar excess of linker over protein.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours with gentle mixing.

  • Quenching:

    • Add a quenching reagent (e.g., N-acetyl-L-cysteine) to a final concentration of 1-2 mM (or a 2-fold excess over the initial maleimide concentration) to react with any excess maleimide linker. Incubate for 15-20 minutes at room temperature.

  • Removal of Excess Linker (Optional but Recommended):

    • To remove the unreacted linker and quenching reagent, perform a buffer exchange using an appropriate SEC column (e.g., PD-10), eluting into a buffer suitable for the next purification step (e.g., PBS).

Protocol 2: Affinity Purification via Click Chemistry

This protocol uses an azide-functionalized agarose resin to covalently capture the alkyne-conjugated protein.[6][7]

Materials:

  • Crude alkyne-conjugated protein mixture from Protocol 3.1.

  • Azide-functionalized agarose resin (e.g., Dde Azide Agarose for cleavable capture).[7]

  • Click Reaction Buffer: Lysis buffer or PBS.

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM).

  • Reducing Agent Additive (e.g., Sodium Ascorbate or Additive 2 from commercial kits).[7]

  • Copper Ligand (e.g., TBTA or Additive 1 from commercial kits).[7]

  • Wash Buffers:

    • High-salt buffer (e.g., PBS + 500 mM NaCl).

    • Urea wash buffer (e.g., 8 M Urea).[7]

    • Organic wash buffer (e.g., 20% Acetonitrile).[7]

  • Elution Buffer (for cleavable linkers): 2% Hydrazine in a suitable buffer.[7]

  • Spin columns.

Methodology:

  • Resin Preparation:

    • Gently resuspend the azide-agarose resin slurry.

    • Transfer the required amount of slurry to a spin column and equilibrate the resin by washing with Click Reaction Buffer.

  • Click Reaction and Capture:

    • Combine the crude alkyne-protein sample with the equilibrated azide resin in a microcentrifuge tube.

    • Prepare the 2X Copper Catalyst Solution fresh by mixing the Copper(II) Sulfate, reducing agent, and ligand according to the manufacturer's instructions.

    • Add the catalyst solution to the protein/resin slurry to initiate the click reaction.

    • Incubate at room temperature for 1-2 hours with end-over-end rotation.

  • Stringent Washing:

    • Centrifuge the resin and discard the supernatant.

    • Perform a series of stringent washes to remove non-covalently bound impurities. A typical wash sequence is:

      • High-salt buffer (2x washes).

      • 8 M Urea buffer (2x washes).

      • 20% Acetonitrile (2x washes).

      • PBS (2x washes) to re-equilibrate.

  • Elution (Using a Cleavable Dde Linker):

    • Resuspend the washed resin in the Elution Buffer (2% Hydrazine).[7]

    • Incubate at room temperature for 30-120 minutes with agitation.[7]

    • Collect the eluate containing the purified protein by centrifugation.

    • Perform 1-2 additional washes with PBS and pool the eluates.

  • Post-Elution Cleanup:

    • The eluted protein can be buffer-exchanged or dialyzed to remove the hydrazine for downstream applications.

G cluster_0 Decision Logic start Start: Crude Alkyne-Protein q1 Need Highest Purity & Specificity? start->q1 p1 Use Protocol 3.2: Click-Affinity Purification q1->p1 Yes p4 Use Standard SEC (e.g., PD-10, Superdex) q1->p4 No (Simple Cleanup) q2 Downstream Mass Spec? p2 Use Biotin-free Azide Resin q2->p2 Yes p3 Consider Biotin-Azide + Streptavidin Resin q2->p3 No p1->q2

Caption: Decision tree for selecting a suitable purification strategy.

Data Presentation and Characterization

Successful conjugation and purification should be verified empirically.

Quantitative Data Summary

Table 1: Recommended Starting Molar Ratios for Conjugation

Protein Characteristic Recommended Linker:Protein Molar Ratio Notes
Single, highly accessible Cys 5:1 to 10:1 Lower ratios minimize non-specific modification.
Partially accessible Cys 10:1 to 20:1 Higher concentration drives the reaction.
Multiple Cys residues 2:1 to 5:1 Use lower ratios to avoid over-labeling; optimize empirically.

| Sterically hindered protein | 20:1 to 50:1 | May require longer incubation times or higher temperatures. |

Table 2: Comparison of Purification Methods

Method Principle Purity Yield Pros Cons
Click-Affinity Covalent capture of alkyne >95% Moderate-High Highest specificity; removes non-conjugated protein. More complex; requires specific resins and reagents.
SEC Size-based separation Moderate High Simple; fast removal of small molecules. Does not separate unconjugated from conjugated protein.

| Ion Exchange | Charge-based separation | Variable | Variable | Can separate species if conjugation alters pI. | Highly protein-dependent; requires method development. |

Characterization Methods
  • SDS-PAGE: A successful conjugation should show a slight increase in the molecular weight of the protein band compared to the unlabeled control.

  • Mass Spectrometry (LC-MS): Provides definitive confirmation of conjugation by showing the mass of the protein plus the mass of the added linker. This is the gold standard for confirming the degree of labeling.[4]

  • Functional Assays: It is crucial to perform an activity assay to ensure that the modification and purification process has not compromised the biological function of the protein.

Chemical Reaction Pathway for Affinity Capture

The purification relies on the CuAAC reaction to covalently link the protein to the solid support.

G CuAAC-Mediated Affinity Capture and Release cluster_0 Capture Step cluster_1 Cleavage Step (Dde Linker) Protein_Alkyne Protein-Linker-C≡CH Catalyst + Cu(I) Catalyst Protein_Alkyne->Catalyst Resin_Azide Resin-N₃ Resin_Azide->Catalyst Captured_Protein Protein-Linker-[Triazole]-Resin Catalyst->Captured_Protein Captured_Protein_Dde Protein-Linker-[Triazole]-Resin (with cleavable Dde) Hydrazine + 2% Hydrazine Captured_Protein_Dde->Hydrazine Released_Protein Purified Protein Hydrazine->Released_Protein

Caption: Schematic of the CuAAC capture and subsequent chemical cleavage from the resin.

References

Application Note: Comprehensive Characterization of ADCs Featuring the Mal-AMCHC-N-Propargylamide Linker using HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This application note details the analytical methodologies for the comprehensive characterization of ADCs conjugated with the Mal-AMCHC-N-Propargylamide linker. This linker system incorporates a maleimide group for cysteine-directed conjugation, a cyclohexyl moiety for potential hydrophobicity modulation, and a propargylamide group as a versatile handle for "click" chemistry applications.

The analytical workflow presented herein focuses on leveraging High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to assess critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), conjugation site heterogeneity, and stability of the maleimide linkage.

Experimental Workflow Overview

The characterization of an ADC with the this compound linker involves a multi-faceted approach to analyze the intact ADC, its subunits, and peptide fragments. This workflow ensures a thorough understanding of the molecule's structure and heterogeneity.

ADC_Analysis_Workflow cluster_Sample ADC Sample cluster_Intact Intact Mass Analysis cluster_Subunit Subunit Analysis cluster_Peptide Peptide Mapping cluster_Results Data Analysis ADC ADC with this compound Linker HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC SEC Size Exclusion Chromatography (SEC) ADC->SEC Reduction Reduction (e.g., DTT) ADC->Reduction Digestion Enzymatic Digestion (e.g., Trypsin) ADC->Digestion DAR DAR & Distribution HIC->DAR NativeMS Native Mass Spectrometry SEC->NativeMS NativeMS->DAR RPLC Reversed-Phase HPLC (RP-HPLC) Reduction->RPLC DenaturingMS Denaturing Mass Spectrometry RPLC->DenaturingMS DenaturingMS->DAR Stability Linker Stability Assessment DenaturingMS->Stability RPLC_Peptide RP-HPLC Digestion->RPLC_Peptide MSMS Tandem Mass Spectrometry (MS/MS) RPLC_Peptide->MSMS ConjugationSite Conjugation Site Identification MSMS->ConjugationSite MSMS->Stability

Figure 1: Overall experimental workflow for ADC characterization.

Data Presentation

Table 1: Drug-to-Antibody Ratio (DAR) Analysis Summary
Analytical MethodParameter MeasuredResult
HIC-UV Average DAR3.8
DAR0 (%)5.2
DAR2 (%)25.8
DAR4 (%)48.5
DAR6 (%)18.3
DAR8 (%)2.2
Native SEC-MS Average DAR3.9
DAR0 (Da)148,050
DAR2 (Da)149,802
DAR4 (Da)151,554
DAR6 (Da)153,306
DAR8 (Da)155,058
RP-HPLC (Reduced) Light Chain DAR0.95
Heavy Chain DAR0.98
Calculated Average DAR3.86
Table 2: Conjugation Site Analysis by Peptide Mapping LC-MS/MS
Peptide SequenceConjugation Site% Occupancy
SDKTHTCPPCPAPELLGGP...Cys220 (Heavy Chain)95%
...VDKKVEPKSCDKTHT...Cys226 (Heavy Chain)92%
...SGTASVVCLLNNFYPR...Cys214 (Light Chain)98%

Experimental Protocols

DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on hydrophobicity under non-denaturing conditions.[1][2] The addition of the hydrophobic this compound linker-payload increases the hydrophobicity of the antibody, allowing for the separation of different drug-loaded species.

Materials:

  • HIC Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 5% Isopropanol

  • HPLC System with UV detector

Protocol:

  • Equilibrate the column with 100% Mobile Phase A.

  • Inject 10 µg of the ADC sample.

  • Elute with a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

  • Monitor the absorbance at 280 nm.

  • Calculate the average DAR by integrating the peak areas for each DAR species.

Intact Mass Analysis by Native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS)

Native SEC-MS allows for the determination of the molecular weight of the intact ADC in its native conformation, providing a direct measurement of the DAR distribution.[3][4]

Materials:

  • SEC Column: ACQUITY UPLC BEH200 SEC, 1.7 µm, 2.1 x 150 mm

  • Mobile Phase: 100 mM Ammonium Acetate, pH 7.4

  • LC-MS System: Q-TOF Mass Spectrometer with an ESI source

Protocol:

  • Equilibrate the column with the mobile phase at a flow rate of 0.2 mL/min.

  • Inject 5 µg of the ADC sample.

  • Perform isocratic elution for 15 minutes.

  • Acquire mass spectra in positive ion mode over a mass range of 2000-8000 m/z.

  • Deconvolute the raw mass spectra to obtain the molecular weights of the different DAR species.

Subunit Analysis by Reversed-Phase HPLC (RP-HPLC) and Denaturing MS

Reduction of the interchain disulfide bonds allows for the separation and analysis of the light and heavy chains. This method provides information on the drug load distribution on each chain.[5][6]

Materials:

  • RP-HPLC Column: Poroshell 300SB-C8, 2.1 x 75 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reducing Agent: Dithiothreitol (DTT)

  • LC-MS System: Q-TOF or Orbitrap Mass Spectrometer

Protocol:

  • To 50 µg of ADC, add DTT to a final concentration of 10 mM.

  • Incubate at 37°C for 30 minutes.

  • Inject 5 µg of the reduced sample.

  • Elute with a gradient of 20-80% Mobile Phase B over 30 minutes.

  • Monitor absorbance at 280 nm and acquire mass spectra under denaturing conditions.

  • Calculate the DAR for each chain based on the deconvoluted masses.

Conjugation Site Identification by Peptide Mapping LC-MS/MS

Peptide mapping is used to identify the specific cysteine residues that are conjugated with the this compound linker.[7]

Peptide_Mapping_Workflow Start ADC Sample Denature Denaturation (e.g., Urea) Start->Denature Reduce Reduction (DTT) Denature->Reduce Alkylate Alkylation (Iodoacetamide) Reduce->Alkylate Digest Tryptic Digestion Alkylate->Digest LCMSMS RP-HPLC-MS/MS Digest->LCMSMS Analysis Data Analysis (Peptide Identification & Site Localization) LCMSMS->Analysis

Figure 2: Workflow for conjugation site analysis by peptide mapping.

Materials:

  • Denaturant: 8 M Guanidine-HCl

  • Reducing Agent: DTT

  • Alkylating Agent: Iodoacetamide (IAM)

  • Enzyme: Trypsin, MS-grade

  • RP-HPLC Column: C18, 2.1 x 150 mm, 1.8 µm

  • LC-MS/MS System: High-resolution mass spectrometer (e.g., Orbitrap)

Protocol:

  • Denature the ADC in 8 M Guanidine-HCl.

  • Reduce disulfide bonds with DTT.

  • Alkylate free cysteines with IAM.

  • Buffer exchange into a trypsin-compatible buffer.

  • Digest with trypsin at 37°C overnight.

  • Analyze the peptide mixture by RP-HPLC-MS/MS.

  • Identify conjugated peptides by searching for the mass of the linker-payload plus the mass of the peptide. The fragmentation spectrum will confirm the conjugation site.

Linker Stability and Fragmentation Considerations

The stability of the maleimide-cysteine linkage is a critical attribute. The succinimide ring formed upon conjugation can undergo hydrolysis to form a more stable ring-opened maleamic acid structure. This can be monitored by MS, as it results in an 18 Da mass increase. Furthermore, under certain in-source or MS/MS conditions, the linker may be susceptible to retro-Michael addition, leading to loss of the payload.

Linker_Stability_and_Fragmentation cluster_Stability Maleimide Linkage Stability cluster_Fragmentation Potential MS/MS Fragmentation MaleimideAdduct Thiosuccinimide Adduct (ADC) HydrolyzedAdduct Ring-Opened Maleamic Acid Adduct (+18 Da) MaleimideAdduct->HydrolyzedAdduct Hydrolysis (pH dependent) RetroMichael Retro-Michael Reaction (Payload Loss) MaleimideAdduct->RetroMichael Instability ParentIon Conjugated Peptide Ion Fragment1 Peptide Backbone (b- and y-ions) ParentIon->Fragment1 Fragment2 Linker-Payload Fragments ParentIon->Fragment2 Fragment3 Loss of Propargyl Group Fragment2->Fragment3 Fragment4 Cyclohexane Ring Opening Fragment2->Fragment4

Figure 3: Maleimide linker stability and potential MS/MS fragmentation pathways.

When performing MS/MS analysis of peptides conjugated with this compound, characteristic fragmentation patterns can be expected. In addition to the typical b- and y-ions from the peptide backbone, which confirm the amino acid sequence, fragments corresponding to the linker-payload will be observed. The propargylamide bond and the cyclohexyl ring may undergo specific cleavages that can be used as signature ions to confirm the identity of the conjugated species. The fragmentation of the cyclohexane ring can lead to the loss of ethylene and other neutral losses.[8][9]

Conclusion

The analytical methods outlined in this application note provide a comprehensive framework for the characterization of ADCs containing the this compound linker. By employing a combination of HIC, native SEC-MS, RP-HPLC of reduced subunits, and peptide mapping LC-MS/MS, researchers can gain detailed insights into the critical quality attributes of their ADC candidates. This robust analytical package is essential for ensuring the quality, consistency, and efficacy of these complex biotherapeutics throughout the drug development process.

References

Application Notes and Protocols for Determining Drug-to- Antibody Ratio (DAR) with Mal-AMCHC-N-Propargylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to determining the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates (ADCs) synthesized using the maleimide-functionalized linker, Mal-AMCHC-N-Propargylamide. The protocols outlined below are based on established methodologies for the conjugation of thiol-reactive linkers to monoclonal antibodies (mAbs) and subsequent characterization by chromatographic techniques.

Introduction

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it profoundly influences the therapeutic efficacy and safety of the conjugate. This compound is a linker that contains a maleimide group, which reacts with free thiol groups on a monoclonal antibody to form a stable thioether bond. These thiol groups are typically generated by the controlled reduction of interchain disulfide bonds within the antibody structure. Accurate determination of the DAR is essential for ensuring batch-to-batch consistency and for understanding the structure-activity relationship of the ADC.

This application note details the protocols for:

  • Antibody Reduction and Conjugation: A two-step process to generate reactive thiol groups on the antibody followed by conjugation with this compound.

  • ADC Purification: Removal of unreacted linker-drug and other impurities.

  • DAR Determination by HIC-HPLC: Analysis of the intact ADC to determine the distribution of different drug-loaded species.

  • DAR Determination by RP-HPLC: Analysis of the reduced and denatured ADC to quantify the extent of conjugation on the light and heavy chains.

Experimental Protocols

Antibody Reduction and Conjugation with this compound

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups, followed by conjugation with the this compound linker-payload.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound conjugated to a cytotoxic payload

  • Reaction Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

  • Quenching Reagent: N-acetylcysteine (NAC)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Protocol:

  • Antibody Preparation:

    • Prepare the mAb at a concentration of 5-10 mg/mL in the Reaction Buffer.

  • Antibody Reduction:

    • Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP or DTT) in the Reaction Buffer.

    • Add the reducing agent to the antibody solution at a molar ratio of 2-4 moles of reducing agent per mole of antibody to achieve partial reduction of the interchain disulfide bonds. The precise ratio should be optimized for the specific mAb.[1][2]

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[3]

  • Conjugation:

    • Prepare a stock solution of the this compound-drug conjugate in a suitable organic solvent (e.g., DMSO).

    • Add the linker-drug solution to the reduced antibody solution at a molar excess (e.g., 5-10 fold) to the generated thiol groups.[3] The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[4][5]

  • Quenching:

    • Add a molar excess of N-acetylcysteine (relative to the linker-drug) to quench any unreacted maleimide groups.

    • Incubate for an additional 20-30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-drug and other small molecules using a suitable method such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF). The buffer should be exchanged to a formulation buffer suitable for storage.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_reaction Conjugation Process cluster_purification Purification mAb Monoclonal Antibody (in Reaction Buffer) Reduction Antibody Reduction (with TCEP/DTT) mAb->Reduction Add Reducing Agent LinkerDrug This compound-Drug (in DMSO) Conjugation Conjugation Reaction LinkerDrug->Conjugation Add Linker-Drug Reduction->Conjugation Reduced Antibody Quenching Quenching (with NAC) Conjugation->Quenching Crude ADC Purification Purification (SEC or TFF) Quenching->Purification Quenched Reaction FinalADC Purified ADC Purification->FinalADC

Figure 1. Workflow for the synthesis of an ADC using this compound.

DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates ADC species based on their hydrophobicity. Since the drug payload is typically hydrophobic, ADCs with different numbers of conjugated drugs will have varying degrees of hydrophobicity and can be resolved by HIC.[6][7][8]

Materials:

  • HIC Column (e.g., Tosoh TSKgel Butyl-NPR, Agilent MAbPac HIC-butyl)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[9][10]

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 (may contain a low percentage of organic modifier like isopropanol, e.g., 20%)[9][11]

Protocol:

  • Sample Preparation:

    • Dilute the purified ADC sample to a concentration of 1 mg/mL in PBS or a similar neutral buffer.[6][9]

  • HPLC Method:

    • Column: Tosoh TSKgel Butyl-NPR (4.6 x 100 mm, 5 µm) or equivalent.

    • Flow Rate: 0.8 - 1.0 mL/min.[9][12]

    • Column Temperature: 25-30°C.[12]

    • Detection: UV at 280 nm.

    • Injection Volume: 20-50 µL.

    • Gradient:

      • 0-2 min: 0% B

      • 2-22 min: 0-100% B (linear gradient)

      • 22-25 min: 100% B

      • 25-30 min: 0% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the percentage of each species by dividing the individual peak area by the total peak area.

    • Calculate the average DAR using the following formula:

      • Average DAR = Σ (% Area of each species × DAR value of that species) / 100

Representative HIC Data for a Cysteine-Linked ADC

DAR SpeciesRetention Time (min)Peak Area (%)
DAR820.55.2
DAR618.215.8
DAR415.645.3
DAR212.828.7
DAR0 (unconjugated)9.55.0
Average DAR 3.8

Note: Retention times are illustrative and will vary depending on the specific ADC, column, and HPLC system.

DAR Determination by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC under reducing and denaturing conditions separates the light and heavy chains of the ADC. This method allows for the determination of the drug distribution on each chain.[13][14]

Materials:

  • RP-HPLC Column (e.g., Agilent AdvanceBio RP-mAb, Sepax Proteomix RP)

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Reducing Agent: DTT or TCEP

  • Denaturant: Guanidine HCl

Protocol:

  • Sample Preparation:

    • Dilute the ADC sample to 1 mg/mL in a denaturing buffer (e.g., 6 M Guanidine HCl).

    • Add a reducing agent (e.g., 10 mM DTT or TCEP) to the diluted sample.[12][15]

    • Incubate at 37°C for 30 minutes or 80°C for 10 minutes to ensure complete reduction and denaturation.[12][15]

  • HPLC Method:

    • Column: Agilent AdvanceBio RP-mAb (2.1 x 100 mm, 3.5 µm) or equivalent.

    • Flow Rate: 0.5 mL/min.[16][17]

    • Column Temperature: 80°C.[16][17]

    • Detection: UV at 280 nm.

    • Injection Volume: 10-20 µL.

    • Gradient:

      • 0-2 min: 30% B

      • 2-17 min: 30-45% B (linear gradient)

      • 17-19 min: 45-95% B

      • 19-21 min: 95% B

      • 21-23 min: 95-30% B

      • 23-25 min: 30% B (re-equilibration)[16]

  • Data Analysis:

    • Integrate the peaks corresponding to the unconjugated and conjugated light chains (L0, L1) and heavy chains (H0, H1, H2, etc.).

    • Calculate the fractional abundance of each conjugated species for both the light and heavy chains.

    • Calculate the average DAR using the following formula:

      • Average DAR = (Σ (% Area of conjugated LC species × number of drugs)) + (Σ (% Area of conjugated HC species × number of drugs))

Representative RP-HPLC Data for a Reduced Cysteine-Linked ADC

Chain SpeciesRetention Time (min)Peak Area (%)
Light Chain (L0)8.55.5
Light Chain + 1 Drug (L1)10.294.5
Heavy Chain (H0)12.10.0
Heavy Chain + 1 Drug (H1)13.55.8
Heavy Chain + 2 Drugs (H2)14.829.2
Heavy Chain + 3 Drugs (H3)16.065.0
Average DAR 3.8

Note: The average DAR is calculated based on the assumption of an IgG1 with 4 interchain disulfide bonds available for conjugation, leading to a maximum of 2 drugs on each light chain and 6 on each heavy chain is not correct. For a typical IgG1, there are 4 interchain disulfide bonds, which upon reduction yield 8 free thiols. This allows for a maximum of 8 drugs to be conjugated. The distribution is typically 2 on each of the two heavy-light chain linkages and 2 on each of the two heavy-heavy chain linkages. The provided table is a simplified representation.

DAR_Analysis_Workflow cluster_hic HIC-HPLC Analysis (Intact ADC) cluster_rphplc RP-HPLC Analysis (Reduced ADC) ADC_Sample Purified ADC Sample HIC_Prep Dilute in PBS ADC_Sample->HIC_Prep RP_Prep Denature and Reduce (Guanidine HCl, DTT) ADC_Sample->RP_Prep HIC_Run HIC-HPLC Separation HIC_Prep->HIC_Run HIC_Data Integrate Peaks (DAR0, DAR2, DAR4...) HIC_Run->HIC_Data HIC_Calc Calculate Average DAR HIC_Data->HIC_Calc RP_Run RP-HPLC Separation RP_Prep->RP_Run RP_Data Integrate Peaks (L0, L1, H0, H1...) RP_Run->RP_Data RP_Calc Calculate Average DAR RP_Data->RP_Calc

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Mal-AMCHC-N-Propargylamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in Mal-AMCHC-N-Propargylamide reactions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the yield of this compound reactions?

A1: The success of the maleimide-thiol conjugation at the core of this reaction is highly dependent on several factors:

  • Maleimide Stability: The maleimide group is susceptible to hydrolysis, especially at neutral to high pH, which renders it inactive.[1]

  • Thiol Availability: The cysteine residue's thiol group must be in its reduced, free sulfhydryl (-SH) form to react with the maleimide. Oxidation to disulfide bonds (S-S) will prevent the reaction.

  • Reaction pH: The pH of the buffer is critical for balancing the reactivity of the thiol group and the stability of the maleimide group.[2][3]

  • Stoichiometry: The molar ratio of the this compound reagent to the thiol-containing molecule can significantly impact conjugation efficiency.[2]

  • Linker Properties: The AMCHC (aminomethylcyclohexanecarboxylic acid) linker may introduce steric hindrance and hydrophobicity, potentially affecting reaction kinetics and purification.

Q2: What is the optimal pH for the maleimide-thiol conjugation?

A2: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[2][3]

  • Below pH 6.5, the reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form.[2]

  • Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine residues) become more prevalent.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][3]

Q3: How can I prevent hydrolysis of the maleimide group?

A3: To minimize maleimide hydrolysis:

  • Prepare aqueous solutions of the this compound reagent immediately before use.[1]

  • For storage, dissolve the reagent in a dry, biocompatible organic solvent like DMSO or DMF.[1]

  • If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[2]

Q4: My protein has disulfide bonds. What should I do before the conjugation reaction?

A4: Disulfide bonds must be reduced to free thiols for the reaction to occur.

  • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not contain thiols itself, meaning it doesn't need to be removed before adding the maleimide reagent.[2] It is effective over a wide pH range.[2]

  • DTT (dithiothreitol): A strong reducing agent, but it contains a thiol and must be completely removed before adding the maleimide reagent to prevent it from competing in the reaction.[2]

Q5: What is the purpose of the propargylamide group?

A5: The N-propargylamide moiety introduces a terminal alkyne group. This alkyne serves as a reactive handle for subsequent "click chemistry" reactions, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the straightforward attachment of other molecules, such as detection tags, imaging agents, or other functional moieties that have been modified with an azide group.

Troubleshooting Guide for Low Yield

Problem Potential Cause Recommended Solution
Low or No Conjugation Hydrolyzed Maleimide Reagent Prepare fresh solutions of the this compound reagent in an appropriate organic solvent (e.g., DMSO, DMF) immediately before use. Avoid aqueous storage.[1]
Oxidized Thiols Reduce disulfide bonds in the protein/peptide using TCEP prior to conjugation. Degas buffers to remove dissolved oxygen and consider including a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[2]
Suboptimal pH Ensure the reaction buffer pH is within the optimal range of 6.5-7.5.[2][3]
Incorrect Stoichiometry Optimize the molar ratio of the maleimide reagent to the thiol. A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[2] However, for molecules with significant steric hindrance from the AMCHC linker, further optimization may be required.
Protein Aggregation During/After Reaction Hydrophobicity of the AMCHC Linker The cyclohexane ring in the AMCHC linker can increase the hydrophobicity of the conjugate. Consider using a lower molar excess of the maleimide reagent to reduce the degree of labeling. The inclusion of hydrophilic linkers like PEG in the overall construct can also mitigate aggregation.[4][5]
Use of Organic Co-solvents While necessary to dissolve the maleimide reagent, high concentrations of organic solvents like DMSO or DMF can denature the protein. Use the minimum amount of co-solvent required.
Difficulty in Purifying the Conjugate Similar Properties of Reactants and Products Size exclusion chromatography (SEC) is a common method for removing excess, unreacted maleimide reagent.[] If the unreacted protein and the conjugate are difficult to separate, consider alternative chromatography techniques like Hydrophobic Interaction Chromatography (HIC), as the AMCHC linker may alter the hydrophobicity of the conjugate.
Instability of the Final Conjugate Retro-Michael Reaction The thioether bond formed can be reversible, especially in the presence of other thiols.[1] To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed post-conjugation by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C.[1]
Thiazine Rearrangement If conjugating to an N-terminal cysteine, a rearrangement to a stable six-membered thiazine ring can occur, especially at neutral or basic pH.[7][8] To avoid this, perform the conjugation at a more acidic pH (e.g., pH < 6.5) or avoid using peptides with an N-terminal cysteine.[2][7]

Experimental Protocols

Protocol 1: General Procedure for Disulfide Bond Reduction using TCEP
  • Prepare the protein or peptide solution in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.[2]

  • Add TCEP to the protein solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.[2]

  • Incubate the solution at room temperature for 30-60 minutes.[2]

  • The reduced protein solution can typically be used directly in the conjugation reaction without removing the TCEP.[2]

Protocol 2: General Maleimide-Thiol Conjugation Protocol
  • Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.[9]

  • Add the maleimide stock solution to the reduced protein/peptide solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[2]

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[2] Gentle mixing can be applied.

  • (Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.[2]

  • Proceed with the purification of the conjugate using a suitable method such as size-exclusion chromatography (e.g., a desalting column).[]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Prepare Protein/Peptide in Degassed Buffer (pH 7.2, 1-5 mM EDTA) disulfide_reduction Reduce Disulfide Bonds (e.g., with TCEP) protein_prep->disulfide_reduction conjugation Mix Reduced Protein and Maleimide Reagent (10-20x Molar Excess) disulfide_reduction->conjugation maleimide_prep Prepare Fresh This compound Solution (in DMSO/DMF) maleimide_prep->conjugation incubation Incubate (RT for 2h or 4°C overnight) conjugation->incubation quenching Quench Reaction (Optional) incubation->quenching purification Purify Conjugate (e.g., SEC) quenching->purification analysis Analyze Product (e.g., HPLC, MS) purification->analysis

Caption: General experimental workflow for this compound conjugation.

troubleshooting_low_yield cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_solutions Solutions start Low Yield Observed check_maleimide Is the Maleimide Reagent Active? start->check_maleimide check_thiol Are Thiols Free and Reduced? start->check_thiol check_ph Is the pH Optimal (6.5-7.5)? start->check_ph check_ratio Is the Molar Ratio Optimized? start->check_ratio solution_maleimide Use fresh reagent; prepare in DMSO/DMF check_maleimide->solution_maleimide No solution_thiol Reduce with TCEP; use degassed buffers check_thiol->solution_thiol No solution_ph Adjust buffer pH check_ph->solution_ph No solution_ratio Perform titration of maleimide reagent check_ratio->solution_ratio No

Caption: Troubleshooting logic for low yield in maleimide-thiol reactions.

References

Technical Support Center: Preventing Antibody Aggregation During Conjugation with Mal-AMCHC-N-Propargylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address antibody aggregation during conjugation with Mal-AMCHC-N-Propargylamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in antibody conjugation?

A1: this compound is a heterobifunctional crosslinker. It contains a maleimide group that reacts specifically with free sulfhydryl (thiol) groups on an antibody, typically from reduced cysteine residues. It also has a propargylamide group, which contains an alkyne that can be used in "click chemistry" reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloadditions (CuAAC or SPAAC), to attach a payload of interest (e.g., a drug, a fluorescent dye). The "AMCHC" (4-(aminomethyl)cyclohexanecarboxamide) core provides a rigid spacer between the antibody and the payload.

Q2: What are the primary causes of antibody aggregation during maleimide conjugation?

A2: Antibody aggregation during conjugation is a common issue that can arise from several factors:

  • Increased Hydrophobicity: The conjugation of molecules, particularly those with hydrophobic moieties like the cyclohexyl group in this compound, can increase the overall hydrophobicity of the antibody, leading to self-association and aggregation.[1][2][3]

  • Intermolecular Crosslinking: If multiple cysteine residues on different antibody molecules are exposed and reactive, the bifunctional linker can inadvertently connect two or more antibodies, leading to aggregation.[4]

  • Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the presence of certain salts can destabilize the antibody and promote aggregation.[5][] For maleimide reactions, a pH of 6.5-7.5 is generally recommended.[5]

  • High Protein Concentration: Increased antibody concentration can accelerate aggregation kinetics.[5]

  • Presence of Organic Solvents: this compound is often dissolved in an organic solvent like DMSO or DMF. Adding too much of this solvent to the aqueous antibody solution can cause the protein to precipitate or aggregate.

  • Formation of Intermolecular Disulfide Bonds: If the antibody's disulfide bonds are over-reduced or if the conjugation conditions are not carefully controlled, free thiols on different antibody molecules can form new disulfide bonds, leading to aggregation.[4]

Q3: How can I tell if my antibody has aggregated?

A3: Aggregation can be detected through several methods:

  • Visual Inspection: The most obvious sign of severe aggregation is the appearance of turbidity, cloudiness, or visible precipitates in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate the presence of large aggregates due to light scattering.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of larger aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species eluting earlier than the monomeric antibody is a clear indication of aggregation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible precipitation or cloudiness upon adding this compound Solvent Mismatch: The organic solvent (e.g., DMSO, DMF) used to dissolve the linker is causing the antibody to precipitate.- Add the linker solution dropwise to the antibody solution while gently stirring. - Keep the final concentration of the organic solvent below 5% (v/v). - Consider using a water-soluble version of the maleimide linker if available.
High Linker Concentration: A high local concentration of the hydrophobic linker is causing aggregation.- Perform a titration of the this compound to find the optimal molar excess. Start with a lower molar ratio (e.g., 5:1 linker:antibody) and gradually increase it.
Increased aggregation detected by SEC or DLS after conjugation Increased Hydrophobicity: The conjugated linker is increasing the overall hydrophobicity of the antibody.[1][2][3]- Include aggregation inhibitors in the reaction buffer, such as polysorbate 20 (0.01-0.1%), sucrose (5-10%), or arginine (50-100 mM). - Optimize the drug-to-antibody ratio (DAR); a lower DAR may reduce aggregation.
Intermolecular Crosslinking: The linker is reacting with thiols on different antibody molecules.[4]- Ensure that only the desired cysteine residues are reduced by carefully controlling the amount of reducing agent (e.g., TCEP) and the reduction time. - Consider using an antibody with engineered cysteines for site-specific conjugation.
Suboptimal Buffer Conditions: The pH, ionic strength, or buffer components are promoting aggregation.[5][]- Maintain a pH between 6.5 and 7.5 for the conjugation reaction.[5] - Use a non-amine, non-thiol containing buffer such as phosphate-buffered saline (PBS) or HEPES.[5] - Optimize the ionic strength of the buffer; both very low and very high salt concentrations can sometimes promote aggregation.
Low conjugation efficiency and/or aggregation Oxidation of Free Thiols: The reduced cysteine residues on the antibody are re-oxidizing to form disulfide bonds before the linker can react.- Degas all buffers to remove dissolved oxygen. - Perform the conjugation reaction in an inert atmosphere (e.g., under nitrogen or argon). - Add a chelating agent like EDTA (1-2 mM) to the buffer to inhibit metal-catalyzed oxidation.
Hydrolysis of Maleimide: The maleimide group on the linker is hydrolyzing and becoming unreactive, especially at higher pH.- Prepare the this compound solution immediately before use. - Ensure the pH of the reaction buffer does not exceed 7.5.

Experimental Protocols

Protocol 1: Antibody Reduction and Purification
  • Buffer Preparation: Prepare a reaction buffer (e.g., PBS, pH 7.2 with 1 mM EDTA). Degas the buffer thoroughly by vacuum or by bubbling with nitrogen or argon for at least 15 minutes.

  • Antibody Preparation: Buffer exchange the antibody into the degassed reaction buffer. Adjust the antibody concentration to 1-10 mg/mL.

  • Reduction:

    • Prepare a fresh stock solution of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Add a 10- to 50-fold molar excess of TCEP to the antibody solution. The exact ratio should be optimized for your specific antibody.

    • Incubate at room temperature for 30-60 minutes.

  • Purification: Immediately after reduction, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the degassed reaction buffer.

Protocol 2: Conjugation of this compound to the Reduced Antibody
  • Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • To the purified, reduced antibody solution, slowly add the desired molar excess of the this compound stock solution while gently stirring. A starting point is a 10:1 to 20:1 molar ratio of linker to antibody.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol such as N-acetylcysteine or cysteine to a final concentration of 1-2 mM and incubate for 15-30 minutes.

  • Purification of the Conjugate: Remove excess linker and any aggregates by size exclusion chromatography (SEC).

Visualizations

experimental_workflow cluster_reduction Antibody Reduction cluster_purification1 Purification 1 cluster_conjugation Conjugation cluster_purification2 Purification 2 antibody Antibody in Reaction Buffer tcep Add TCEP (10-50x excess) antibody->tcep incubation_red Incubate (RT, 30-60 min) tcep->incubation_red desalting1 Desalting Column (remove TCEP) incubation_red->desalting1 linker Add this compound (10-20x excess) desalting1->linker incubation_conj Incubate (RT, 1-2h or 4°C overnight) linker->incubation_conj sec SEC Purification (remove excess linker & aggregates) incubation_conj->sec final_product Purified Antibody Conjugate sec->final_product

Caption: Workflow for antibody conjugation with this compound.

troubleshooting_logic start Aggregation Observed? cause1 Increased Hydrophobicity start->cause1 Yes cause2 Intermolecular Crosslinking start->cause2 Yes cause3 Suboptimal Buffer start->cause3 Yes cause4 Solvent Mismatch start->cause4 Yes no_agg No Aggregation: Proceed with Downstream Applications start->no_agg No solution1 Add Aggregation Inhibitors (e.g., Polysorbate) cause1->solution1 solution2 Optimize TCEP Concentration & Time cause2->solution2 solution3 Adjust pH (6.5-7.5) & Use PBS/HEPES cause3->solution3 solution4 Add Linker Dropwise & Limit Organic Solvent cause4->solution4

Caption: Decision tree for troubleshooting antibody aggregation.

References

side reactions of Mal-AMCHC-N-Propargylamide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-AMCHC-N-Propargylamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a bifunctional crosslinker. It contains a maleimide group, which selectively reacts with thiol groups (sulfhydryl groups, -SH) found in cysteine residues of proteins and peptides. It also possesses a propargylamide group, which contains a terminal alkyne. This alkyne moiety can be used for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Q2: What are the primary side reactions associated with the maleimide group of this crosslinker?

The most common side reactions involving the maleimide group are:

  • Hydrolysis: The maleimide ring can be opened by water, especially at neutral to high pH, forming an unreactive maleamic acid derivative. This can occur with the unreacted linker or after conjugation.[1][2][3]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a cysteine thiol is reversible. In environments rich in other thiols, such as glutathione in vivo, the conjugated molecule can be transferred to other molecules, leading to off-target effects.[2][4][5]

  • Loss of Chemoselectivity (Reaction with Amines): While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines (e.g., lysine residues) at pH values above 7.5.[2][6]

  • Thiazine Rearrangement: A significant side reaction can occur when the maleimide conjugation takes place at an unprotected N-terminal cysteine, leading to the formation of a stable thiazine derivative.[7][8][9]

Q3: What are the potential side reactions related to the propargylamide (alkyne) group?

The propargylamide group is typically used in click chemistry. The potential issues are related to the specific reaction conditions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The copper(I) catalyst can be toxic to cells and can also lead to protein denaturation or aggregation.

  • Homopolymerization: Under certain conditions, such as high temperatures, maleimide groups can undergo homopolymerization, leading to irreversible crosslinking.[10][11]

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency

If you are observing low or no conjugation of this compound to your thiol-containing molecule, consider the following:

Potential Cause Recommended Solution
Maleimide Hydrolysis Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[12] If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for short periods.[12]
Inaccessible or Oxidized Cysteines The target cysteine residues on your protein may be inaccessible or have formed disulfide bonds. Disulfides do not react with maleimides.[2][13] Consider a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[2][3]
Suboptimal pH The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[12] At pH values below 6.5, the reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form.[12] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[12]
Incorrect Stoichiometry The molar ratio of maleimide to thiol can significantly impact conjugation efficiency. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[12]
Presence of Competing Thiols Thiol-containing reducing agents like DTT or β-mercaptoethanol in the reaction buffer will compete with your target molecule for the maleimide.[14] If used for reduction, they must be removed before adding the maleimide linker, for example, by using a desalting column.[14]
Issue 2: Instability of the Final Conjugate

If your final conjugate is not stable, it may be due to the reversibility of the maleimide-thiol linkage.

Potential Cause Recommended Solution
Retro-Michael Reaction (Thiol Exchange) The thioether bond can be reversible, especially in the presence of other thiols.[4] To create a more stable bond, induce hydrolysis of the thiosuccinimide ring after conjugation. After the initial reaction, adjust the pH of the conjugate solution to 8.5-9.0 and incubate at room temperature or 37°C.[2] Monitor the ring-opening by mass spectrometry until hydrolysis is complete, then re-neutralize the solution.[2]
Thiazine Rearrangement (for N-terminal Cys) If conjugating to an N-terminal cysteine, the succinimide ring can rearrange to a more stable six-membered thiazine ring.[7][8] To avoid this, perform the conjugation at a more acidic pH (e.g., pH < 6.5) to keep the N-terminal amine protonated and less nucleophilic.[9] Alternatively, acetylation of the N-terminal cysteine can prevent this side reaction.[12]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds Prior to Conjugation
  • Prepare the protein in a degassed buffer (e.g., PBS, pH 7.2).[2]

  • To prevent re-oxidation of thiols, consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions.[12]

  • Add a 10-100 fold molar excess of TCEP to the protein solution.[2]

  • Incubate for 20-30 minutes at room temperature.[2]

  • If necessary, remove excess TCEP using a desalting column.[2]

Protocol 2: General Maleimide-Thiol Conjugation
  • Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF.[12]

  • Add the maleimide solution to the reduced protein/peptide solution in a reaction buffer with a pH of 6.5-7.5. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[12]

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[12] The reaction vessel can be gently mixed during this time.

  • Quench the reaction by adding a small molecule thiol such as cysteine or β-mercaptoethanol to react with any excess maleimide.

  • Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove unreacted reagents.

Protocol 3: Post-Conjugation Hydrolysis for Increased Stability
  • After the initial conjugation reaction and purification, confirm conjugate formation via analytical methods (e.g., HPLC, MS).

  • Adjust the pH of the conjugate solution to 8.5-9.0.[2]

  • Incubate at room temperature or 37°C, monitoring the ring-opening by mass spectrometry until hydrolysis is complete.[2]

  • Re-neutralize the solution to pH 7.0-7.5 for storage or downstream use.[2]

Visualizations

Side_Reactions_of_Maleimide cluster_side_reactions Potential Side Reactions cluster_precursors Reactants Mal Maleimide-Thiol Conjugate (Thiosuccinimide) Hydrolysis Hydrolysis (pH > 7.5) Ring-Opened Product (Inactive) Mal->Hydrolysis H₂O RetroMichael Retro-Michael Reaction (Thiol Exchange) Leads to off-target effects Mal->RetroMichael Excess R'-SH (e.g., Glutathione) AmineReaction Reaction with Amines (pH > 7.5) Lysine Conjugation Mal->AmineReaction R-NH₂ Thiazine Thiazine Rearrangement (N-terminal Cys) Stable Isomer Mal->Thiazine Intramolecular N-terminal Amine Maleimide This compound Maleimide->Mal Thiol Protein-SH (Cysteine) Thiol->Mal experimental_workflow start Start: Protein with Disulfide Bonds reduction 1. Reduction of Disulfides (e.g., with TCEP) in degassed buffer (pH 7.2) start->reduction removal 2. Optional: Removal of excess reducing agent reduction->removal conjugation 3. Conjugation with This compound (pH 6.5-7.5) removal->conjugation quench 4. Quench excess Maleimide (e.g., with cysteine) conjugation->quench purification1 5. Purification of Conjugate quench->purification1 stabilization 6. Optional: Post-conjugation Hydrolysis for Stability (pH 8.5-9.0) purification1->stabilization end End: Stable Conjugate purification1->end If stabilization is not required purification2 7. Final Purification and Buffer Exchange stabilization->purification2 purification2->end troubleshooting_conjugation cluster_checks Troubleshooting Steps cluster_solutions Solutions start Low/No Conjugation Efficiency check_maleimide Is the Maleimide reagent fresh? start->check_maleimide check_thiol Are thiols available and reduced? check_maleimide->check_thiol Yes sol_maleimide Use freshly prepared Maleimide solution. check_maleimide->sol_maleimide No check_ph Is the pH optimal (6.5-7.5)? check_thiol->check_ph Yes sol_thiol Perform a reduction step (e.g., with TCEP). check_thiol->sol_thiol No check_ratio Is the molar ratio of Maleimide:Thiol correct? check_ph->check_ratio Yes sol_ph Adjust buffer pH. check_ph->sol_ph No sol_ratio Optimize molar ratio (e.g., increase excess of Maleimide). check_ratio->sol_ratio No

References

optimizing pH and buffer conditions for Mal-AMCHC-N-Propargylamide conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH and buffer conditions for Mal-AMCHC-N-Propargylamide conjugation to thiol-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?

A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly selective for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]

Q2: What are the consequences of performing the conjugation outside the optimal pH range?

A2:

  • Below pH 6.5: The reaction rate slows down significantly because the thiol group is less likely to be in its reactive thiolate anion form.[1]

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive.[3][4] Additionally, the reaction loses its chemoselectivity and can react with primary amines, such as the side chain of lysine residues.[2][3]

Q3: Which buffers are recommended for this conjugation?

A3: Phosphate-buffered saline (PBS), Tris, and HEPES buffers at a concentration of 10-100 mM are commonly used and are ideal for maintaining the optimal pH range while preserving protein integrity.[5] It is crucial to use buffers that do not contain any thiol-containing compounds.[1]

Q4: Can I use a reducing agent to prepare my thiol-containing molecule, and if so, which one?

A4: Yes, if your molecule contains disulfide bonds, they must be reduced to free thiols prior to conjugation.

  • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent. It is effective over a wide pH range.[1]

  • DTT (dithiothreitol): This is a strong reducing agent, but it contains thiol groups. Therefore, any excess DTT must be removed after reduction and before the addition of this compound to prevent it from competing in the reaction.[1]

Q5: How can I minimize the hydrolysis of the this compound?

A5: To minimize hydrolysis, it is recommended to:

  • Maintain the reaction pH within the optimal 6.5-7.5 range.[6]

  • Prepare aqueous solutions of the maleimide reagent immediately before use.[1]

  • For storage, dissolve the maleimide reagent in an anhydrous solvent like DMSO or DMF.[1]

Q6: What are the common side reactions, and how can they be avoided?

A6: The primary side reactions include:

  • Hydrolysis: As mentioned, this is minimized by controlling the pH and using freshly prepared solutions.[3][6]

  • Reaction with Amines: This is avoided by keeping the pH at or below 7.5.[3]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond can be reversible, especially in the presence of other thiols like glutathione. To increase stability, the thiosuccinimide ring can be hydrolyzed to the more stable succinamic acid after the initial conjugation by raising the pH to 8.5-9.0.[3][7]

  • Thiazine Rearrangement: This can occur when conjugating to a peptide with an N-terminal cysteine. Performing the conjugation at a more acidic pH (e.g., pH 5.0) can help prevent this.[8][9][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Inactive Maleimide: The this compound has hydrolyzed due to improper storage or high pH.Prepare a fresh solution of the maleimide reagent in anhydrous DMSO or DMF immediately before use. Ensure the reaction pH is between 6.5 and 7.5.[1]
Oxidized Thiols: The thiol groups on your molecule have formed disulfide bonds and are not available for reaction.Pre-treat your molecule with a reducing agent like TCEP to reduce the disulfide bonds.[1] Use degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent re-oxidation catalyzed by metal ions.[1]
Suboptimal pH: The reaction buffer is too acidic, slowing down the reaction rate.Ensure the pH of your reaction buffer is within the optimal 6.5-7.5 range.[1]
Incorrect Stoichiometry: The molar ratio of maleimide to thiol is too low.Increase the molar excess of the this compound. A 10-20 fold molar excess is a common starting point for protein labeling.[1] For nanoparticle conjugations, a lower ratio (e.g., 2:1 to 5:1 maleimide to thiol) may be optimal.[4]
Poor Reproducibility Inconsistent Reagent Preparation: Variation in the age and preparation of the maleimide stock solution.Always use freshly prepared maleimide solutions. If storing, use an anhydrous solvent and protect from moisture.
Buffer Variability: Inconsistent pH or presence of contaminating thiols in the buffer.Prepare fresh buffers for each experiment and verify the pH. Ensure no thiol-containing reagents are present.
Formation of Unwanted Byproducts Reaction with Amines: The reaction pH is too high (above 7.5), leading to non-specific labeling of lysine residues.Lower the reaction pH to 7.0-7.5 to ensure selectivity for thiols.[3]
Thiazine Rearrangement: Conjugation to an N-terminal cysteine is leading to rearrangement.If possible, avoid using peptides with an N-terminal cysteine. Alternatively, perform the conjugation at a more acidic pH (e.g., 5.0).[8][9][10]
Conjugate Instability (Loss of Payload) Retro-Michael Reaction: The thioether bond is reversing in the presence of other thiols (e.g., in serum).After the initial conjugation, induce hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0. This forms a more stable succinamic acid linkage.[3]

Quantitative Data Summary

Table 1: Effect of pH on Maleimide-Thiol Reaction and Maleimide Stability

pHReaction Rate with ThiolsMaleimide Hydrolysis RateSelectivity for Thiols vs. Amines
< 6.5SlowerVery SlowHigh
6.5 - 7.5OptimalModerateVery High (approx. 1000-fold at pH 7.0)[1][2]
> 7.5FastIncreases Significantly[2][3][4]Decreases (competing reaction with amines)[3]
8.5 - 9.0FastRapidLow

Table 2: Recommended Buffer Systems for Maleimide Conjugation

BufferConcentration RangepH RangeNotes
Phosphate-Buffered Saline (PBS)1x7.2 - 7.4Widely used, ensure it is free of thiols.
Tris10 - 100 mM7.0 - 7.5Common buffering agent.
HEPES10 - 100 mM7.0 - 7.5Good for maintaining pH in biological systems.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general guideline. The optimal conditions, particularly the molar ratio of reactants, may need to be determined empirically for each specific application.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 1x PBS, 100 mM Tris, or 100 mM HEPES, pH 7.2, degassed.

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine)

  • (Optional) Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Desalting column for purification

Procedure:

  • Preparation of the Thiol-Containing Protein:

    • Dissolve the protein in the degassed Conjugation Buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature to reduce the disulfides to free thiols. Excess TCEP does not need to be removed.[3]

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent relative to the protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Gentle mixing during incubation is recommended.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM to react with any excess maleimide. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization and Storage:

    • Characterize the conjugate to determine the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

    • Store the purified conjugate according to the protein's recommended storage conditions, typically at 4°C for short-term storage or -20°C/-80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_cleanup Post-Reaction cluster_final Final Product protein_prep Prepare Thiol-Containing Protein in Buffer (pH 6.5-7.5) conjugation Mix Protein and Maleimide (10-20x molar excess of maleimide) protein_prep->conjugation maleimide_prep Prepare Fresh this compound Stock Solution (DMSO/DMF) maleimide_prep->conjugation incubation Incubate (2h @ RT or O/N @ 4°C) conjugation->incubation quenching Quench with Excess Thiol (Optional) incubation->quenching purification Purify Conjugate (e.g., Desalting Column) quenching->purification characterization Characterize and Store purification->characterization

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic rect_node rect_node start Low Conjugation Yield? check_maleimide Is Maleimide Active? start->check_maleimide Yes check_thiol Are Thiols Available? check_maleimide->check_thiol Yes sol_maleimide Use fresh maleimide stock. check_maleimide->sol_maleimide No check_ph Is pH Optimal (6.5-7.5)? check_thiol->check_ph Yes sol_thiol Reduce disulfide bonds (TCEP). Use degassed buffers. check_thiol->sol_thiol No check_ratio Is Molar Ratio Sufficient? check_ph->check_ratio Yes sol_ph Adjust buffer pH. check_ph->sol_ph No sol_ratio Increase maleimide excess. check_ratio->sol_ratio No success Successful Conjugation check_ratio->success Yes

Caption: Troubleshooting logic for low conjugation yield.

References

stability issues with the maleimide group of Mal-AMCHC-N-Propargylamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-AMCHC-N-Propargylamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues associated with the maleimide group of this reagent during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The primary stability concerns for the maleimide group of this compound revolve around two main chemical processes:

  • Hydrolysis of the Maleimide Ring: In aqueous solutions, particularly at neutral to alkaline pH, the maleimide ring can undergo hydrolysis. This opens the ring to form a non-reactive maleamic acid, preventing its conjugation to thiol groups.[1][2]

  • Instability of the Thioether Adduct: After successful conjugation to a thiol (e.g., a cysteine residue on a protein), the resulting succinimidyl thioether linkage can be unstable. It is susceptible to a retro-Michael reaction, which can lead to deconjugation, especially in the presence of other thiols like glutathione found in plasma.[1][2][3]

Q2: How does pH affect the stability and reactivity of the maleimide group?

A2: The pH of the reaction buffer is a critical factor. The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[2][3][4]

  • Below pH 6.5: The reaction rate slows down because the thiol group is less likely to be in its more reactive thiolate anion form.[5]

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis.[2] Additionally, side reactions with other nucleophilic groups, such as the primary amine of lysine residues, become more prevalent.[2][5] For conjugates with an N-terminal cysteine, a higher pH can also accelerate an undesirable thiazine rearrangement.[6][7]

Q3: My conjugation efficiency is low. What are the possible causes?

A3: Low conjugation efficiency can stem from several factors:

  • Maleimide Hydrolysis: If the this compound was pre-dissolved in an aqueous buffer for an extended period, especially at a pH above 7.0, it may have hydrolyzed.[2][5]

  • Thiol Oxidation: The thiol groups on your protein or peptide may have oxidized to form disulfide bonds, which are unreactive with maleimides.[5][8]

  • Suboptimal pH: The reaction buffer may not be within the optimal pH range of 6.5-7.5.[3][5]

  • Incorrect Stoichiometry: The molar ratio of maleimide to thiol may be too low for efficient conjugation.[5]

Q4: I'm observing a loss of my conjugated payload over time. Why is this happening?

A4: The loss of the conjugated payload is often due to the instability of the succinimidyl thioether bond, which can undergo a retro-Michael reaction.[1][3] This reaction is reversible and is particularly problematic in environments containing high concentrations of other thiols, such as glutathione in plasma, leading to thiol exchange.[1][9]

Q5: What is thiazine rearrangement and when should I be concerned about it?

A5: Thiazine rearrangement is a side reaction that can occur when conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine.[6][10] The N-terminal amine attacks the succinimide ring of the thioether adduct, leading to the formation of a six-membered thiazine ring.[6][10] This is more likely to occur at neutral or basic pH.[6][7] If your molecule of interest has an N-terminal cysteine, you should be aware of this potential side product, which can complicate purification and characterization.[6]

Troubleshooting Guides

Issue 1: Low or No Conjugation
Possible Cause Troubleshooting Steps
Hydrolysis of this compound Always prepare aqueous solutions of the maleimide reagent immediately before use.[2] If possible, dissolve the reagent in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF first, and then add it to the reaction buffer.[5][8]
Oxidation of Thiol Groups Reduce disulfide bonds in your protein or peptide prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5] TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide.[5] If using a thiol-containing reducing agent like DTT, it must be completely removed before adding the maleimide reagent.[4][5] Degas buffers and consider adding a chelating agent like EDTA to prevent re-oxidation.[5]
Suboptimal Reaction pH Ensure the pH of your reaction buffer is maintained between 6.5 and 7.5 for optimal chemoselectivity and reaction rate.[2][3]
Incorrect Reagent Ratio Optimize the molar excess of this compound to the thiol-containing molecule. A 10-20 fold molar excess of the maleimide is a common starting point.[5]
Issue 2: Instability of the Conjugate (Payload Loss)
Possible Cause Troubleshooting Steps
Retro-Michael Reaction (Thiol Exchange) To create a more stable conjugate, consider promoting the hydrolysis of the succinimide ring after the conjugation reaction is complete.[11][12] This can be achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., pH 9).[12] The resulting ring-opened maleamic acid thioether is stable and not susceptible to the retro-Michael reaction.[2][11]
For applications requiring very high stability, consider using next-generation maleimides that are designed to form more stable linkages or to undergo rapid hydrolysis after conjugation.[12]
Thiazine Rearrangement (with N-terminal Cys) If working with an N-terminal cysteine, perform the conjugation at a more acidic pH (e.g., 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.[7] Alternatively, if possible, modify the protein to avoid using an N-terminal cysteine for conjugation.[5]

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation
  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing protein or peptide in a degassed buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS).[1][8]

    • If disulfide bonds are present, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them.[8]

  • Preparation of Maleimide Reagent:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF.[5][8]

  • Conjugation Reaction:

    • Add the dissolved maleimide reagent to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide is a typical starting point.[5]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Purification:

    • Remove excess, unreacted maleimide reagent and other small molecules using size-exclusion chromatography, dialysis, or another suitable purification method.[1]

Protocol 2: Post-Conjugation Succinimide Ring Hydrolysis for Enhanced Stability
  • Perform Conjugation: Follow steps 1-4 of the General Thiol-Maleimide Conjugation protocol.

  • Buffer Exchange: Exchange the buffer of the purified conjugate to a buffer with a slightly alkaline pH, for example, pH 9.0.

  • Incubation: Incubate the conjugate at the alkaline pH for a predetermined time (e.g., 2 hours at room temperature) to promote hydrolysis of the succinimide ring. This step should be optimized to ensure complete hydrolysis without damaging the protein.[12]

  • Final Formulation: Exchange the buffer back to a neutral storage buffer (e.g., PBS, pH 7.4). The resulting conjugate with the ring-opened linker will be more stable against thiol exchange.[11]

Visual Guides

Maleimide_Instability_Pathways cluster_pre Pre-Conjugation cluster_post Post-Conjugation Maleimide This compound (Reactive) Hydrolyzed_Maleimide Maleamic Acid Derivative (Unreactive) Maleimide->Hydrolyzed_Maleimide Hydrolysis (H₂O, pH > 7.0) Conjugate Succinimdyl Thioether (Conjugate) Thiol_Molecule Protein-SH Thiol_Molecule->Conjugate Michael Addition (pH 6.5-7.5) Deconjugated Deconjugated Protein-SH + Maleimide Adduct Conjugate->Deconjugated Retro-Michael Reaction (+ R'-SH) Stable_Conjugate Ring-Opened Adduct (Stable Conjugate) Conjugate->Stable_Conjugate Hydrolysis (pH > 8.0)

Caption: Key stability pathways for the maleimide group.

Thiazine_Rearrangement Start N-terminal Cysteine Peptide + Maleimide Conjugate Succinimdyl Thioether Adduct Start->Conjugate Conjugation (pH > 7.0) Rearrangement Thiazine Derivative (Side Product) Conjugate->Rearrangement Intramolecular Nucleophilic Attack Prevention Perform reaction at pH < 6.5 (Protonates N-terminal amine) Conjugate->Prevention

Caption: Thiazine rearrangement side reaction workflow.

References

Technical Support Center: Mal-AMCHC-N-Propargylamide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-AMCHC-N-Propargylamide conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of these conjugates in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure of a this compound conjugate?

A1: This conjugate consists of three key components:

  • Maleimide (Mal): A thiol-reactive functional group that enables covalent attachment to cysteine residues on biomolecules like antibodies.[1]

  • Aminomethylcyclohexane (AMCHC): A cyclic aliphatic linker that provides spacing and influences the physicochemical properties of the conjugate.

  • N-Propargylamide: A terminal functional group containing an alkyne, which can be utilized for further modifications via "click chemistry" or may be part of the payload itself. The amide bond within this moiety is generally stable.[2]

Q2: What are the primary mechanisms of linker cleavage for maleimide-based conjugates?

A2: The thioether bond formed between the maleimide and a cysteine residue is susceptible to cleavage through two main pathways in a physiological environment:

  • Retro-Michael Reaction: This is the reversal of the initial conjugation reaction, leading to the deconjugation of the entire linker-payload from the biomolecule. This process is accelerated in the presence of other thiols, such as glutathione, which is abundant in the bloodstream and can lead to payload exchange and off-target effects.[3][4][5]

  • Hydrolysis: The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction, effectively locking the payload onto the antibody.[3][6] The rate of hydrolysis can be influenced by the chemical environment, including pH and the structure of adjacent linker components.[7][8]

Q3: My conjugation efficiency is low. What are the potential causes?

A3: Low conjugation efficiency can stem from several factors:

  • Hydrolyzed Maleimide: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[5][9] Once hydrolyzed, it is no longer reactive towards thiols. Always prepare aqueous solutions of maleimide-containing reagents immediately before use.

  • Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may be sterically hindered or may have formed disulfide bonds. Disulfides are unreactive towards maleimides.[5] A pre-reduction step using a reducing agent like TCEP is often necessary.

  • Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][9] At lower pH, the reaction rate decreases, while at higher pH, the rate of maleimide hydrolysis increases, and the maleimide may also react with amines (e.g., lysine residues).[1][5]

  • Insufficient Molar Excess of Linker: The molar ratio of the maleimide linker to the protein can significantly impact conjugation efficiency. An insufficient excess of the linker may result in incomplete conjugation.

Q4: How can I improve the in vivo stability of my conjugate and prevent premature payload release?

A4: Premature payload release is often due to the retro-Michael reaction. To enhance stability:

  • Induce Hydrolysis Post-Conjugation: After the initial conjugation, you can promote the hydrolysis of the succinimide ring to its more stable, ring-opened form. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) and monitoring the conversion by mass spectrometry.[5]

  • Linker Design: The chemical structure of the linker adjacent to the maleimide can influence the rate of hydrolysis and the susceptibility to the retro-Michael reaction.[8][10] Linkers designed to accelerate post-conjugation hydrolysis can lead to more stable conjugates.[11][12]

Q5: Is the N-Propargylamide portion of the linker expected to be cleaved?

A5: The amide bond in the N-Propargylamide moiety is generally stable under physiological conditions.[2] Cleavage of this bond would typically require specific enzymatic activity that is not commonly encountered in the bloodstream. The propargyl group itself is also relatively stable, though its metabolic fate can be influenced by substitutions on the adjacent carbon.[13] Therefore, cleavage within the N-Propargylamide group is not a primary concern for premature payload release under normal circumstances.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield
Potential Cause Recommended Action Experimental Protocol
Maleimide Hydrolysis Use freshly prepared maleimide solutions. Store stock solutions in an anhydrous solvent like DMSO or DMF.Prepare the aqueous solution of the this compound linker immediately before adding it to the reaction mixture.
Oxidized Cysteines Pre-reduce the protein with a suitable reducing agent. TCEP is often preferred as it does not need to be removed before conjugation.1. Prepare the protein in a degassed buffer (e.g., PBS, pH 7.2). 2. Add a 10-50 fold molar excess of TCEP. 3. Incubate for 30-60 minutes at room temperature.[14]
Incorrect Reaction pH Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.Prepare a fresh reaction buffer and verify its pH before starting the conjugation.
Insufficient Linker Increase the molar excess of the maleimide linker relative to the protein.Start with a 10-20 fold molar excess of the linker and optimize as needed for your specific protein.[14]
Issue 2: Premature Cleavage/Deconjugation in Plasma Stability Assays
Potential Cause Recommended Action Experimental Protocol
Retro-Michael Reaction Induce hydrolysis of the thiosuccinimide ring to the more stable ring-opened form post-conjugation.1. After conjugation, adjust the pH of the conjugate solution to 8.5-9.0. 2. Incubate at room temperature or 37°C. 3. Monitor the ring-opening by mass spectrometry until hydrolysis is complete. 4. Re-neutralize the solution to pH 7.0-7.5 for storage.[5]
Thiol Exchange with Plasma Proteins This is a consequence of the retro-Michael reaction. Stabilizing the linker through hydrolysis is the primary mitigation strategy.Follow the protocol for inducing hydrolysis. The resulting ring-opened structure is resistant to thiol exchange.[3]

Data Presentation

Table 1: Comparative Stability of Maleimide-Thiol Adducts

Linker TypeConditionHalf-life of ConjugateExtent of Conversion/CleavageReference
N-ethyl maleimide (NEM) conjugateIncubation with glutathione3.1 - 18 hours12.3% - 89.5%[1][15]
N-phenyl maleimide (NPM) conjugateIncubation with glutathione3.1 - 18 hours12.3% - 89.5%[1][15]
N-aminoethyl maleimide (NAEM) conjugateIncubation with glutathione3.1 - 18 hours12.3% - 89.5%[1][15]
N-alkyl thiosuccinimidepH 7.4, 37°C27 hoursNot specified[11]
N-aryl thiosuccinimidepH 7.4, 37°C1.5 hoursNot specified[11]

Note: Data is representative of maleimide linker stability and may vary depending on the specific conjugate and experimental conditions.

Experimental Protocols

Protocol 1: General Workflow for Maleimide-Thiol Conjugation

This protocol outlines the basic steps for conjugating the this compound linker to a cysteine-containing protein.

  • Protein Preparation and Reduction:

    • Prepare the protein solution in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.

    • Add TCEP to a final concentration of a 10-50 fold molar excess over the protein.

    • Incubate at room temperature for 30-60 minutes.

  • Conjugation Reaction:

    • Dissolve the this compound linker in a minimal amount of anhydrous DMSO or DMF.

    • Add the linker solution to the reduced protein solution to achieve a 10-20 fold molar excess of the linker.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted maleimide by adding a thiol-containing reagent like N-acetylcysteine or cysteine.

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker and quenching agent.

Protocol 2: In Vitro Plasma Stability Assay

This protocol provides a workflow for assessing the stability and deconjugation of an ADC in plasma.[4][6][7][16]

  • Incubation:

    • Spike the purified this compound conjugate into plasma (e.g., human, mouse, rat) at a final concentration of approximately 100 µg/mL.

    • Incubate the plasma sample at 37°C.

  • Time-Point Sampling:

    • At desired time points (e.g., 0, 24, 48, 72, 144 hours), withdraw an aliquot of the plasma sample.

    • Immediately quench any reaction by diluting the sample in cold PBS or by adding an organic solvent for protein precipitation.

  • Analysis by LC-MS:

    • For analyzing the remaining intact ADC, the ADC can be captured from the plasma using Protein A or Protein G affinity chromatography before LC-MS analysis to determine the drug-to-antibody ratio (DAR).

    • For analyzing the released payload, precipitate the plasma proteins (e.g., with acetonitrile), centrifuge, and analyze the supernatant by LC-MS/MS to quantify the free linker-payload.[15][17]

  • Data Interpretation:

    • Calculate the percentage of intact ADC or the concentration of released payload at each time point to determine the stability and cleavage kinetics.

Visualizations

cluster_reactions Key Reactions of Maleimide-Thiol Adduct Conjugate Thiol-Maleimide Conjugate (Succinimide Ring) Deconjugated Deconjugated Protein + Linker-Payload Conjugate->Deconjugated Retro-Michael Reaction (e.g., + Glutathione) Hydrolyzed Hydrolyzed Conjugate (Ring-Opened, Stable) Conjugate->Hydrolyzed Hydrolysis (pH > 7.5)

Figure 1. Competing reaction pathways for a thiol-maleimide conjugate in a physiological environment.

cluster_workflow Troubleshooting Workflow: Low Conjugation Yield Start Low Conjugation Yield Observed Check_Maleimide Check Maleimide Reagent (Freshly Prepared?) Start->Check_Maleimide Check_Cysteines Check Protein Cysteines (Reduced?) Check_Maleimide->Check_Cysteines [ Reagent OK ] Check_pH Check Reaction pH (6.5 - 7.5?) Check_Cysteines->Check_pH [ Cysteines Reduced ] Check_Ratio Check Molar Ratio (Sufficient Excess?) Check_pH->Check_Ratio [ pH Correct ] Optimize Optimize Reaction Conditions Check_Ratio->Optimize [ Ratio OK ]

Figure 2. A logical workflow for troubleshooting low yields in maleimide conjugation experiments.

References

Technical Support Center: Improving ADC Homogeneity with Mal-AMCHC-N-Propargylamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you improve the homogeneity of Antibody-Drug Conjugates (ADCs) synthesized using the Mal-AMCHC-N-Propargylamide linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in ADCs?

This compound is a bifunctional linker used in the construction of ADCs. It contains two key reactive groups:

  • A maleimide group , which reacts specifically with thiol (sulfhydryl) groups on cysteine residues of an antibody. This is often achieved by reducing the antibody's native interchain disulfide bonds.[1][2]

  • A propargylamide group , which contains a terminal alkyne. This alkyne is available for a subsequent "click chemistry" reaction, typically with an azide-modified cytotoxic payload.

This two-step approach allows for a controlled, sequential conjugation process. The maleimide provides a site-specific attachment point to the antibody, and the propargylamide enables the efficient coupling of the drug payload.

Q2: Why is ADC homogeneity important?

ADC homogeneity is a critical quality attribute that significantly impacts the efficacy, safety, and pharmacokinetic profile of the therapeutic.[3] A heterogeneous ADC mixture, characterized by a wide distribution of drug-to-antibody ratios (DAR), can lead to unpredictable clinical outcomes.[3][4]

  • Efficacy: A consistent DAR ensures a uniform potency across the ADC population.[] Under-conjugated species (low DAR) may lack sufficient potency, while over-conjugated species (high DAR) can exhibit faster clearance rates, reducing their therapeutic window.[4][6]

  • Safety: High DAR species are often more hydrophobic, which can lead to aggregation.[6][7] ADC aggregates can trigger immunogenic responses and cause off-target toxicity by being internalized by healthy cells.[6][8] Premature release of the cytotoxic drug in circulation is another major safety concern.[6]

  • Pharmacokinetics (PK): A homogeneous ADC population has a more predictable PK profile. Heterogeneity can lead to variable clearance rates among different DAR species, complicating dosage and treatment regimens.[6][9][10]

Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it a key parameter?

The Drug-to-Antibody Ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody. It is a primary parameter used to assess ADC homogeneity.[3] Controlling the DAR to achieve a narrow distribution (e.g., DAR2, DAR4) is a major goal in ADC development.[] The "gold standard" for determining DAR distribution for cysteine-linked ADCs is Hydrophobic Interaction Chromatography (HIC), which separates ADC species based on hydrophobicity.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and purification of your ADC.

Issue 1: Low Conjugation Efficiency or Incomplete Reaction

You observe a significant amount of unconjugated antibody (DAR0) or under-conjugated species in your HIC profile.

Potential Cause Troubleshooting Step & Rationale
Incomplete Antibody Reduction Ensure sufficient molar excess of the reducing agent (e.g., TCEP, DTT). Optimize reduction time and temperature (e.g., 37°C for 30-90 minutes).[11][12] Incomplete reduction of interchain disulfide bonds will result in fewer available thiol groups for conjugation.
Maleimide Hydrolysis Prepare maleimide-linker solutions immediately before use. Avoid prolonged exposure to aqueous buffers, especially at pH > 7.5. Maleimides are susceptible to hydrolysis, rendering them inactive for conjugation.[13]
Re-oxidation of Thiols Perform the conjugation step promptly after antibody reduction. If DTT is used as the reductant, it must be removed via buffer exchange or a desalting column before adding the maleimide linker, as it can inactivate the maleimide.[14][15][16] TCEP does not require removal.[14]
Suboptimal Reaction Conditions Optimize the molar ratio of the linker to the antibody; a 10-20 fold molar excess of the maleimide linker is a common starting point.[14] Adjust pH to the optimal range for maleimide-thiol reaction (pH 6.5-7.5).[13] Low temperatures (4°C) may require overnight incubation.[14]
Issues with Propargylamide "Click" Reaction Ensure the azide-payload is pure and the catalyst (e.g., copper(I)) is active. Degas solutions to remove oxygen, which can interfere with copper-catalyzed click chemistry (CuAAC).
Issue 2: High Levels of Aggregation

Your Size Exclusion Chromatography (SEC) analysis shows a significant percentage of high molecular weight species (dimers, trimers, etc.).

Potential Cause Troubleshooting Step & Rationale
Hydrophobicity of Drug-Linker The conjugation of hydrophobic payloads increases the overall hydrophobicity of the ADC, promoting self-association and aggregation.[6][7] Consider using a more hydrophilic linker variant if available.
High DAR Species Aggregation propensity often increases with higher DAR values.[6] Optimize the conjugation reaction (see Issue 1) to favor lower, more homogeneous DAR species (e.g., DAR4).
Unfavorable Buffer Conditions Screen different buffer formulations. Aggregation can be influenced by pH, ionic strength, and specific excipients.[7] Avoid conditions near the antibody's isoelectric point where solubility is lowest.[7]
Solvent-Induced Aggregation The organic solvent (e.g., DMSO, DMF) used to dissolve the drug-linker can destabilize the antibody.[8] Add the drug-linker solution slowly to the antibody solution with gentle mixing to avoid localized high concentrations of solvent.[11] Keep the final organic solvent concentration as low as possible (typically <10-20%).[12]
Physical Stress Avoid excessive agitation, repeated freeze-thaw cycles, and exposure to high temperatures or light, as these can induce protein denaturation and aggregation.[6][8]
Issue 3: ADC Instability and Premature Drug Release

You observe loss of payload over time or detection of free drug in stability studies.

Potential Cause Troubleshooting Step & Rationale
Retro-Michael Reaction The thioether bond formed by maleimide-cysteine conjugation can be reversible via a retro-Michael reaction, especially in the presence of other thiols like albumin in serum.[17][18][19] This leads to payload loss.
Solution: Promote Maleimide Hydrolysis After conjugation, consider adjusting the pH to be slightly basic (e.g., pH 8-9) for a controlled period to promote hydrolysis of the succinimide ring. The hydrolyzed ring is resistant to the retro-Michael reaction, resulting in a more stable conjugate.[17][19]
Linker Cleavage (if applicable) If the linker contains an intentionally cleavable moiety (e.g., peptide, disulfide), ensure it is stable under storage and physiological conditions and is only cleaved at the target site.[20]

Key Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific antibody and payload.

Protocol 1: Antibody Reduction and Conjugation with this compound
  • Antibody Preparation : Exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.2-7.5, containing EDTA).[12]

  • Reduction : Add a calculated molar excess of TCEP (e.g., 2.5 equivalents for partial reduction to generate 8 thiols) to the antibody solution. Incubate at 37°C for 60-90 minutes.[11][12]

  • Conjugation :

    • Dissolve the this compound linker in a minimal amount of a compatible organic solvent like DMSO.[12][14]

    • Slowly add the linker solution to the reduced antibody solution while gently stirring. A common starting point is a 10-fold molar excess of linker over antibody.[14]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[14]

  • Quenching : Add a small molecule thiol, such as L-cysteine or N-acetylcysteine (e.g., 4 equivalents), to quench any unreacted maleimide groups. Incubate for 30 minutes.[11][14]

  • Purification : Remove excess linker and quenching agent by purifying the antibody-linker intermediate. Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) are common methods.[11][14] The product is now ready for the subsequent click chemistry reaction with the azide-payload.

Protocol 2: ADC Purification and Analysis
  • Purification : After the final click chemistry step, purify the final ADC product to remove unreacted payload, catalyst, and other reagents. Methods include SEC, HIC, or chromatography over ceramic hydroxyapatite resin.[11][14]

  • DAR Analysis by HIC :

    • Column : Use a HIC column (e.g., Tosoh Butyl-NPR).

    • Mobile Phase A : High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Potassium Phosphate, pH 7).[3]

    • Mobile Phase B : Low salt buffer (e.g., 50 mM Potassium Phosphate, 10% Isopropanol, pH 7).[3]

    • Procedure : Inject the ADC sample and elute with a decreasing salt gradient. Monitor absorbance at 280 nm. Species will elute in order of increasing DAR (DAR0, DAR2, DAR4, etc.).[3]

  • Aggregate Analysis by SEC :

    • Column : Use an appropriate SEC column (e.g., TSKgel G3000SWxl).

    • Mobile Phase : Isocratic elution with a suitable buffer like PBS.[3]

    • Procedure : Inject the ADC sample and monitor absorbance at 280 nm. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.[3]

Visualized Workflows and Logic

ADC_Conjugation_Workflow cluster_prep Step 1: Antibody Preparation cluster_conj Step 2: Linker Conjugation cluster_payload Step 3: Payload Attachment cluster_analysis Step 4: Purification & Analysis mAb Monoclonal Antibody (mAb) Reduction Partial Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb (Free Thiols) Reduction->Reduced_mAb Conjugation Thiol-Maleimide Reaction (mAb-Linker Intermediate) Reduced_mAb->Conjugation Linker Add this compound Linker->Conjugation Click_Rxn Click Chemistry (Final ADC) Conjugation->Click_Rxn Payload Add Azide-Payload + Catalyst Payload->Click_Rxn Purification Purification (SEC / HIC) Click_Rxn->Purification Analysis Characterization (HIC, SEC, MS) Purification->Analysis

Caption: General experimental workflow for ADC synthesis.

Troubleshooting_Heterogeneity Start High Heterogeneity Observed (Wide DAR in HIC) Cause1 Incomplete Reduction? Start->Cause1 Cause2 Maleimide Inactivation? Cause1->Cause2 No Sol1 Increase Reductant Molar Equivalents & Incubation Time Cause1->Sol1 Yes Cause3 Suboptimal Ratio? Cause2->Cause3 No Sol2 Use Fresh Maleimide Solution Control pH (6.5-7.5) Cause2->Sol2 Yes Sol3 Optimize Linker:mAb Molar Ratio (e.g., Titration Experiment) Cause3->Sol3 Yes

Caption: Troubleshooting logic for ADC heterogeneity.

References

Technical Support Center: Scaling Up Mal-AMCHC-N-Propargylamide Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-AMCHC-N-Propargylamide bioconjugation, particularly when scaling up for pre-clinical and clinical production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker used in bioconjugation. It contains three key components:

  • Maleimide (Mal): Reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues on proteins or peptides, via a Michael addition reaction.[1]

  • AMCHC (4-(aminomethyl)cyclohexanecarboxylic acid): A cycloaliphatic spacer that provides distance between the conjugated molecules and can influence the stability and solubility of the resulting conjugate.

  • N-Propargylamide: An alkyne group that enables "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for conjugation to an azide-containing molecule.[2][3]

This linker is commonly used in the development of antibody-drug conjugates (ADCs), where an antibody is first linked to the maleimide end, and then a cytotoxic payload with an azide group is attached via click chemistry.

Q2: What are the main challenges when scaling up bioconjugation with this linker?

Scaling up from bench-scale to manufacturing can introduce several challenges, including:

  • Maintaining consistency: Ensuring batch-to-batch consistency in terms of drug-to-antibody ratio (DAR) and product purity.

  • Process control: Precise control over reaction parameters such as pH, temperature, and mixing becomes more critical at larger scales.[4][5]

  • Purity and purification: Removal of unreacted linker, payload, and aggregated species can be more complex and require scalable purification methods like tangential flow filtration (TFF).

  • Stability: The stability of the maleimide group and the final conjugate can be affected by longer processing times and different storage conditions.[6][7]

  • Handling of potent compounds: For applications like ADCs, the handling of highly potent cytotoxic payloads requires specialized containment facilities and safety protocols.[5]

Q3: How does the AMCHC spacer impact the bioconjugation process and the final conjugate?

The AMCHC spacer can influence several aspects of the bioconjugation and the properties of the final product:

  • Solubility and Aggregation: The hydrophobicity of the linker and payload can lead to aggregation of the conjugate.[8][9] The cycloaliphatic nature of AMCHC may help to mitigate aggregation compared to more linear and hydrophobic linkers. Using hydrophilic spacers like PEG can also help reduce aggregation.[8][10]

  • Steric Hindrance: The spacer provides distance between the biomolecule and the payload, which can reduce steric hindrance and help maintain the biological activity of the biomolecule.

  • Stability: The chemical nature of the spacer can impact the stability of the final conjugate.

Q4: What are the critical quality attributes (CQAs) to monitor during process development and scale-up?

Key CQAs for this compound bioconjugation, particularly for ADCs, include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This is a critical parameter for the therapeutic efficacy and safety of an ADC.[6]

  • Distribution of Drug-Loaded Species: The heterogeneity of the ADC, i.e., the proportion of antibodies with 0, 2, 4, etc., drugs attached.

  • Purity: The percentage of the desired conjugate, with limits on impurities such as unconjugated antibody, free drug-linker, and aggregates.

  • Stability: The physical and chemical stability of the conjugate under storage and physiological conditions.[6][7]

  • Potency: The biological activity of the final conjugate.

Troubleshooting Guides

Issue 1: Low Yield in the Maleimide-Thiol Conjugation Step
Symptom Potential Cause Troubleshooting Action
Low conjugation efficiency Inactive Maleimide: The maleimide group is susceptible to hydrolysis, especially at pH > 7.5.[11]Prepare fresh solutions of the this compound linker immediately before use. Store stock solutions in an anhydrous solvent like DMSO or DMF.
Oxidized or inaccessible thiols: Cysteine residues may have formed disulfide bonds or be buried within the protein structure.Pre-treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds. Ensure the reaction buffer is degassed to prevent re-oxidation.
Incorrect pH: The optimal pH for the maleimide-thiol reaction is 6.5-7.5.[11] At lower pH, the reaction is slow, and at higher pH, maleimide hydrolysis and reaction with amines can occur.Maintain the reaction buffer pH between 6.5 and 7.5. Use non-amine, non-thiol containing buffers like phosphate or HEPES.
Insufficient molar ratio of linker: Too little linker will result in incomplete conjugation.Optimize the molar ratio of the linker to the protein. A 5-20 fold molar excess of the linker is a common starting point.[12][13]
Issue 2: Low Yield in the Click Chemistry (Alkyne-Azide) Step
Symptom Potential Cause Troubleshooting Action
Incomplete conjugation of the azide-payload Inefficient click reaction: For CuAAC, the copper(I) catalyst may have been oxidized to the inactive copper(II) state. For SPAAC, the reaction kinetics may be too slow.For CuAAC: Use a freshly prepared solution of a copper(I) source and a stabilizing ligand like TBTA or THPTA.[14] Include a reducing agent like sodium ascorbate. For SPAAC: Increase the reaction time and/or temperature. Consider using a more reactive cyclooctyne if possible.
Precipitation of reactants: The azide-containing payload may have poor aqueous solubility.Add a co-solvent like DMSO or DMF to the reaction mixture to improve the solubility of the payload. Ensure the final concentration of the organic solvent does not denature the protein.
Steric hindrance: The propargylamide group on the linker may be sterically hindered after conjugation to the large biomolecule.Ensure adequate spacer length in the linker design. The AMCHC spacer should help mitigate this, but further optimization of the linker may be needed for certain biomolecules.
Issue 3: High Levels of Aggregation in the Final Conjugate
Symptom Potential Cause Troubleshooting Action
Visible precipitation or high molecular weight species detected by SEC Hydrophobicity of the linker-payload: Many cytotoxic payloads are hydrophobic, and their conjugation to the antibody can increase the overall hydrophobicity, leading to aggregation.[8][9]Optimize the DAR; a lower DAR often reduces aggregation.[8] Consider using a more hydrophilic variant of the linker or payload if available. Screen different formulation buffers with varying pH and excipients to improve solubility.
High protein concentration: High concentrations of the antibody during conjugation can promote aggregation.Perform the conjugation at a lower protein concentration.
Process-induced stress: Conditions such as vigorous mixing, exposure to organic solvents, or temperature fluctuations can induce protein unfolding and aggregation.Use gentle mixing methods. Minimize the concentration of organic co-solvents and the time of exposure. Maintain tight control over the temperature throughout the process.

Data Presentation

Table 1: Typical Reaction Parameters for Two-Step this compound Bioconjugation

Parameter Maleimide-Thiol Conjugation Click Chemistry (SPAAC) Click Chemistry (CuAAC)
pH 6.5 - 7.57.0 - 8.57.0 - 8.5
Temperature 4 - 25 °C4 - 37 °C25 °C
Reaction Time 1 - 4 hours4 - 24 hours1 - 4 hours
Molar Ratio (Linker/Payload:Biomolecule) 5 - 20 : 13 - 10 : 13 - 10 : 1
Typical Efficiency > 90%> 85%> 95%

Note: These are starting parameters and should be optimized for each specific biomolecule and payload.

Table 2: Analytical Techniques for Monitoring Bioconjugation and Characterizing the Final Product

Analytical Technique Parameter Measured Purpose
UV/Vis Spectroscopy Average DARIn-process monitoring and final product characterization.
Hydrophobic Interaction Chromatography (HIC) DAR distribution, purityTo determine the heterogeneity of the ADC and quantify impurities.
Size Exclusion Chromatography (SEC) Aggregation, purityTo quantify high molecular weight species (aggregates) and fragments.
Mass Spectrometry (MS) Molecular weight, DARTo confirm the identity of the conjugate and determine the precise drug loading.
Reverse Phase HPLC (RP-HPLC) Free drug-linkerTo quantify the amount of unconjugated payload.

Experimental Protocols

Protocol 1: Two-Step Bioconjugation of an Antibody with this compound and an Azide-Payload

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2)

  • This compound linker

  • Azide-functionalized payload

  • TCEP (tris(2-carboxyethyl)phosphine) solution

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.2)

  • Quenching reagent (e.g., L-cysteine)

  • Purification system (e.g., SEC or TFF)

Step 1: Antibody Reduction

  • Prepare the antibody solution to a concentration of 5-10 mg/mL in degassed reaction buffer.

  • Add a 10-50 fold molar excess of TCEP to the antibody solution.

  • Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

  • Remove excess TCEP using a desalting column or TFF, exchanging the buffer to the reaction buffer.

Step 2: Maleimide-Thiol Conjugation

  • Immediately before use, dissolve the this compound linker in anhydrous DMSO to a concentration of 10 mM.

  • Add the desired molar excess (e.g., 10-fold) of the linker solution to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a 5-fold molar excess of L-cysteine over the initial amount of linker. Incubate for 15 minutes.

  • Purify the antibody-linker conjugate using SEC or TFF to remove unreacted linker and quenching reagent.

Step 3: Click Chemistry Conjugation (SPAAC with a DBCO-azide payload)

  • Dissolve the azide-functionalized payload (e.g., DBCO-azide) in DMSO.

  • Add a 3-5 fold molar excess of the azide-payload solution to the purified antibody-linker conjugate.

  • Incubate for 12-24 hours at 4°C with gentle mixing.

  • Purify the final ADC using SEC or TFF to remove unreacted payload and any aggregates.

  • Characterize the final conjugate for DAR, purity, and aggregation using the analytical techniques listed in Table 2.

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Antibody Reduction cluster_step2 Step 2: Maleimide Conjugation cluster_step3 Step 3: Click Chemistry Antibody (IgG) Antibody (IgG) Reduced Antibody Reduced Antibody Antibody (IgG)->Reduced Antibody + TCEP Antibody-Linker Antibody-Linker Reduced Antibody->Antibody-Linker + Linker (pH 6.5-7.5) Linker This compound Final Conjugate (ADC) Final Conjugate (ADC) Antibody-Linker->Final Conjugate (ADC) + Payload (Click Reaction) Purification1 Purification (SEC/TFF) Antibody-Linker->Purification1 Payload Azide-Payload Purification2 Purification (SEC/TFF) Final Conjugate (ADC)->Purification2

Caption: Workflow for the two-step bioconjugation process.

Troubleshooting_Logic Start Low Final Yield Check_Step1 Analyze Maleimide Conjugation Efficiency Start->Check_Step1 Check_Step2 Analyze Click Chemistry Efficiency Start->Check_Step2 Check_Aggregation Analyze for Aggregation Start->Check_Aggregation Step1_Low Low Step 1 Yield? Check_Step1->Step1_Low Step2_Low Low Step 2 Yield? Check_Step2->Step2_Low High_Aggregation High Aggregation? Check_Aggregation->High_Aggregation Step1_Actions - Check Maleimide Activity - Verify Thiol Reduction - Optimize pH & Molar Ratio Step1_Low->Step1_Actions Yes End Process Optimized Step1_Low->End No Step1_Actions->End Step2_Actions - Check Catalyst/Reagent Activity - Improve Payload Solubility - Increase Reaction Time Step2_Low->Step2_Actions Yes Step2_Low->End No Step2_Actions->End Aggregation_Actions - Optimize DAR - Modify Buffer/Excipients - Adjust Protein Concentration High_Aggregation->Aggregation_Actions Yes High_Aggregation->End No Aggregation_Actions->End

Caption: Troubleshooting decision tree for low yield.

Signaling_Pathway cluster_maleimide Maleimide Side Reactions cluster_adduct Adduct Stability Maleimide Maleimide Thiol_Adduct Thioether Adduct Maleimide->Thiol_Adduct + Thiol (pH 6.5-7.5) Hydrolysis Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolysis + H2O (pH > 7.5) Amine_Reaction Amine Adduct (Side Product) Maleimide->Amine_Reaction + Amine (pH > 7.5) Retro_Michael Retro-Michael Reaction (Thiol Exchange) Thiol_Adduct->Retro_Michael + Free Thiol (e.g., Glutathione)

Caption: Potential side reactions in maleimide conjugation.

References

Technical Support Center: Maleimide-Linker-Propargylamide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers using maleimide-containing compounds, such as Mal-AMCHC-N-Propargylamide, focusing on their stability in the presence of reducing agents.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving maleimide-based compounds and reducing agents.

Frequently Asked Questions

Q1: Why is my maleimide conjugate losing its activity or showing inconsistent results in the presence of reducing agents like DTT or TCEP?

A1: The maleimide group, commonly used for conjugation to thiols on proteins or other molecules, can be susceptible to reduction. While the thioether bond formed upon conjugation is generally stable, excess reducing agents in your buffers can lead to two primary issues:

  • Reduction of Unreacted Maleimides: If your conjugate solution contains unreacted maleimide groups, reducing agents can reduce the double bond of the maleimide ring, rendering it incapable of reacting with thiols.

  • Reversal of the Thioether Linkage: Strong reducing agents, particularly DTT, can mediate a retro-Michael reaction, leading to the cleavage of the bond between your molecule of interest and the thiol (e.g., a cysteine residue on a protein). This effectively reverses the conjugation reaction. TCEP is generally considered less prone to causing this reversal compared to DTT.

Q2: I am trying to perform a sequential conjugation, first using the maleimide and then the propargyl group (for click chemistry). Can I use DTT or TCEP to reduce disulfide bonds on my protein before the maleimide reaction?

A2: Yes, but it is critical to remove the reducing agent before adding your maleimide-containing compound. The maleimide will react with the free thiols on common reducing agents like DTT. TCEP is often preferred as it does not contain a thiol group, but it can still interfere with the maleimide ring stability over time. The recommended workflow is:

  • Reduce disulfide bonds on your protein using TCEP or DTT.
  • Remove the reducing agent completely using a desalting column, spin column, or dialysis.
  • Immediately react the reduced protein with your maleimide-propargylamide compound.

Q3: What are the key differences between DTT and TCEP when working with maleimide conjugates?

A3: DTT (dithiothreitol) and TCEP (tris(2-carboxyethyl)phosphine) are both effective reducing agents, but they have key differences in the context of maleimide chemistry:

  • Reactivity with Maleimides: DTT contains free thiols and will readily react with maleimides, consuming your reagent. TCEP does not contain thiols and will not directly react with the maleimide in the same manner.

  • Reversibility of Thiol-Maleimide Adduct: DTT is more likely to cause the reversal of the maleimide-thiol linkage, especially at higher concentrations and pH. TCEP is less likely to induce this reversal, making it a better choice for maintaining the stability of the conjugate.

  • pH Dependence: The reducing potential of DTT is pH-dependent, being more effective at pH > 7. TCEP is effective over a wider pH range.

Troubleshooting Common Problems

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency 1. Incomplete reduction of protein thiols.2. Presence of residual reducing agent during conjugation.3. Hydrolysis of the maleimide group.1. Ensure sufficient concentration and incubation time of the reducing agent. Use a 10-20 fold molar excess of TCEP over the protein.2. Remove the reducing agent thoroughly post-reduction and prior to adding the maleimide compound.3. Perform conjugation at a pH between 6.5 and 7.5 to minimize maleimide hydrolysis.
Loss of Conjugated Molecule Over Time Reversal of the maleimide-thiol linkage.1. If a reducing agent is required in downstream steps, use TCEP at the lowest effective concentration (e.g., ≤ 1 mM).2. Avoid using DTT in buffers for storing or analyzing maleimide conjugates.
Unexpected Side Reactions The propargyl group is reacting prematurely.Ensure that conditions for your maleimide conjugation step (e.g., pH, temperature) do not inadvertently trigger a reaction with the propargyl group. The propargyl group is generally stable under typical bioconjugation conditions for maleimides.

Impact of Reducing Agents on Maleimide Stability

The stability of the maleimide-thiol adduct is influenced by the type and concentration of the reducing agent.

Reducing Agent Concentration Observed Impact on Maleimide-Thiol Adduct Reference
DTT 5 mMCan cause significant reversal of the thioether bond, leading to dissociation of the conjugate.
TCEP 1-5 mMGenerally shows minimal to no reversal of the thioether bond. Considered more compatible with maleimide conjugates.
β-mercaptoethanol 5-10 mMSimilar to DTT, can cause reversal of the maleimide-thiol linkage.General Knowledge

Experimental Protocols

Protocol 1: Stability Assay for Maleimide Conjugates in the Presence of a Reducing Agent

  • Prepare the Conjugate: Synthesize the conjugate of your protein (or other thiol-containing molecule) with this compound according to your standard protocol. Purify the conjugate to remove excess, unreacted maleimide compound.

  • Set up Stability Reactions:

    • Divide the purified conjugate into aliquots.

    • To each aliquot, add the reducing agent to be tested (e.g., DTT or TCEP) at the desired final concentration (e.g., 1 mM, 5 mM, 10 mM).

    • Include a control sample with no reducing agent.

    • Incubate all samples at a controlled temperature (e.g., 4°C or 25°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from each reaction. Quench the reaction if necessary (e.g., by rapid freezing or addition of a quenching agent like N-ethylmaleimide if analyzing free thiols).

  • Analysis: Analyze the samples by a suitable method to determine the percentage of intact conjugate remaining. This can be done by:

    • LC-MS: To directly observe the mass of the intact conjugate and any dissociated products.

    • SDS-PAGE (if protein-based): To visualize the integrity of the protein conjugate. A loss of the conjugated molecule might not be easily visible unless it causes a significant mass shift.

    • RP-HPLC: To separate the intact conjugate from the free protein and the dissociated maleimide compound.

Visualizations

Maleimide_Reduction_Pathway cluster_conjugation Conjugation cluster_degradation Degradation Pathway Protein_SH Protein-SH Conjugate Protein-S-Maleimide-R Protein_SH->Conjugate Michael Addition Maleimide Maleimide-R Maleimide->Conjugate Reversed_Protein Protein-SH Conjugate->Reversed_Protein Retro-Michael (Reversal) Reduced_Maleimide Reduced Maleimide-R Conjugate->Reduced_Maleimide Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->Conjugate Experimental_Workflow Start Start: Purified Conjugate Add_Reducing_Agent Aliquot and Add Reducing Agents (DTT, TCEP, Control) Start->Add_Reducing_Agent Incubate Incubate at Controlled Temperature Add_Reducing_Agent->Incubate Time_Points Sample at Multiple Time Points (0, 1, 4, 8, 24h) Incubate->Time_Points Analysis Analyze Samples (LC-MS, HPLC) Time_Points->Analysis End End: Determine Stability Analysis->End Troubleshooting_Tree Problem Low Yield or Unstable Conjugate? Check_Reduction Was reducing agent removed before conjugation? Problem->Check_Reduction Yes_Removed Yes Check_Reduction->Yes_Removed Yes No_Not_Removed No Check_Reduction->No_Not_Removed No Check_Hydrolysis Was conjugation pH between 6.5-7.5? Yes_Removed->Check_Hydrolysis Solution_Remove Solution: Incorporate a desalting step to remove reducing agent. No_Not_Removed->Solution_Remove Yes_pH Yes Check_Hydrolysis->Yes_pH Yes No_pH No Check_Hydrolysis->No_pH No Check_Downstream Is DTT used in downstream buffers? Yes_pH->Check_Downstream Solution_pH Solution: Adjust pH to 6.5-7.5 to minimize maleimide hydrolysis. No_pH->Solution_pH Yes_DTT Yes Check_Downstream->Yes_DTT Yes No_DTT No Check_Downstream->No_DTT No Solution_TCEP Solution: Replace DTT with TCEP at the lowest effective concentration. Yes_DTT->Solution_TCEP Further_Investigation Further investigation needed. No_DTT->Further_Investigation

Validation & Comparative

A Head-to-Head Comparison of Mal-AMCHC-N-Propargylamide and SMCC Crosslinkers for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugate (ADC) development is continually evolving, with the linker technology playing a pivotal role in the efficacy, stability, and safety of these targeted therapeutics. The choice of crosslinker dictates the drug-to-antibody ratio (DAR), the stability of the conjugate in circulation, and the mechanism of payload release. This guide provides an objective comparison of two heterobifunctional crosslinkers: the traditional workhorse Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the more recent Mal-AMCHC-N-Propargylamide, which introduces the versatility of click chemistry.

Executive Summary

This guide delves into a detailed comparison of this compound and SMCC, two crosslinkers employed in the development of ADCs. While both are non-cleavable linkers, they utilize distinct conjugation chemistries that significantly impact the characteristics of the final ADC. SMCC has a long-standing presence in the field, exemplified by its use in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine). In contrast, this compound represents a newer class of linkers that leverages the precision of click chemistry, offering potential advantages in terms of homogeneity and stability. This comparison will provide researchers with the necessary information to make an informed decision on the most suitable crosslinker for their specific ADC design.

Chemical Structures and Mechanisms of Action

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1][2] The NHS ester reacts with primary amines, such as the side chain of lysine residues on the antibody, to form a stable amide bond. The maleimide group then reacts with sulfhydryl (thiol) groups, typically from a payload that has been functionalized with a thiol, to form a stable thioether bond.[3] The cyclohexane ring in its structure enhances the stability of the maleimide group.[1]

This compound is also a heterobifunctional crosslinker, but it offers dual reactivity through a maleimide group and a propargylamide group. The maleimide group facilitates conjugation to thiol-containing molecules, similar to SMCC. The propargylamide group, with its terminal alkyne, is designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific type of click chemistry. This allows for the conjugation of an azide-modified payload to the linker after its attachment to the antibody, or vice-versa.

Comparative Data on ADC Characteristics

FeatureSMCC (Maleimide-Thiol Conjugation)This compound (Maleimide-Thiol & Click Chemistry)
Conjugation Chemistry Amine-to-sulfhydrylThiol-to-maleimide and Alkyne-to-azide (Click Chemistry)
Control over DAR Heterogeneous mixture of DAR species is common due to multiple available lysine residues. Average DAR is controlled by reaction conditions.[4]Click chemistry offers the potential for more precise control over DAR, leading to a more homogeneous product.[5]
Linkage Stability The thioether bond is generally stable, but the thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to premature drug release.[6]The triazole ring formed via click chemistry is highly stable and resistant to chemical and enzymatic degradation.[7]
ADC Homogeneity Typically results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites.[4]Can produce more defined and homogeneous ADC populations, particularly when combined with site-specific antibody engineering.[5]
Bystander Effect As a non-cleavable linker, it generally does not induce a significant bystander effect. The payload is released after lysosomal degradation of the antibody, and the resulting charged metabolite has poor membrane permeability.[1][2][8]Similar to SMCC, as a non-cleavable linker, a significant bystander effect is not expected.
Clinical Precedent Well-established, used in the FDA-approved ADC Kadcyla® (ado-trastuzumab emtansine).[9]Represents a newer generation of linker technology with several ADCs using click chemistry in clinical trials.

Experimental Protocols

Protocol 1: ADC Development using SMCC Crosslinker

This protocol outlines a general two-step procedure for conjugating a thiol-containing payload to an antibody using SMCC.[3]

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • SMCC crosslinker

  • Thiol-containing cytotoxic payload (e.g., DM1)

  • Solvents (e.g., DMSO or DMF)

  • Reaction buffers (e.g., borate buffer, pH 8.5 for amine reaction; phosphate buffer, pH 7.0 for thiol reaction)

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Modification:

    • Dissolve the antibody in the amine-reactive buffer.

    • Dissolve SMCC in an organic solvent like DMSO.

    • Add a molar excess of SMCC to the antibody solution and incubate to allow the NHS ester to react with lysine residues on the antibody.

  • Removal of Excess SMCC:

    • Purify the antibody-SMCC conjugate using size-exclusion chromatography to remove unreacted SMCC.

  • Conjugation with Payload:

    • Dissolve the thiol-containing payload in a suitable solvent.

    • Add the payload to the purified antibody-SMCC conjugate in a thiol-reactive buffer.

    • Incubate to allow the maleimide groups on the antibody to react with the thiol group on the payload.

  • Quenching:

    • (Optional) Add a quenching reagent to cap any unreacted maleimide groups.

  • Purification:

    • Purify the final ADC using size-exclusion chromatography to remove unconjugated payload and other impurities.

  • Characterization:

    • Determine the protein concentration, DAR, and aggregation levels of the purified ADC.

Protocol 2: ADC Development using this compound (Click Chemistry Approach)

This protocol describes a two-step process where the linker is first attached to the antibody via maleimide-thiol chemistry, followed by click chemistry conjugation of the payload.

Materials:

  • Thiol-containing antibody (e.g., engineered with a cysteine residue)

  • This compound

  • Azide-functionalized cytotoxic payload

  • Copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate)

  • Ligand (e.g., THPTA)

  • Solvents (e.g., DMSO or DMF)

  • Reaction buffers (e.g., phosphate buffer, pH 7.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody-Linker Conjugation:

    • Dissolve the thiol-containing antibody in a suitable buffer.

    • Dissolve this compound in an organic solvent.

    • Add the linker to the antibody solution and incubate to form the antibody-linker conjugate via maleimide-thiol reaction.

  • Removal of Excess Linker:

    • Purify the antibody-linker conjugate to remove unreacted linker.

  • Click Chemistry Reaction:

    • Prepare a solution of the azide-functionalized payload.

    • In a separate tube, prepare the copper(I) catalyst by mixing CuSO₄ and sodium ascorbate with a ligand.

    • Add the payload and the catalyst to the purified antibody-linker conjugate.

    • Incubate to allow the copper-catalyzed azide-alkyne cycloaddition to occur.

  • Purification:

    • Purify the final ADC to remove unreacted payload, catalyst, and other reagents.

  • Characterization:

    • Analyze the purified ADC for protein concentration, DAR, and homogeneity.

Visualizing the Workflows and Mechanisms

Signaling Pathways and Experimental Workflows

SMCC_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation cluster_step3 Mechanism of Action Antibody (Lys-NH2) Antibody (Lys-NH2) Antibody-SMCC Antibody-SMCC Antibody (Lys-NH2)->Antibody-SMCC + SMCC (NHS ester reaction) SMCC SMCC ADC ADC Antibody-SMCC->ADC + Payload-SH (Maleimide reaction) Payload-SH Payload-SH Internalization Internalization ADC->Internalization Binding to target cell Lysosomal Degradation Lysosomal Degradation Internalization->Lysosomal Degradation Payload Release Payload Release Lysosomal Degradation->Payload Release

Caption: Workflow for ADC development using the SMCC crosslinker.

Mal_AMCHC_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Click Chemistry cluster_step3 Mechanism of Action Antibody-SH Antibody-SH Antibody-Linker (Alkyne) Antibody-Linker (Alkyne) Antibody-SH->Antibody-Linker (Alkyne) + this compound This compound This compound ADC ADC Antibody-Linker (Alkyne)->ADC + Payload-N3 (CuAAC) Payload-N3 Payload-N3 Internalization Internalization ADC->Internalization Binding to target cell Lysosomal Degradation Lysosomal Degradation Internalization->Lysosomal Degradation Payload Release Payload Release Lysosomal Degradation->Payload Release

Caption: Workflow for ADC development using this compound via click chemistry.

Linker_Comparison cluster_SMCC SMCC Approach cluster_Mal_AMCHC This compound Approach ADC_Development ADC Development Goal: Stable & Homogeneous Conjugate SMCC_Node SMCC Crosslinker Features: - Amine & Thiol reactive - Non-cleavable - Established clinical use ADC_Development->SMCC_Node Mal_AMCHC_Node This compound Features: - Thiol & Alkyne reactive - Enables Click Chemistry - Non-cleavable ADC_Development->Mal_AMCHC_Node SMCC_Pros Pros - Well-understood chemistry - High stability of thioether bond SMCC_Node->SMCC_Pros SMCC_Cons Cons - Heterogeneous DAR - Potential for retro-Michael reaction SMCC_Node->SMCC_Cons Mal_AMCHC_Pros Pros - High reaction specificity - Potential for homogeneous DAR - Highly stable triazole linkage Mal_AMCHC_Node->Mal_AMCHC_Pros Mal_AMCHC_Cons Cons - Newer technology - Requires azide-modified payload - Potential for copper catalyst toxicity Mal_AMCHC_Node->Mal_AMCHC_Cons

Caption: Logical relationship comparing SMCC and this compound.

Conclusion

The choice between this compound and SMCC for ADC development depends on the specific goals of the research program. SMCC offers a well-established, reliable method for producing non-cleavable ADCs, backed by extensive clinical data. Its primary drawback is the inherent heterogeneity of the resulting ADC population.

This compound, by incorporating a propargyl group for click chemistry, provides a pathway to more homogeneous and potentially more stable ADCs. The high specificity of the CuAAC reaction can lead to better control over the DAR, which is a critical quality attribute for ADCs. While this technology is newer, the promise of producing a more defined therapeutic agent makes it an attractive option for next-generation ADC development. Researchers must weigh the established track record of SMCC against the potential advantages in homogeneity and stability offered by this compound and its associated click chemistry.

References

A Comparative Guide to Mal-AMCHC-N-Propargylamide and Other Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioconjugation, the choice of reagents is critical for the successful development of targeted therapies, diagnostics, and research tools. "Click chemistry" has emerged as a powerful platform for its reliability, selectivity, and biocompatibility. This guide provides an objective comparison of Mal-AMCHC-N-Propargylamide, a bifunctional linker, with other commonly used click chemistry reagents, supported by experimental data to inform your selection process.

This compound is a versatile reagent featuring a maleimide group for covalent linkage to thiol-containing molecules, such as cysteine residues in proteins, and a terminal alkyne (in the form of a propargylamide) for participation in click chemistry reactions. This dual functionality makes it particularly well-suited for two-step conjugation strategies, which are often employed in the synthesis of antibody-drug conjugates (ADCs).

Performance Comparison of Click Chemistry Reagents

The efficacy of a click chemistry reaction is largely determined by its kinetics. The two most prevalent types of click chemistry are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This compound is designed for CuAAC reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics

The rate of CuAAC reactions is highly dependent on the structure of the alkyne. Propargylamides, such as the one in this compound, are known to be effective substrates for this reaction. The following table summarizes the performance of various alkyne substrates in the ligand-accelerated CuAAC process, providing a basis for comparison.

Alkyne SubstrateTime to 50% Completion (min)Time to 90% Completion (min)
N-Propargylamide ~6~18
Propiolamide<5~10
Propargyl ether~5~15
Propargylamine~7~20
Propargyl alcohol~8~25
Aromatic AlkyneSlowerSlower
Aliphatic AlkyneSlowerSlower

Data is extrapolated from a study by Hein, et al. on the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition.

As the data indicates, N-propargylamides exhibit favorable reaction kinetics, achieving 90% completion in approximately 18 minutes under the tested bioconjugation conditions. While propiolamides are slightly faster, they can be more susceptible to Michael addition side reactions. Propargyl ethers and amines show comparable reactivity to propargylamides.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents

For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging, SPAAC is the preferred method. This approach utilizes strained cyclooctynes that react with azides without the need for a metal catalyst. Common SPAAC reagents include DBCO (dibenzocyclooctyne), BCN (bicyclo[6.1.0]nonyne), and TCO (trans-cyclooctene). The reaction rates for SPAAC are generally faster than CuAAC, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹.

The Thiol-Maleimide Reaction: The Other Half of the Story

The utility of this compound also lies in its maleimide group, which reacts specifically with thiols to form a stable thioether bond. This reaction is highly efficient for protein conjugation at physiological pH.

ParameterConditionObservation
pH 6.5 - 7.5Optimal for thiol-specific reaction.
> 7.5Increased reactivity with amines (e.g., lysine).
Stability Physiological pHThe formed thioether bond can undergo retro-Michael reaction, leading to potential deconjugation. The stability is influenced by the local environment and the structure of the maleimide and thiol.
Kinetics The reaction is generally fast, with second-order rate constants in the range of 10² - 10³ M⁻¹s⁻¹.

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation using this compound

This protocol describes the conjugation of a cytotoxic drug (payload) to an antibody (mAb) in a two-step process.

Step 1: Modification of the Payload with this compound

  • Dissolve the payload: Dissolve the payload containing a reactive amine group in a suitable organic solvent (e.g., DMF or DMSO).

  • Activate this compound: If the payload has a carboxylic acid, activate the corresponding group on this compound (if it's a carboxylic acid derivative) using a standard coupling agent like HATU or HOBt/EDC.

  • Reaction: Add the activated this compound to the payload solution. Let the reaction proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the alkyne-modified payload by reverse-phase HPLC.

Step 2: Conjugation of the Alkyne-Modified Payload to the Antibody

  • Reduce the antibody: Partially reduce the interchain disulfide bonds of the mAb using a reducing agent like TCEP or DTT to generate free thiol groups. The amount of reducing agent will determine the number of available thiols for conjugation (and thus the drug-to-antibody ratio, DAR).

  • Remove excess reducing agent: Remove the excess reducing agent using a desalting column.

  • Conjugation: Add the purified alkyne-modified payload to the reduced antibody solution. The reaction is typically carried out in a phosphate buffer at pH 7.0-7.5. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Click Reaction: Prepare the CuAAC reaction mixture. A typical mixture includes the antibody-payload conjugate, an azide-containing molecule (e.g., a fluorescent dye or another therapeutic agent), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to protect the antibody.

  • Initiate the click reaction: Add the copper(I) solution to the antibody-payload conjugate and azide mixture. Allow the reaction to proceed for 1 hour at room temperature.

  • Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) to remove unreacted payload and other small molecules.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare stock solutions:

    • 100 mM CuSO₄ in water.

    • 500 mM Sodium Ascorbate in water (prepare fresh).

    • 100 mM THPTA in water.

    • Azide-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Alkyne-containing molecule (e.g., this compound conjugate) in a suitable solvent.

  • Reaction setup: In a microcentrifuge tube, combine the azide and alkyne solutions.

  • Add ligand and copper: Add the THPTA solution followed by the CuSO₄ solution.

  • Initiate reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 1 hour. The reaction progress can be monitored by LC-MS or other analytical techniques.

  • Purification: Purify the product as required for the specific application.

Visualizing the Workflow and Mechanisms

G cluster_0 Step 1: Payload Modification cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Click Chemistry Payload Payload (with amine) Alkyne_Payload Alkyne-Modified Payload Payload->Alkyne_Payload Amide Bond Formation Mal_AMCHC This compound Mal_AMCHC->Alkyne_Payload Antibody Antibody Reduced_Ab Reduced Antibody (with -SH) Antibody->Reduced_Ab Reduction (TCEP/DTT) Ab_Payload Antibody-Payload Conjugate Reduced_Ab->Ab_Payload Thiol-Maleimide Reaction Alkyne_Payload_2 Alkyne-Modified Payload Alkyne_Payload_2->Ab_Payload Azide_Molecule Azide-Molecule Final_ADC Final Antibody-Drug Conjugate (ADC) Azide_Molecule->Final_ADC Ab_Payload_2 Antibody-Payload Conjugate Ab_Payload_2->Final_ADC CuAAC

Caption: Workflow for a two-step antibody-drug conjugation using this compound.

G cluster_0 Thiol-Maleimide Reaction cluster_1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Thiol R-SH (e.g., Cysteine on Antibody) Thioether Stable Thioether Bond Thiol->Thioether Maleimide Maleimide (on this compound) Maleimide->Thioether Alkyne R'-C≡CH (Propargylamide) Triazole 1,4-disubstituted Triazole Alkyne->Triazole Azide R''-N₃ Azide->Triazole Catalyst Cu(I) Catalyst->Triazole

Caption: Key reactions involving this compound.

G ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Tumor_Cell Tumor Cell (Antigen-Expressing) Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release (e.g., linker cleavage) Lysosome->Release Payload Cytotoxic Payload Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Generalized mechanism of action for an antibody-drug conjugate (ADC).

A Head-to-Head Comparison: Mal-AMCHC-N-Propargylamide vs. NHS Ester Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the efficacy, stability, and homogeneity of a final bioconjugate. This guide provides an objective comparison between Mal-AMCHC-N-Propargylamide, a maleimide-containing crosslinker, and the widely used N-hydroxysuccinimide (NHS) ester crosslinkers. This comparison is supported by established chemical principles and outlines experimental protocols for their evaluation.

The strategic selection of a crosslinking agent is paramount in the development of targeted therapeutics like antibody-drug conjugates (ADCs), as well as in the broader field of bioconjugation for diagnostics and research reagents.[1] this compound offers a distinct chemistry centered on the specific reaction between a maleimide group and a thiol (sulfhydryl) group, typically found in cysteine residues. In contrast, NHS ester crosslinkers are designed to react with primary amines, such as those on lysine residues and the N-terminus of proteins.[2][3] This fundamental difference in reactivity underpins the key advantages and disadvantages of each crosslinker type.

Executive Summary of Performance Characteristics

This compound and its underlying maleimide chemistry generally offer greater specificity and control over the conjugation site, leading to more homogeneous products. This is a significant advantage in applications where a defined drug-to-antibody ratio (DAR) is crucial for therapeutic efficacy and safety.[1] However, the thioether bond formed can be susceptible to retro-Michael addition, a potential source of instability.[2] NHS esters, while highly reactive and widely used, often result in a heterogeneous mixture of conjugates due to the abundance of lysine residues on the surface of most proteins.[4] Furthermore, NHS esters are highly susceptible to hydrolysis in aqueous environments, which can reduce conjugation efficiency.[5]

Quantitative Performance Comparison

The following table summarizes the key performance differences between this compound and a generic NHS ester crosslinker based on established chemical principles and available data for similar compounds.

FeatureThis compound (Maleimide Chemistry)NHS Ester Crosslinker
Target Residue Cysteine (Thiol/-SH)Lysine, N-terminus (Primary Amine/-NH2)
Reaction pH 6.5 - 7.5[6]7.2 - 8.5[3]
Specificity High (Cysteines are less abundant than lysines)[6]Low to Moderate (Lysines are abundant on protein surfaces)[4]
Homogeneity of Conjugate HighLow
Stability of Linkage Stable thioether bond, but susceptible to retro-Michael addition (thiol exchange)[2]Stable amide bond
Hydrolytic Stability of Reagent Maleimide group is more stable than NHS ester in aqueous solution[7][8]Prone to rapid hydrolysis, especially at higher pH[5]
Common Side Reactions Reaction with amines at pH > 7.5, retro-Michael addition, thiazine rearrangement with N-terminal cysteine[2]Reaction with serine, threonine, and tyrosine residues; hydrolysis[3][4]

Reaction Mechanisms and Experimental Workflow

The distinct reaction mechanisms of maleimide and NHS ester crosslinkers dictate the experimental design for bioconjugation.

Signaling Pathway Diagrams

Maleimide_Reaction Protein_SH Protein with Cysteine (-SH) Thioether_Conjugate Stable Thioether Conjugate Protein_SH->Thioether_Conjugate pH 6.5-7.5 Mal_Crosslinker This compound Mal_Crosslinker->Thioether_Conjugate

Caption: Reaction of this compound with a protein cysteine.

NHS_Ester_Reaction Protein_NH2 Protein with Lysine (-NH2) Amide_Conjugate Stable Amide Conjugate Protein_NH2->Amide_Conjugate pH 7.2-8.5 NHS_Crosslinker NHS Ester Crosslinker NHS_Crosslinker->Amide_Conjugate Hydrolysis Hydrolysis (Side Reaction) NHS_Crosslinker->Hydrolysis

Caption: Reaction of an NHS ester crosslinker with a protein lysine.

Experimental Workflow for Comparison

Experimental_Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Protein_Prep Prepare Protein Solution Maleimide_Reaction React Protein with this compound (pH 7.0) Protein_Prep->Maleimide_Reaction NHS_Reaction React Protein with NHS Ester (pH 8.0) Protein_Prep->NHS_Reaction Crosslinker_Prep Prepare Crosslinker Stock Solutions Crosslinker_Prep->Maleimide_Reaction Crosslinker_Prep->NHS_Reaction Purification Purify Conjugates (e.g., Desalting Column) Maleimide_Reaction->Purification NHS_Reaction->Purification Characterization Characterize Conjugates (SDS-PAGE, MS, HPLC) Purification->Characterization Functional_Assay Perform Functional Assay Characterization->Functional_Assay

Caption: A typical workflow for comparing crosslinker performance.

Detailed Experimental Protocols

The following protocols provide a framework for comparing the conjugation efficiency and stability of this compound and an NHS ester crosslinker.

Protocol 1: Conjugation with this compound

Materials:

  • Protein with accessible cysteine residue(s) (e.g., engineered antibody)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: N-acetylcysteine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Protein Preparation:

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, dissolve the protein in conjugation buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature.

    • Remove excess TCEP using a desalting column equilibrated with conjugation buffer. The protein concentration should be between 1-10 mg/mL.

  • Crosslinker Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine relative to the crosslinker to quench any unreacted maleimide groups. Incubate for 15 minutes.

  • Purification:

    • Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Conjugation with an NHS Ester Crosslinker

Materials:

  • Protein with accessible primary amine(s) (e.g., antibody)

  • NHS Ester Crosslinker

  • Conjugation Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Protein Preparation:

    • Exchange the protein into the conjugation buffer using a desalting column. The protein solution should be free of amine-containing buffers like Tris. The protein concentration should be between 2.5-10 mg/mL.[9]

  • Crosslinker Preparation:

    • Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO to a concentration of 10 mM.[9]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[8]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[9]

  • Quenching:

    • Add the quenching reagent to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification:

    • Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Conclusion

This compound, leveraging maleimide chemistry, presents a compelling option for producing homogeneous bioconjugates with a high degree of site-specificity. This is particularly advantageous in the development of next-generation ADCs and other targeted therapies where precise control over the conjugate structure is essential. While NHS ester crosslinkers remain a workhorse in the field due to their simplicity and high reactivity, the resulting heterogeneity and susceptibility to hydrolysis can be significant drawbacks. The choice between these two crosslinking strategies will ultimately depend on the specific requirements of the application, including the desired level of homogeneity, the stability of the final conjugate, and the nature of the biomolecule being modified. Careful consideration of the reaction conditions and potential side reactions is crucial for successful bioconjugation.

References

A Comparative Guide to Antibody-Drug Conjugate Performance: Evaluating Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the in vitro and in vivo performance of Antibody-Drug Conjugates (ADCs), with a focus on the role of the linker technology. While specific experimental data for ADCs utilizing the Mal-AMCHC-N-Propargylamide linker is not publicly available in peer-reviewed literature, this guide will dissect its constituent components to infer its likely properties. Furthermore, we will present a comparative analysis with well-established linker technologies, supported by a summary of typical experimental findings and detailed methodologies for key assays.

Understanding the this compound Linker

The this compound linker is a heterobifunctional linker designed for the synthesis of ADCs. Its name reveals its three key components:

  • Maleimide (Mal): This functional group is widely used for its high reactivity towards thiol groups, such as those found in the cysteine residues of antibodies. This allows for a stable covalent bond to be formed between the linker and the monoclonal antibody (mAb).

  • Amino-methylcyclohexanecarboxamide (AMCHC): This is a non-cleavable, cycloaliphatic spacer. The cyclohexane ring provides a rigid and hydrophobic element to the linker. Spacers in ADCs play a crucial role in bridging the antibody and the payload, and their chemical nature can influence the overall properties of the ADC, such as solubility, stability, and steric hindrance.

  • N-Propargylamide: This terminal group contains an alkyne moiety, which is designed for "click chemistry" reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). This allows for the efficient and specific attachment of a payload that has been functionalized with an azide group.

Based on its structure, ADCs constructed with this linker would be considered non-cleavable . The release of the cytotoxic payload would, therefore, depend on the complete degradation of the antibody backbone within the lysosome of the target cancer cell.

Comparative Analysis of ADC Linker Technologies

To understand the potential performance of a this compound-based ADC, it is instructive to compare it with widely studied and clinically validated linker systems. The two most common types are cleavable and non-cleavable linkers.

Linker TypeLinker-Payload ExampleCleavage MechanismKey Characteristics
Cleavable Val-Cit-PABC-MMAE (vc-MMAE)Enzymatic (Cathepsin B)- Payload released in its native, highly potent form. - Can induce a "bystander effect," killing adjacent antigen-negative tumor cells. - Potential for off-target toxicity if the linker is prematurely cleaved in circulation.
Non-Cleavable Maleimidocaproyl-MMAF (mc-MMAF)Proteolytic degradation of the antibody- Releases the payload with the linker and an amino acid remnant attached. - Generally more stable in circulation, leading to a wider therapeutic window. - Typically lacks a bystander effect due to the charged nature of the released payload-linker complex.
Presumed Non-Cleavable This compound Proteolytic degradation of the antibody- Expected to have high plasma stability due to the robust amide and cycloalkane bonds. - The properties of the released payload would depend on the specific cytotoxin attached via the click chemistry handle. - A bystander effect is unlikely unless the payload itself is highly membrane permeable.

In Vitro Performance Assessment: Data and Protocols

The following tables summarize typical quantitative data for the in vitro performance of ADCs with established linker technologies.

Table 1: In Vitro Cytotoxicity
ADC Linker-PayloadTarget Cell Line (Antigen-Positive)IC50 (ng/mL)Target Cell Line (Antigen-Negative)IC50 (ng/mL)
vc-MMAEKarpas-299 (CD30+)0.1 - 1.0A549 (CD30-)>1000
mc-MMAFNCI-N87 (HER2+)1.0 - 10MDA-MB-468 (HER2-)>1000
This compound-PayloadHypotheticalData not availableHypotheticalData not available
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in complete cell culture medium. Add the ADC solutions to the cells and incubate for 72-96 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.

In Vivo Performance Assessment: Data and Protocols

The following table summarizes typical quantitative data for the in vivo performance of ADCs in xenograft models.

Table 2: In Vivo Efficacy in Xenograft Models
ADC Linker-PayloadXenograft ModelDosing RegimenTumor Growth Inhibition (%)
vc-MMAEKarpas-299 (CD30+)1 mg/kg, single dose>90%
mc-MMAFNCI-N87 (HER2+)3 mg/kg, single dose>80%
This compound-PayloadHypotheticalData not availableData not available
Experimental Protocol: In Vivo Xenograft Efficacy Study
  • Tumor Implantation: Subcutaneously implant 5 x 10^6 antigen-positive tumor cells into the flank of immunodeficient mice (e.g., BALB/c nude or SCID).

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, control mAb, ADC). Administer the ADC intravenously at the specified dose and schedule.

  • Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a specified time point.

  • Data Analysis: Calculate tumor growth inhibition (TGI) as follows: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Visualizing ADC Mechanisms and Workflows

ADC Mechanism of Action

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation Antigen Tumor Antigen ADC->Antigen 1. Targeting Binding Binding Internalization Endocytosis Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release 3. Payload Release Cell_Death Apoptosis Payload_Release->Cell_Death 4. Cytotoxicity

Caption: General mechanism of action for a non-cleavable ADC.

Experimental Workflow for In Vitro Cytotoxicity

Cytotoxicity_Workflow start Start seed_cells Seed Antigen-Positive & Antigen-Negative Cells start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_adc Treat with Serial Dilutions of ADC incubate_24h->treat_adc incubate_72h Incubate 72-96h treat_adc->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability & IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an MTT-based in vitro cytotoxicity assay.

Conclusion

The this compound linker represents a modern approach to ADC design, leveraging the stability of a non-cleavable spacer and the versatility of click chemistry for payload attachment. While direct experimental data is needed for a definitive assessment, its non-cleavable nature suggests a profile characterized by high plasma stability and a potentially favorable therapeutic index, albeit likely without a significant bystander effect. Researchers interested in this technology should consider synthesizing a model ADC and evaluating it using the standardized protocols provided in this guide. A direct comparison with established linker technologies, such as vc-MMAE and mc-MMAF, in head-to-head in vitro and in vivo studies will be crucial to fully elucidate the therapeutic potential of the this compound linker system.

A Head-to-Head Comparison of CuAAC and SPAAC for the Bioconjugation of Mal-AMCHC-N-Propargylamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and efficient linking of molecules to biomolecules is paramount. For researchers and drug development professionals working with moieties like Mal-AMCHC-N-Propargylamide, which possesses a terminal alkyne, two prominent click chemistry reactions stand out: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of these two methodologies to inform the selection of the most appropriate technique for your specific application.

Executive Summary

Both CuAAC and SPAAC are powerful tools for bioconjugation, enabling the formation of a stable triazole linkage between an alkyne (such as that on this compound) and an azide-modified biomolecule. The primary distinction lies in the reaction mechanism and a key reagent. CuAAC is a catalyzed reaction requiring copper(I), which can be toxic to living cells, while SPAAC is a catalyst-free reaction that relies on the high reactivity of a strained cyclooctyne. This fundamental difference has significant implications for reaction kinetics, biocompatibility, and experimental design.

Performance Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC will largely depend on the specific experimental context, particularly whether the conjugation is being performed in vitro or in a live-cell or in vivo setting.

Key Quantitative Metrics
ParameterCuAACSPAACSignificance for this compound
Reaction Rate Constant (k₁) ~10³ - 10⁵ M⁻¹s⁻¹~10⁻¹ - 10³ M⁻¹s⁻¹ (Varies with cyclooctyne)CuAAC generally offers faster kinetics, enabling rapid and efficient conjugation. However, the choice of a high-reactivity cyclooctyne in SPAAC can yield comparable reaction rates.
Biocompatibility Lower, due to copper cytotoxicityHigh, as it is a catalyst-free reactionFor live-cell imaging or in vivo applications, SPAAC is the superior choice to avoid copper-induced toxicity. For in vitro conjugations, the cytotoxicity of copper is less of a concern.
Reagent Requirements Copper(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA, BTTAA)A strained cyclooctyne (e.g., DIBO, DBCO, BCN)CuAAC requires careful optimization of the catalytic system, while SPAAC necessitates the synthesis or purchase of a specific cyclooctyne.
Selectivity High for terminal alkynes and azidesHigh for cyclooctynes and azidesBoth reactions are highly selective and bioorthogonal, minimizing off-target reactions with native functional groups in biomolecules.
Maleimide Stability Potential for maleimide reduction by sodium ascorbate.Generally compatible with maleimides.The maleimide group on this compound is susceptible to reduction by the ascorbate used in CuAAC, potentially leading to loss of Michael addition reactivity. SPAAC avoids this issue.

Experimental Considerations for this compound

When conjugating this compound to an azide-modified biomolecule, the maleimide functionality introduces a critical consideration. The maleimide group is typically intended for a subsequent Michael addition reaction with a thiol (e.g., a cysteine residue on a protein).

CuAAC Pathway

The standard CuAAC protocol involves a reducing agent, most commonly sodium ascorbate, to generate the active Cu(I) species from a Cu(II) salt like copper sulfate. However, sodium ascorbate can also reduce the maleimide double bond, rendering it inactive for subsequent thiol conjugations. While alternative reducing agents or catalyst systems exist, they may require more extensive optimization.

CuAAC_Workflow cluster_reagents Reagents cluster_reaction Reaction Steps Mal_Alkyne This compound Mix Mix Reagents Mal_Alkyne->Mix Side_Product Reduced Maleimide (Inactive) Mal_Alkyne->Side_Product Azide_Biomolecule Azide-modified Biomolecule Azide_Biomolecule->Mix CuSO4 CuSO₄ CuSO4->Mix Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Mix Na_Ascorbate->Side_Product Potential Side Reaction Ligand Ligand (e.g., THPTA) Ligand->Mix Incubate Incubate Mix->Incubate Purify Purification Incubate->Purify Product Triazole-linked Bioconjugate Purify->Product

Fig 1. CuAAC workflow for this compound conjugation.
SPAAC Pathway

SPAAC circumvents the need for a copper catalyst and, consequently, a reducing agent. This makes it inherently more compatible with sensitive functional groups like maleimides. The reaction proceeds simply by mixing the cyclooctyne-modified biomolecule with the alkyne-containing payload, or vice versa. For the purpose of this guide, we will consider the scenario where the biomolecule is azide-modified and this compound is the alkyne.

SPAAC_Workflow cluster_reagents Reagents cluster_reaction Reaction Steps Mal_Alkyne This compound Mix Mix Reagents Mal_Alkyne->Mix Azide_Biomolecule Azide-modified Biomolecule with Strained Alkyne Azide_Biomolecule->Mix Incubate Incubate Mix->Incubate Purify Purification Incubate->Purify Product Triazole-linked Bioconjugate Purify->Product

Fig 2. SPAAC workflow for this compound conjugation.

Detailed Experimental Protocols

The following are representative protocols that can be adapted for the conjugation of this compound to an azide-modified protein.

Protocol 1: In Vitro CuAAC Conjugation

Materials:

  • Azide-modified protein in phosphate-buffered saline (PBS).

  • This compound stock solution in a water-miscible solvent (e.g., DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water).

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • PBS buffer, pH 7.4.

Methodology:

  • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL in PBS.

  • Add the this compound stock solution to achieve a 10- to 50-fold molar excess over the protein.

  • Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the catalyst premix to the protein-alkyne mixture to a final copper concentration of 50-200 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents and catalyst.

  • Analyze the conjugation efficiency by SDS-PAGE, mass spectrometry, or other appropriate methods.

Protocol 2: In Vitro SPAAC Conjugation

Materials:

  • Azide-modified protein in PBS.

  • This compound stock solution in a water-miscible solvent (e.g., DMSO).

  • A strained cyclooctyne (e.g., DBCO)-modified biomolecule.

  • PBS buffer, pH 7.4.

Methodology:

  • In a microcentrifuge tube, combine the azide-modified protein and the DBCO-modified biomolecule in PBS at desired final concentrations (e.g., 1-10 mg/mL of protein).

  • Add the this compound stock solution to achieve a 2- to 10-fold molar excess.

  • Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction time will depend on the specific cyclooctyne used.

  • Purify the conjugate using size-exclusion chromatography or dialysis.

  • Analyze the conjugation efficiency.

Conclusion and Recommendations

For the bioconjugation of this compound, the choice between CuAAC and SPAAC is dictated by the experimental system and the intended downstream application of the maleimide functionality.

  • SPAAC is the recommended method for most applications involving this compound. Its catalyst-free nature preserves the integrity of the maleimide group and is essential for live-cell and in vivo studies due to its superior biocompatibility.

  • CuAAC can be a viable option for in vitro conjugations where speed is critical and the potential reduction of the maleimide is acceptable or can be mitigated. If CuAAC is chosen, it is crucial to carefully optimize the reaction conditions, potentially using lower concentrations of sodium ascorbate or exploring alternative, non-reducing catalyst systems to minimize maleimide degradation.

Ultimately, the selection of the appropriate click chemistry reaction requires a careful consideration of the trade-offs between reaction kinetics, biocompatibility, and functional group tolerance. For a molecule with the dual functionality of this compound, the milder and more biocompatible SPAAC reaction generally presents a more robust and reliable path to successful bioconjugation.

The Evolving Landscape of Bioconjugation: A Comparative Guide to Maleimide-Based Linkers and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted therapeutics and advanced diagnostics, the precise and stable linkage of molecules is paramount. For researchers, scientists, and drug development professionals, the choice of a bioconjugation strategy can significantly impact the efficacy, stability, and safety of their constructs. Maleimide-based linkers have long been a cornerstone of bioconjugation, prized for their high reactivity and specificity towards thiol groups found in cysteine residues. This guide provides an objective comparison of traditional maleimide linkers, with a focus on the maleimide-propargylamide moiety, against next-generation alternatives, supported by experimental data to inform the selection of the most suitable conjugation chemistry.

While a comprehensive search of the scientific literature did not yield specific data on "Mal-AMCHC-N-Propargylamide," this guide will address the broader and highly relevant class of maleimide-containing linkers. The inclusion of a propargylamide group provides a valuable handle for subsequent "click chemistry" reactions, enabling the straightforward attachment of a wide array of functionalities.

Performance Comparison: Maleimide-Based Linkers vs. Next-Generation Alternatives

The primary concern with traditional N-alkyl maleimide linkers is the potential for instability of the resulting thioether bond. This instability can arise from a retro-Michael reaction, leading to premature cleavage of the conjugated molecule, a significant drawback in applications like antibody-drug conjugates (ADCs) where payload stability is critical for therapeutic success and minimizing off-target toxicity.[1] In response to this limitation, several next-generation thiol-reactive linkers have been developed, offering enhanced stability.

Linker TypeBond FormedStabilityKey AdvantagesKey Disadvantages
N-Alkyl Maleimide Thioether (via Michael Addition)ModerateHigh reactivity, well-established protocols.Susceptible to retro-Michael reaction and hydrolysis, leading to instability, especially in vivo.[2]
N-Aryl Maleimide ThioetherHighThe thio-succinimide ring undergoes rapid hydrolysis to a more stable, ring-opened structure, preventing retro-Michael addition.May require optimization of reaction conditions.
Vinyl Sulfone ThioetherHighForms a stable, irreversible thioether bond.Reaction kinetics can be slower than maleimides.
Methylsulfonyl Phenyloxadiazole ThioetherVery HighForms a highly stable thioether linkage, showing superior stability in human plasma compared to maleimide conjugates.[2]Newer chemistry, may have less established protocols.
5-Hydroxy-pyrrolone (5HP2O) ThioetherVery HighYields thiol conjugates with superior stability towards hydrolysis and thiol exchange reactions.[3]A more recently developed alternative.
Maleamic Methyl Ester ThioetherHighOffers improved stability over traditional maleimides while retaining similar reaction characteristics.[4]

Reaction Condition Comparison

Linker TypepHTemperatureReaction TimeEfficiencyNotes
N-Alkyl Maleimide 6.5 - 7.5Room Temperature< 1 hour>90%Reaction with amines can occur at pH > 7.5.[5]
N-Aryl Maleimide 7.4Room Temperature< 1 hour>90%Reaction with thiolates is approximately 2.5 times faster than N-alkyl maleimides.
Vinyl Sulfone 7 - 9Room Temperature2 - 4 hours>90%Rapid and selective reaction with thiols at the specified pH range.
Thiol-yne (Click Chemistry) Catalyst dependentRoom Temperature1 - 4 hours>95%Highly efficient and specific, often requiring a catalyst like phosphine.

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation

This protocol provides a general guideline for the conjugation of a thiol-containing molecule (e.g., a protein or peptide) with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-functionalized molecule (e.g., this compound) (10 mM stock in a compatible organic solvent like DMSO or DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds if necessary.

  • Quenching reagent: Free cysteine or N-acetyl cysteine.

  • Purification system: Size-exclusion chromatography (SEC) or dialysis.

Procedure:

  • Conjugation Reaction: Add the maleimide-functionalized molecule to the protein solution. A typical molar ratio is a 5- to 20-fold excess of the maleimide reagent over the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Quenching: (Optional) Add a quenching reagent like free cysteine to react with any unreacted maleimide groups.

  • Purification: Remove the excess maleimide reagent and other small molecules from the conjugated protein using size-exclusion chromatography or dialysis.

  • Characterization: Characterize the resulting conjugate using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the degree of labeling.

Visualizing Bioconjugation Strategies

To further illustrate the concepts discussed, the following diagrams created using Graphviz depict a typical experimental workflow for antibody-drug conjugate (ADC) formation and the logical relationship in selecting a bioconjugation linker.

ADC_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Antibody Reduction Reduction Antibody->Reduction Linker-Payload Linker-Payload Conjugation_Reaction Conjugation (Thiol-Maleimide) Linker-Payload->Conjugation_Reaction Reduction->Conjugation_Reaction Purification Purification Conjugation_Reaction->Purification ADC Antibody-Drug Conjugate Purification->ADC Analysis Analysis ADC->Analysis

Fig. 1: Experimental workflow for ADC creation.

Linker_Selection Start Select Linker Stability High Stability Required? Start->Stability Traditional Traditional Maleimide Stability->Traditional No NextGen Next-Gen Alternative (e.g., N-Aryl Maleimide, Vinyl Sulfone) Stability->NextGen Yes Reactivity Fast Kinetics Essential? Traditional->Reactivity Click_Handle Need Click Chemistry Handle? Traditional->Click_Handle Reactivity->Traditional Yes Reactivity->NextGen No Propargylamide Maleimide-Propargylamide Click_Handle->Propargylamide Yes Other_Maleimide Other Maleimide Click_Handle->Other_Maleimide No

Fig. 2: Decision tree for bioconjugation linker selection.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Mal-AMCHC-N-Propargylamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Mal-AMCHC-N-Propargylamide was not publicly available at the time of this writing. The following guidance is based on established safety protocols for handling research-grade chemicals with unknown toxicity, as well as safety information for structurally related compounds containing maleimide and propargylamide functionalities. A thorough risk assessment should be conducted before handling this compound.

This guide provides crucial safety, operational, and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications and Use
Eye and Face Protection Safety goggles with side shields or a full-face shieldMust meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield is recommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)It is recommended to wear two pairs of gloves. Change gloves frequently and immediately if they become contaminated.
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffsA lab coat should be worn over personal clothing. Ensure the lab coat is fully buttoned.
Respiratory Protection NIOSH-approved respirator with an appropriate cartridge for organic vaporsRequired when handling the solid powder outside of a certified chemical fume hood or when there is a potential for aerosolization.

Operational Plan: From Preparation to Disposal

Proper handling procedures are critical to minimize the risk of exposure and contamination. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area within the fume hood for handling this compound to contain any potential contamination.

2. Weighing and Solution Preparation:

  • When weighing the solid compound, use a balance inside the fume hood or a powder containment hood.

  • Use anti-static weighing dishes to prevent dispersal of the powder.

  • Prepare solutions by slowly adding the solid to the solvent to avoid splashing.

3. Experimental Use:

  • Keep all containers with this compound tightly sealed when not in use.

  • Clearly label all solutions with the chemical name, concentration, date, and appropriate hazard warnings.

  • Avoid direct contact with the skin, eyes, and clothing.

4. Decontamination and Waste Disposal:

  • All disposable materials that come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be considered hazardous waste.

  • Place all solid and liquid waste into separate, clearly labeled, and sealed hazardous waste containers.[1]

  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water.

  • All waste must be disposed of through a licensed environmental health and safety (EHS) vendor.[1]

Emergency Spill Response Plan

In the event of a chemical spill, a prompt and safe response is crucial to mitigate potential hazards. The following workflow provides a step-by-step guide for handling a spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Spill Assessment cluster_major_spill Major Spill Response cluster_minor_spill Minor Spill Cleanup alert_personnel Alert Personnel in the Area evacuate Evacuate the Immediate Area alert_personnel->evacuate attend_injured Attend to Injured/Contaminated Persons evacuate->attend_injured assess_spill Assess Spill Size and Hazard attend_injured->assess_spill is_major Major Spill? assess_spill->is_major contact_ehs Contact Emergency Personnel / EHS is_major->contact_ehs Yes don_ppe Don Appropriate PPE is_major->don_ppe No secure_area Secure the Area and Prevent Entry contact_ehs->secure_area contain_spill Contain the Spill with Absorbent Material don_ppe->contain_spill collect_residue Collect Residue into a Hazardous Waste Container contain_spill->collect_residue decontaminate Decontaminate the Spill Area collect_residue->decontaminate dispose_waste Dispose of Waste via EHS decontaminate->dispose_waste

Caption: A flowchart illustrating the procedural steps for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.